3-Chloro-4-fluoro-3'-iodobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-11-7-9(4-5-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQUYIRBYAYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 951890-19-0
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines plausible synthetic routes and potential applications based on established chemical principles and data from structurally related molecules.
Physicochemical Properties of Key Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 193.00 | 104.7 @ 21 mbar | 28 |
| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 | 188.3 | -29 |
| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 270.3 | 21-24 |
| 3-Chlor-4-fluorobenzoic acid | 403-17-8 | C₇H₄ClFO₂ | 174.56 | - | 138-141 |
| 3-Iodophenylboronic acid | 145945-93-5 | C₆H₆BIO₂ | 247.83 | - | 265-270 |
Plausible Synthetic Routes and Experimental Protocols
The synthesis of this compound can be approached through several established methods for forming diaryl ketones. The most common and industrially relevant methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
This is a classic and direct method for forming the benzophenone scaffold. It involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[1][2]
Proposed Reaction:
3-Chloro-4-fluorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.[3][4]
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene).
-
Addition of Reactants: The mixture is cooled in an ice bath. Iodobenzene (1.0 equivalent) is added dropwise to the stirred suspension. Subsequently, 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds and offers a milder alternative to Friedel-Crafts acylation, with a broader tolerance for functional groups.[5][6][7]
Proposed Reaction:
The coupling of a 3-iodophenylboronic acid with 3-chloro-4-fluorobenzoyl chloride in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: A Schlenk flask or a round-bottom flask is charged with 3-iodophenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents), and a solvent system (e.g., toluene, dioxane, DMF, often with water).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times to remove oxygen.
-
Addition of Reactants: 3-Chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added to the reaction mixture under the inert atmosphere.
-
Reaction Progression: The mixture is heated to a temperature typically ranging from 80 to 110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Research and Drug Development
While specific biological activities of this compound have not been reported, the benzophenone scaffold is a well-known pharmacophore present in numerous biologically active compounds and approved drugs.[8][9][10][11] The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[12]
-
Anticancer and Antitumor Agents: Many synthetic benzophenone derivatives have demonstrated potent antitumor activities.[11][13] The specific halogenation pattern of this compound could be explored for inhibitory activity against various cancer cell lines.
-
Enzyme Inhibitors: Halogenated benzophenones have been investigated as inhibitors of various enzymes. The iodine atom, in particular, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.[12]
-
Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with antimicrobial and antiviral properties.[10]
-
Probes for Chemical Biology: The iodo-substituent provides a reactive handle for further chemical modifications, such as Sonogashira or Stille couplings, making this molecule a potential building block for creating more complex probes for chemical biology research.
-
Materials Science: Benzophenones are used as photoinitiators in polymer chemistry.[9] The specific substitution pattern may influence its UV absorption properties and reactivity, making it a candidate for specialized polymer applications.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.
Caption: Proposed Friedel-Crafts Acylation Synthesis Route.
Caption: Proposed Suzuki-Miyaura Cross-Coupling Synthesis Route.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are generalized and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. BRPI0316844B1 - process for preparing benzophenones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-4-fluoro-3'-iodobenzophenone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluoro-3'-iodobenzophenone is a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring chloro, fluoro, and iodo substitutions on the diphenylmethanone framework, presents a unique scaffold for the development of novel therapeutic agents. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This technical guide provides a summary of the available physical and chemical properties, a plausible experimental protocol for its synthesis, and explores its potential relevance in drug development.
Physical and Chemical Properties
While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted based on its structure. These predicted values provide a useful starting point for experimental design and handling.
| Property | Predicted Value |
| CAS Number | 951890-19-0[2] |
| Molecular Formula | C₁₃H₇ClFI O |
| Molecular Weight | 376.55 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate) and insoluble in water. |
Experimental Protocols
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aromatic ketones.[3]
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the acylation of 2-chloro-1-fluorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
2-Chloro-1-fluorobenzene
-
3-Iodobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a solution of 2-chloro-1-fluorobenzene (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.
Potential Applications in Drug Discovery
Benzophenone and its derivatives are known to exhibit a wide range of biological activities, making them a "ubiquitous scaffold in medicinal chemistry".[4] The presence of halogen atoms on the benzophenone core can modulate these activities and introduce new pharmacological properties. Halogenated compounds are integral to many FDA-approved drugs and are known to enhance binding affinity to biological targets.
Given the structural features of this compound, it could be investigated for its potential as an inhibitor of various enzymes or receptors. For instance, substituted benzophenones have been explored as:
-
Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).[4]
-
Anticancer agents: Through various mechanisms, including the inhibition of protein kinases.
-
Antiviral agents: Including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5]
The specific combination of chloro, fluoro, and iodo substituents could lead to unique interactions with biological targets, potentially offering improved potency or selectivity.
Logical Relationships and Workflows
To facilitate research and development involving this compound, the following diagrams illustrate a typical experimental workflow and a potential drug discovery pathway.
Caption: A typical experimental workflow for the synthesis and initial evaluation of this compound.
Caption: A potential pathway for the development of this compound as a therapeutic agent.
References
An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone derivative. The benzophenone scaffold is a common structural motif in medicinal chemistry, found in various naturally occurring and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound, featuring chloro, fluoro, and iodo groups on the phenyl rings, suggests its potential as a modulator of biological pathways, possibly through kinase inhibition, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential role in relevant signaling pathways.
Chemical and Physical Properties
While specific experimental data for (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone is not widely available in the public domain, the following table summarizes its key identifiers and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value |
| IUPAC Name | (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone |
| CAS Number | 951890-19-0 |
| Molecular Formula | C₁₃H₇ClFI |
| Molecular Weight | 360.55 g/mol |
| Predicted LogP | 4.5 - 5.5 |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Predicted Boiling Point | > 400 °C |
| Predicted Melting Point | 100 - 150 °C |
Synthesis
A common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone, a plausible route would involve the reaction of 3-chloro-4-fluorobenzoyl chloride with iodobenzene.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Chloro-4-fluorobenzoyl chloride
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add iodobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone.
Potential Biological Activity and Signaling Pathways
The benzophenone scaffold is a key feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently altered signaling cascades in human cancers. Small molecule inhibitors targeting key kinases within these pathways have shown significant clinical success.
Given the structural similarities of (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more kinases in these pathways. The halogen substitutions on the phenyl rings can influence the compound's binding affinity and selectivity for the kinase ATP-binding pocket.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in cancer.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway (also known as the MAPK pathway) is another key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in genes such as BRAF and KRAS are common in various cancers, leading to constitutive activation of this pathway.
Caption: Potential inhibition points in the Ras/Raf/MEK/ERK pathway.
Conclusion and Future Directions
(3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of multiple halogen substituents provides opportunities for fine-tuning its pharmacological properties. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and comprehensive biological screening to identify its specific molecular targets and mechanism of action. In vitro kinase assays followed by cell-based studies would be crucial to determine its potential as a kinase inhibitor and to elucidate its effects on cancer cell proliferation, survival, and signaling. The insights gained from such studies will be invaluable for its further development as a potential drug candidate.
An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
SMILES String: FC1=CC(Cl)=C(C=C1)C(=O)C2=CC(I)=CC=C2
Abstract: This document provides a comprehensive technical overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its physicochemical properties, outline a plausible synthetic route, and discuss potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar multi-halogenated benzophenones.
Introduction
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their rigid structure and susceptibility to functionalization have made them valuable scaffolds in drug discovery, photochemistry, and polymer science. Halogenation of the phenyl rings can significantly modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its chemical reactivity and biological activity. This compound incorporates three different halogens, suggesting a unique combination of properties that may be advantageous for various applications, including as a synthetic intermediate or a biologically active agent.
Predicted Physicochemical Properties
| Property | Predicted Value for this compound | 4-Fluorobenzophenone[1][2][3] | 3-Chlorobenzophenone[4][5][6][7] | 3-Iodophenol (for Iodophenyl reference)[8] |
| Molecular Formula | C₁₃H₇ClFI O | C₁₃H₉FO | C₁₃H₉ClO | C₆H₅IO |
| Molecular Weight | 360.55 g/mol | 200.21 g/mol | 216.66 g/mol | 220.01 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid. | Light yellow to tan crystals | White to off-white amorphous powder | White to light brown solid |
| Melting Point | Estimated to be in the range of 90-110 °C. | 47-49 °C | 85-87 °C | Not directly comparable |
| Boiling Point | Predicted to be >350 °C at atmospheric pressure. | 302 °C | 332 °C | Not directly comparable |
| Solubility | Predicted to be insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water | Insoluble in water | Slightly soluble in water |
| LogP (Octanol-Water) | Estimated to be in the range of 4.5 - 5.5. | 3.4 | Not specified | 2.9 |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of unsymmetrical diaryl ketones like this compound is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
-
Preparation of 3-Chloro-4-fluorobenzoyl chloride:
-
Start with 3-chloro-4-fluorobenzoic acid.
-
Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 3-chloro-4-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation with Iodobenzene:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add 3-iodobenzene to the stirred suspension.
-
Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride in the same solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
Purification of the crude this compound can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and iodine on the benzophenone scaffold suggests that this compound could exhibit a range of biological activities. Natural and synthetic benzophenones have been reported to have antifungal, anti-HIV, antimicrobial, antioxidant, antiviral, and cytotoxic properties[9]. Halogenated marine natural products, for instance, show significant antibacterial and antitumor activities[10].
Given the structural features, it is plausible that this compound could act as an inhibitor of various enzymes or receptors. For example, some halogenated compounds are known to have insecticidal, fungicidal, and herbicidal activity[11]. The lipophilicity imparted by the halogens may facilitate membrane permeability, a key factor for bioavailability.
Hypothetical Signaling Pathway Inhibition:
Based on the activities of other substituted benzophenones, a potential mechanism of action could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a predictive framework based on the known properties and reactivities of similar halogenated benzophenones. The proposed synthetic route via Friedel-Crafts acylation is a robust and well-established method for preparing such compounds. The predicted physicochemical properties and potential biological activities suggest that this molecule is a worthwhile target for further investigation. Researchers are encouraged to use this guide as a starting point for their studies and to contribute to the growing body of knowledge on multi-halogenated organic compounds.
References
- 1. 4-Fluorobenzophenone 97 345-83-5 [sigmaaldrich.com]
- 2. 4-Fluorobenzophenone CAS#: 345-83-5 [m.chemicalbook.com]
- 3. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzophenone CAS#: 1016-78-0 [m.chemicalbook.com]
- 5. 3-Chlorobenzophenone CAS 1016-78-0 | 816116 [merckmillipore.com]
- 6. 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorobenzophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone
InChIKey: FYTQUYIRBYAYKF-UHFFFAOYSA-N
CAS Number: 951890-19-0
Molecular Formula: C₁₃H₇ClFIO
Molecular Weight: 360.55 g/mol
Executive Summary
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated benzophenone derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document synthesizes information from structurally related compounds and the broader class of halogenated benzophenones. The guide covers its physicochemical properties, a probable synthetic route, and potential biological activities based on established structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of novel halogenated organic compounds.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Physical State | Likely a solid at room temperature, possibly crystalline. |
| Melting Point | Expected to be in the range of other substituted benzophenones, potentially between 70-150 °C. The presence of multiple halogens would influence crystal lattice energy and thus the melting point. |
| Boiling Point | High, likely above 300 °C, with decomposition at higher temperatures. |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
| pKa | The carbonyl group will have a pKa in the weakly basic range, typical for ketones. |
| LogP | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity due to the presence of three halogen atoms and two phenyl rings. |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly described in the reviewed literature. However, a standard and widely applicable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This would involve the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A plausible synthetic route would involve the acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride.
Reaction:
(3-Chloro-4-fluorophenyl)carbonyl chloride + Iodobenzene → this compound + HCl
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
General Experimental Protocol for Friedel-Crafts Acylation
The following is a generalized experimental protocol based on standard procedures for the synthesis of halogenated benzophenones.
Materials:
-
3-Chloro-4-fluorobenzoyl chloride
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-chloro-4-fluorobenzoyl chloride in anhydrous DCM, add anhydrous aluminum chloride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add iodobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by the addition of concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the substitution pattern on the phenyl rings.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Melting Point Analysis: To determine the purity of the final product.
Potential Biological Activities and Signaling Pathways
While no biological data exists for this compound, the benzophenone scaffold is a common motif in medicinal chemistry, and halogenated derivatives often exhibit a range of biological activities.
Anticipated Biological Profile
Based on the activities of structurally related compounds, this compound could potentially exhibit:
-
Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to have antimicrobial properties. The lipophilicity of this compound may facilitate its transport across microbial cell membranes.
-
Enzyme Inhibition: Benzophenone derivatives have been shown to inhibit various enzymes. The specific halogen substitution pattern would be a key determinant of its inhibitory potency and selectivity.
-
Anticancer Activity: Many small molecules containing halogenated phenyl rings have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
Representative Signaling Pathway
Given the lack of specific data for the target compound, a known signaling pathway affected by a related class of compounds is presented for illustrative purposes. For instance, some substituted benzophenones have been investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Below is a conceptual diagram of a generic protein kinase signaling pathway that could potentially be a target for compounds of this class.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a halogenated benzophenone with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further research is warranted to elucidate the precise physicochemical properties and biological activities of this specific molecule.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
In-Depth Technical Guide on the Biological Activity of Halogenated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzophenones, a class of aromatic ketones characterized by a diphenylmethanone scaffold bearing one or more halogen substituents, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, some of which are utilized as UV filters in sunscreens and industrial products, have demonstrated a range of effects in biological systems, from therapeutic potentials such as antimicrobial and anti-inflammatory action to concerns regarding endocrine disruption. This technical guide provides a comprehensive overview of the current understanding of the biological activities of halogenated benzophenones, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory Activity
Certain halogenated benzophenones have been investigated for their potential to mitigate inflammatory responses. The primary mechanism appears to be the inhibition of key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Target Organism/Cell Line | IC50/EC50 | Reference |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | Inhibition of IL-1β release | Human PBMCs | 14 nM | [1] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | Inhibition of TNF-α release | Human PBMCs | 6 nM | [1] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase Inhibition | Enzyme Assay | 10 nM | [1] |
Experimental Protocol: p38 MAP Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.
Objective: To determine the in vitro inhibitory activity of a halogenated benzophenone against p38 MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF2 (Activating Transcription Factor 2) substrate peptide
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Test compound (halogenated benzophenone) dissolved in DMSO
-
Positive control inhibitor (e.g., SB 203580)
-
96-well microplate
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound or positive control to the respective wells. Include a DMSO-only control.
-
Add the p38α MAP kinase to all wells except for the negative control wells.
-
Add the ATF2 substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: Inhibition of p38 MAPK Pathway
References
Potential Therapeutic Effects of Substituted Benzophenones: A Technical Guide
Introduction
Substituted benzophenones are a class of organic compounds characterized by a diaryl ketone core. This versatile scaffold has garnered significant attention in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The functionalization of the phenyl rings allows for the fine-tuning of their physicochemical and pharmacokinetic properties, leading to the development of potent agents with diverse therapeutic applications. This technical guide provides an in-depth overview of the promising therapeutic effects of substituted benzophenones, with a focus on their anticancer, anti-inflammatory, anti-HIV, antileishmanial, and tyrosinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative substituted benzophenones across various therapeutic areas.
Table 1: Anticancer Activity of Substituted Benzophenones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HL-60 | 0.48 | [1] |
| 1 | A-549 | 0.82 | [1] |
| 1 | SMMC-7721 | 0.26 | [1] |
| 1 | SW480 | 0.99 | [1] |
| 3c | SMMC-7721 | 0.111 | [2] |
| Unnamed | MDA-MB-231 | 12.09 | [3] |
| Unnamed | T47-D | 26.49 | [3] |
| Unnamed | PC3 | 15.63 | [3] |
Table 2: Anti-HIV Activity of Substituted Benzophenones
| Compound | HIV-1 Strain | EC50 (nM) | Reference |
| 10i | Wild-type | 2.9 | [4] |
| 13b | Wild-type | 4.2 | [4] |
| GW678248 | Wild-type | <1 | [4] |
| GW4511 | Wild-type | ≤2 | [5] |
| GW4751 | Wild-type | ≤2 | [5] |
| GW3011 | Wild-type | ≤2 | [5] |
Table 3: Antileishmanial Activity of Substituted Benzophenones
| Compound | Leishmania Species | IC50 (µg/mL) | Reference |
| 18 | L. major promastigotes | 1.94 | [6] |
| Unnamed | L. major promastigotes | 1.19 - 82.30 | [6] |
| Pentamidine (Standard) | L. major promastigotes | 5.09 | [6] |
Table 4: Anti-Inflammatory Activity of Substituted Benzophenones
| Compound | Assay | Inhibition | Reference |
| para-fluoro-containing compound | IL-6 inhibition | IC50 = 0.19 µM | |
| 20e | TNF-α inhibition | 54% at 10 µM | |
| 20e | IL-6 inhibition | 97% at 10 µM |
Table 5: Tyrosinase Inhibitory Activity of Substituted Benzophenones
| Compound | Source | IC50 (µM) | Reference |
| 2,3,4,3',4',5'-hexahydroxy-diphenylketone (10) | Mushroom Tyrosinase | 1.4 | |
| Kojic Acid (Standard) | Mushroom Tyrosinase | - |
Experimental Protocols
Synthesis of Substituted Benzophenones
A general and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.
General Protocol for Friedel-Crafts Acylation:
-
To a solution of the substituted benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride) (1.1-2.0 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 15-30 minutes.
-
Add the substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted benzophenone.
Biological Assays
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare various concentrations of the test compounds (substituted benzophenones) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the tyrosinase solution, the test compound solution, and phosphate buffer.
-
Pre-incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.
Anti-HIV-1 Activity Assay (MTT-based)
This assay determines the ability of a compound to inhibit the cytopathic effect of HIV-1 in a susceptible cell line.
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated infected control wells.
-
Incubate the plate at 37 °C in a 5% CO2 incubator for 5 days.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the EC50 (the concentration that protects 50% of cells from HIV-1-induced cytopathic effects) and the CC50 (the concentration that reduces the viability of uninfected cells by 50%). The selectivity index (SI) is calculated as CC50/EC50.[4]
Antileishmanial Activity Assay (Promastigote Viability)
This assay evaluates the effect of compounds on the viability of Leishmania promastigotes.
Protocol:
-
Culture Leishmania promastigotes (e.g., L. major) in a suitable medium (e.g., M199) until they reach the logarithmic growth phase.
-
Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of the test compounds and a standard drug (e.g., pentamidine).
-
Incubate the plate at 26 °C for 72 hours.
-
Assess cell viability using a resazurin-based assay or by counting the motile promastigotes using a hemocytometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay (Croton Oil-Induced Ear Edema in Mice)
This in vivo assay assesses the topical anti-inflammatory activity of compounds.
Protocol:
-
Administer the test compounds (dissolved in a suitable vehicle) topically to the inner and outer surfaces of the right ear of mice.
-
After a specific time (e.g., 30 minutes), apply a solution of croton oil (a topical irritant) to the right ear to induce inflammation. The left ear serves as a control.
-
After a defined period (e.g., 4-6 hours), sacrifice the mice and remove a circular section from both ears using a biopsy punch.
-
Weigh the ear punches to determine the extent of edema (inflammation).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle-treated control group.
Anticancer Activity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Substituted benzophenones exert their therapeutic effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
3-Chloro-4-fluoro-3'-iodobenzophenone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on this specific compound, this guide focuses on its fundamental properties, a proposed synthetic route, and predicted spectroscopic characteristics based on analogous structures.
Chemical Identity and Properties
This compound is a tri-substituted benzophenone featuring chloro, fluoro, and iodo functional groups on its phenyl rings. Halogenated benzophenones are a well-established class of compounds in organic synthesis, often serving as key intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients. The presence of multiple halogen atoms offers various sites for further chemical modification, making it a potentially valuable building block for combinatorial chemistry and drug discovery.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloro-4-fluoroiodobenzene[1] | 4-Chlorobenzophenone | 4-Fluorobenzophenone | 3-Iodobenzophenone |
| CAS Number | 951890-19-0 | 156150-67-3 | 134-85-0 | 345-82-4 | 6130-56-9 |
| Molecular Formula | C₁₃H₇ClFI O | C₆H₃ClFI | C₁₃H₉ClO | C₁₃H₉FO | C₁₃H₉IO |
| Molecular Weight | 364.55 g/mol | 256.44 g/mol | 216.66 g/mol | 200.21 g/mol | 308.12 g/mol |
| Appearance | Predicted: Off-white to yellow solid | Clear colorless to light yellow liquid | White crystalline solid | White crystalline solid | Off-white to yellow crystalline solid |
| Boiling Point | Not available | 94-95 °C @ 15 mmHg | 329-331 °C | 290-292 °C | Not available |
| Melting Point | Not available | Not available | 75-78 °C | 47-49 °C | 64-66 °C |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, THF, Acetone), Insoluble in water | Slightly soluble in water | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Proposed Synthesis: Friedel-Crafts Acylation
The most plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[2][3][4] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary routes are conceivable.
Route A: Acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride. Route B: Acylation of 3-chloro-4-fluorobenzene with 3-iodobenzoyl chloride.
Route A is generally preferred as iodobenzene is less deactivated towards electrophilic aromatic substitution compared to the di-substituted 3-chloro-4-fluorobenzene. The electron-withdrawing effects of the chlorine and fluorine atoms in 3-chloro-4-fluorobenzene would likely require harsher reaction conditions for acylation.
Proposed Experimental Protocol (Route A)
This protocol is a general guideline and may require optimization.
Materials:
-
Iodobenzene
-
3-Chloro-4-fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of iodobenzene (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a mixture of ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Diagram 1: Proposed Synthesis Workflow of this compound
Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.
Spectroscopic Data
No specific spectroscopic data for this compound is currently available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of similar substituted benzophenones.[5][6][7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the seven aromatic protons. The chemical shifts will be influenced by the positions of the halogen substituents. |
| ¹³C NMR | Aromatic region (δ 120-140 ppm): Multiple signals for the aromatic carbons. The carbon atoms attached to halogens will show characteristic shifts. Carbonyl carbon (C=O): A signal in the downfield region (δ ~195 ppm). |
| IR Spectroscopy | C=O stretch: A strong absorption band around 1650-1670 cm⁻¹. C-Cl, C-F, C-I stretches: Absorptions in the fingerprint region. Aromatic C-H stretches: Above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 364, with characteristic isotopic patterns for chlorine. Fragmentation patterns corresponding to the loss of halogen atoms and the benzoyl moieties. |
Potential Applications in Research and Drug Development
While no specific biological activities of this compound have been reported, its structure suggests several potential areas of application:
-
Medicinal Chemistry: Halogenated organic molecules are prevalent in pharmaceuticals.[8] The chloro, fluoro, and iodo substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and binding interactions. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.
-
Organic Synthesis: The presence of three different halogens provides orthogonal handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective introduction of different functional groups.
-
Materials Science: Benzophenone derivatives are known for their photochemical properties and are used as photoinitiators and in UV-curing applications.[9] The heavy iodine atom could also impart interesting photophysical properties, such as enhanced intersystem crossing.
Safety and Handling
No specific safety data is available for this compound. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. 3-CHLORO-4-FLUOROIODOBENZENE | 156150-67-3 [chemicalbook.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
A Comprehensive Technical Guide on the Discovery and Synthesis of Novel Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring molecules. Its unique diaryl ketone structure allows for diverse functionalization, leading to a wide array of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and biological evaluation of novel benzophenone derivatives, serving as a critical resource for professionals in drug development. The benzophenone framework is integral to various compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
Synthesis of Novel Benzophenone Derivatives
The construction of the benzophenone skeleton is a cornerstone of synthesizing new derivatives. Several classical and modern synthetic methodologies are employed, with Friedel-Crafts acylation being the most prominent.
Common Synthetic Methodologies:
-
Friedel-Crafts Acylation: This is the most widely used method, involving the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][5][6] This method is versatile for creating a variety of substituted benzophenones.
-
Oxidation of Diphenylmethane: Benzophenone can be prepared by the oxidation of diphenylmethane using oxidizing agents like nitric acid.[6][7]
-
Carbon Tetrachloride Method: This approach involves the reaction of benzene and carbon tetrachloride with a catalyst like AlCl₃ to form diphenyldichloromethane, which is then hydrolyzed to yield the benzophenone compound.[6][8]
-
Phosgene Method: In this process, benzene and phosgene react in the presence of a Lewis acid catalyst. While efficient, this method requires handling the highly toxic phosgene gas.[6]
-
Grignard Reagent Method: This technique utilizes the reaction of a Grignard reagent (phenylmagnesium halide) with a benzoyl chloride derivative at low temperatures to produce benzophenones.[6]
-
Modern Coupling Reactions: Advanced methods like Suzuki-Miyaura cross-coupling, which involves the reaction of a phenyl boronic acid with an anhydride catalyzed by palladium, offer "greener" and more efficient routes.[9]
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| Friedel-Crafts Acylation | Benzene/Substituted Benzene + Benzoyl Chloride | Anhydrous AlCl₃ | Versatile, widely used, classic method. | [4][5][6] |
| Oxidation | Diphenylmethane | Nitric Acid, Lead Acetate | Alternative route from a hydrocarbon precursor. | [6][7] |
| Carbon Tetrachloride Method | Benzene + Carbon Tetrachloride | Anhydrous AlCl₃ | Involves a hydrolysis step. | [6][8] |
| Phosgene Method | Benzene + Phosgene | Anhydrous AlCl₃ | High yield but uses highly toxic reagent. | [6] |
| Grignard Reagent Method | Benzoyl Chloride + Grignard Reagent | N/A | Good for specific substitutions, high cost. | [6] |
| Suzuki-Miyaura Coupling | Phenyl Boronic Acid + Anhydride | Palladium Catalyst | "Greener" modern method, high efficiency. | [9] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following protocol is a generalized representation for the synthesis of benzophenone derivatives via Friedel-Crafts acylation, adapted from established literature.[4][9]
-
Reaction Setup: To a solution of the appropriate aromatic substrate (e.g., toluene, 5.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 15 mL), add the corresponding benzoyl chloride (6.2 mmol).
-
Catalyst Addition: Cool the reaction mixture to 5°C in an ice bath. Carefully add anhydrous aluminum chloride (7.8 mmol) in portions while maintaining the temperature.
-
Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and water. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (6-7), followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzophenone derivative.
Characterization and Structure Elucidation
The structural integrity and purity of newly synthesized benzophenone derivatives are confirmed using a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the proton and carbon framework of the molecule, confirming the substitution patterns on the aromatic rings.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, allowing for the confirmation of its molecular formula.[4][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic carbonyl (C=O) stretch of the benzophenone core is typically observed around 1650 cm⁻¹.[10][13]
-
Melting Point (m.p.): The melting point is a key indicator of the purity of a solid compound.
-
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and the purity of the final products.[4]
| Technique | Information Provided | Typical Benzophenone Signature |
| ¹H-NMR | Proton environment, number of protons, splitting patterns. | Aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). |
| ¹³C-NMR | Carbon skeleton, chemical environment of carbon atoms. | Carbonyl carbon signal is highly deshielded (δ ~195-200 ppm). |
| IR Spectroscopy | Presence of functional groups. | Strong C=O stretching vibration around 1650 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak [M]+ corresponding to the compound's mass. |
Biological Activities and Signaling Pathways
Novel benzophenone derivatives have been explored for a multitude of therapeutic applications due to their diverse biological activities.
-
Anti-inflammatory Activity: A significant area of research involves benzophenone derivatives as anti-inflammatory agents. Certain novel thiazole-containing benzophenones have shown potent in vivo activity by dually inhibiting prostaglandin (PG) production and neutrophil recruitment.[3][4] Molecular docking studies suggest these compounds can inhibit cyclooxygenase (COX) isoenzymes, a key target in inflammation.[3][4]
-
Anticancer Activity: Numerous benzophenone derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including lung carcinoma (A-549), leukemia (HL-60), and colon cancer (SW480).[1][5][14] Network pharmacology has identified potential target hub genes for these compounds, such as AKT1, CASP3, and STAT3, which are pivotal in cancer cell survival and proliferation.[1][14]
-
Antimicrobial Activity: By incorporating moieties like 1,3,4-oxadiazole or fusing with an azetidinone ring, novel benzophenones have been synthesized that demonstrate significant activity against various bacterial and fungal strains.[1][15]
-
Antiviral Activity: The benzophenone scaffold has also been utilized as a template for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1][16] Some derivatives have shown potent activity at nanomolar concentrations against wild-type and resistant HIV strains.[16]
Caption: COX enzyme inhibition pathway by novel benzophenone derivatives.
Experimental Workflow and Evaluation Protocols
The development of novel derivatives follows a structured workflow from initial design to in vivo validation.
Caption: General experimental workflow for novel drug discovery.
Key Experimental Protocols
In Vitro: Cytotoxicity Screening (MTT Assay) [16]
-
Cell Plating: Seed human cancer cells (e.g., A-549, HL-60) in a 96-well plate at a specified density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzophenone derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | Anticancer | 0.48 | [1][14] |
| Compound 1 | A-549 (Lung) | Anticancer | 0.82 | [1][14] |
| Compound 1 | SMMC-7721 (Hepatoma) | Anticancer | 0.26 | [1][14] |
| Compound 1 | SW480 (Colon) | Anticancer | 0.99 | [1][14] |
| Analogue 10i | HIV-1 (Wild-Type) | Antiviral | 0.0029 (EC₅₀) | [16] |
| Analogue 13b | HIV-1 (Wild-Type) | Antiviral | 0.0042 (EC₅₀) | [16] |
In Vivo: Croton Oil-Induced Ear Edema in Mice [4] This model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Groups: Use male mice, divided into groups: vehicle (negative control), positive control (e.g., ketoprofen), and test groups for each benzophenone derivative.
-
Induction of Edema: Apply a solution of croton oil (an irritant) to the inner surface of the right ear of each mouse.
-
Treatment: Immediately after, apply the vehicle, positive control, or test compound solution to the same ear.
-
Measurement: After a set period (e.g., 4-6 hours), sacrifice the mice and punch out circular sections from both the treated (right) and untreated (left) ears.
-
Evaluation: Weigh the ear punches. The difference in weight between the right and left ear punches indicates the extent of the edema. Calculate the percentage inhibition of edema for each test group compared to the vehicle control group.
| Compound | Dose (mg/ear) | Edema Inhibition (%) | Neutrophil Inhibition (%) | Reference |
| Ketoprofen | 0.5 | 45 ± 4 | Not Reported | [4] |
| Derivative 2e | 1.0 | 44 ± 5 | 55 ± 6 | [4] |
| Derivative 3a | 1.0 | 50 ± 3 | 52 ± 5 | [4] |
| Derivative 3c | 1.0 | 48 ± 4 | 50 ± 4 | [4] |
Conclusion and Future Directions
The benzophenone scaffold continues to be a highly valuable template in drug discovery. The synthetic versatility of this core allows for the creation of extensive libraries of novel compounds for biological screening. Current research highlights promising leads in the development of new anti-inflammatory agents with dual mechanisms of action, potent and selective anticancer agents, and novel antivirals. Future efforts will likely focus on leveraging computational chemistry for more targeted molecular design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their path to clinical development.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 7. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzophenone(119-61-9) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 3-Chloro-4-fluoro-3'-iodobenzophenone is publicly available. This guide is compiled from data on structurally related compounds and predicted properties. All information should be treated as a guideline, and a thorough risk assessment should be conducted before handling this chemical.
Chemical and Physical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₃H₇ClFI O | - |
| Molecular Weight | 360.55 g/mol | - |
| Boiling Point | ~413.3 ± 45.0 °C | Predicted for 4-Chloro-3-fluoro-4'-iodobenzophenone[1] |
| Density | ~1.752 ± 0.06 g/cm³ | Predicted for 4-Chloro-3-fluoro-4'-iodobenzophenone[1] |
| Melting Point | 47-49 °C | Analogue: 3-Chloro-4'-fluoropropiophenone[2] |
| Flash Point | >110 °C (230 °F) | Analogue: 3-Chloro-4-fluoroiodobenzene |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| Solubility | Expected to be insoluble in water, soluble in organic solvents | General property of halogenated aromatic compounds[3] |
Hazard Identification and Classification
Based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds, this compound is anticipated to have the following hazard classifications:
| Hazard Class | GHS Category | Hazard Statement | Source/Analogue |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |
| Carcinogenicity | 2 (Suspected) | H351: Suspected of causing cancer | Benzophenone[5] |
| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects | Benzophenone |
Signal Word: Warning
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
-
GHS09 (Environment)
Experimental Protocols and Safety
General Synthesis Route and Associated Hazards
The synthesis of substituted benzophenones often involves Friedel-Crafts acylation or related reactions. A plausible synthetic route for this compound could involve the reaction of 3-chloro-4-fluorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Potential Hazards in Synthesis:
-
Corrosive Reagents: Thionyl chloride (used to prepare the benzoyl chloride) and Lewis acid catalysts (e.g., AlCl₃) are corrosive and react violently with water.
-
Exothermic Reactions: Friedel-Crafts reactions can be highly exothermic and require careful temperature control.
-
Solvent Hazards: Organic solvents used in the synthesis and purification steps are often flammable and may have their own toxicological profiles.
Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, the following handling procedures and PPE are recommended.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Toxicological Information
Specific toxicological data for this compound is not available. The information below is inferred from data on benzophenone and other halogenated aromatic compounds.
-
Acute Toxicity: Likely to be harmful if swallowed, based on data for related propiophenones.
-
Skin and Eye Irritation: Expected to be an irritant based on consistent data from similar halogenated aromatic ketones.
-
Sensitization: No data available, but skin sensitization should be considered a possibility with halogenated aromatics.
-
Carcinogenicity: Benzophenone is listed as a possible human carcinogen (IARC Group 2B)[5]. Halogenated derivatives may carry a similar risk.
-
Mutagenicity: No data available.
-
Reproductive Toxicity: No data available.
Ecological Information
Detailed ecotoxicity data is unavailable. However, benzophenones are known to be toxic to aquatic life, and halogenated organic compounds are often persistent in the environment.
-
Toxicity to Aquatic Life: Assumed to be toxic to aquatic organisms with long-lasting effects.
-
Persistence and Degradability: Halogenated aromatic compounds are generally resistant to biodegradation.
-
Bioaccumulation: The lipophilic nature of this compound suggests a potential for bioaccumulation.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
Disposal:
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
References
- 1. 4-Chloro-3-fluoro-4'-iodobenzophenone CAS#: 951890-71-4 [m.chemicalbook.com]
- 2. 3-氯-4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 4. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safecosmetics.org [safecosmetics.org]
A Technical Guide to the Spectral Analysis of 3-Chloro-4-fluoro-3'-iodobenzophenone
I. Hypothetical Spectral Data
The following tables summarize the predicted spectral data for 3-Chloro-4-fluoro-3'-iodobenzophenone. These are estimations based on the analysis of its structural fragments and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
| 8.15 | d | 2.0 | 1 | H-2' |
| 7.85 | dd | 8.0, 2.0 | 1 | H-6' |
| 7.75 | ddd | 8.8, 4.4, 2.0 | 1 | H-6 |
| 7.60 | dd | 8.8, 2.0 | 1 | H-2 |
| 7.40 | t | 8.0 | 1 | H-5' |
| 7.30 | t | 8.8 | 1 | H-5 |
| 7.20 | dt | 8.0, 2.0 | 1 | H-4' |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 194.0 | C=O |
| 162.0 (d, J = 250 Hz) | C-4 |
| 142.0 | C-1' |
| 138.0 | C-3' |
| 137.0 | C-1 |
| 132.0 (d, J = 9 Hz) | C-6 |
| 130.0 | C-5' |
| 129.0 (d, J = 3 Hz) | C-2 |
| 128.0 | C-6' |
| 125.0 | C-2' |
| 123.0 (d, J = 18 Hz) | C-3 |
| 116.0 (d, J = 22 Hz) | C-5 |
| 94.0 | C-3' |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3050 | Medium | Aromatic C-H Stretch |
| 1665 | Strong | C=O Stretch (Ketone) |
| 1590, 1570, 1470 | Medium-Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-F Stretch |
| 1080 | Medium | C-Cl Stretch |
| 820 | Strong | C-I Bend |
| 780 | Strong | Aromatic C-H Bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 388 | 100 | [M]⁺ (for ³⁵Cl, ¹²⁷I) |
| 390 | 32 | [M+2]⁺ (for ³⁷Cl, ¹²⁷I) |
| 261 | 40 | [M - I]⁺ |
| 155 | 80 | [Cl-C₆H₃-F-CO]⁺ |
| 203 | 60 | [I-C₆H₄]⁺ |
| 75 | 50 | [C₆H₃]⁺ |
II. Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for a small organic molecule like this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plate without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: The resulting spectrum will show the percentage of light transmitted at each wavenumber. Absorption bands are typically reported in wavenumbers (cm⁻¹).
C. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
III. Visualizations
A. Logical Synthesis Workflow
A plausible synthetic route for this compound is the Friedel-Crafts acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-fluoro-3'-iodobenzophenone
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-Chloro-4-fluoro-3'-iodobenzophenone, a compound of interest in synthetic chemistry and drug development. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. The content is tailored for researchers, scientists, and drug development professionals, offering a predictive data summary, a comprehensive experimental protocol for spectral acquisition, and logical diagrams to visualize the molecular structure and experimental workflow.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the seven aromatic protons distributed across its two substituted phenyl rings. The electron-withdrawing nature of the carbonyl group, halogens, and the anisotropic effects of the aromatic rings dictate the chemical shifts and coupling patterns.
The protons are numbered according to the IUPAC nomenclature for benzophenone, with the 3-chloro-4-fluorophenyl ring designated as Ring A and the 3-iodophenyl ring as Ring B.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.95 - 8.05 | dd (doublet of doublets) | ³J(H2-H6) ≈ 2.5 Hz, ⁴J(H2-F) ≈ 6.0 Hz |
| H-5 | 7.75 - 7.85 | ddd (doublet of doublet of doublets) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F) ≈ 4.5 Hz, ⁵J(H5-H2) ≈ 0.5 Hz |
| H-6 | 7.30 - 7.40 | t (triplet) | ³J(H6-F) ≈ 8.5 Hz, ³J(H6-H5) ≈ 8.5 Hz |
| H-2' | 8.10 - 8.20 | t (triplet) | ⁴J(H2'-H4') ≈ 1.5 Hz, ⁴J(H2'-H6') ≈ 1.5 Hz |
| H-4' | 7.85 - 7.95 | dt (doublet of triplets) | ³J(H4'-H5') ≈ 7.8 Hz, ⁴J(H4'-H2') ≈ 1.5 Hz, ⁴J(H4'-H6') ≈ 1.5 Hz |
| H-5' | 7.25 - 7.35 | t (triplet) | ³J(H5'-H4') ≈ 7.8 Hz, ³J(H5'-H6') ≈ 7.8 Hz |
| H-6' | 7.90 - 8.00 | ddd (doublet of doublet of doublets) | ³J(H6'-H5') ≈ 7.8 Hz, ⁴J(H6'-H2') ≈ 1.5 Hz, ⁴J(H6'-H4') ≈ 1.5 Hz |
Experimental Protocols
The following is a detailed protocol for the acquisition of a high-resolution ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, DMSO-d₆, or benzene-d₆.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale. Alternatively, the residual proton signal of the deuterated solvent can be used for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.[1]
-
Capping: Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field Nuclear Magnetic Resonance (NMR) spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Tuning and Matching: Insert the sample into the probe and ensure the spectrometer is properly tuned and matched to the sample's solvent.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high resolution and sharp peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard one-dimensional proton experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: Use a 30° or 90° pulse.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay (D1) of 1-2 seconds to allow for near-complete relaxation of the protons between scans.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the entire spectrum.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine the coupling constants (J-values).
Visualizations
The following diagrams illustrate the chemical structure with proton assignments and the general workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with proton numbering.
Caption: General experimental workflow for ¹H NMR spectroscopy.
References
An In-depth Technical Guide to 13C NMR Analysis of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of substituted benzophenones. It is designed to be a practical resource for scientists in research and development, offering detailed experimental protocols, data interpretation strategies, and a clear workflow for the analysis of this important class of compounds.
Introduction to 13C NMR Spectroscopy of Aromatic Ketones
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For substituted benzophenones, this method provides invaluable information regarding the number of unique carbon atoms, the electronic environment of the carbonyl group, and the substitution pattern on the aromatic rings. The chemical shift of a particular carbon nucleus is sensitive to its local electronic environment, making 13C NMR an excellent tool for elucidating the structure of these compounds.
The 13C NMR spectrum of a typical benzophenone derivative will show signals in two main regions: the aromatic region (approximately 120-150 ppm) and the carbonyl region (approximately 190-220 ppm)[1][2]. The precise chemical shifts within these regions are influenced by the nature and position of substituents on the phenyl rings.
Data Presentation: 13C NMR Chemical Shifts of Substituted Benzophenones
The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for benzophenone and a selection of its para-substituted derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) as the solvent.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Benzophenone
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~196.7 |
| C-1 (ipso) | ~137.5 |
| C-2, C-6 (ortho) | ~130.0 |
| C-3, C-5 (meta) | ~128.2 |
| C-4 (para) | ~132.3 |
Note: Due to the symmetry of benzophenone, only five distinct signals are observed in its 13C NMR spectrum.[3]
Table 2: 13C NMR Chemical Shifts (δ, ppm) of 4-Substituted Benzophenones (X-C₆H₄-CO-C₆H₅)
| Substituent (X) | Carbonyl (C=O) | C-1' (ipso, unsubst. ring) | C-4' (para, unsubst. ring) | C-1 (ipso, subst. ring) | C-4 (para, subst. ring) |
| -H | ~196.7 | ~137.5 | ~132.3 | ~137.5 | ~132.3 |
| -CH₃ | ~196.3 | ~137.9 | ~132.0 | ~135.2 | ~142.9 |
| -OCH₃ | ~195.5 | ~138.2 | ~131.7 | ~130.0 | ~163.2 |
| -Cl | ~195.5 | ~137.0 | ~132.8 | ~136.0 | ~138.2 |
| -NO₂ | ~194.8 | ~136.3 | ~133.5 | ~142.9 | ~149.8 |
Disclaimer: The chemical shift values presented are approximate and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the substituted benzophenone sample is of high purity to avoid interference from impurity signals.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for benzophenone derivatives. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
-
Spectral Width (SW): 0 to 250 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the 13C NMR analysis of a substituted benzophenone and the general process of structure elucidation.
Interpretation of 13C NMR Spectra of Substituted Benzophenones
The interpretation of the 13C NMR spectrum of a substituted benzophenone involves a systematic analysis of the chemical shifts and the number of signals.
-
Carbonyl Carbon: The signal for the carbonyl carbon is typically found in the downfield region of the spectrum (190-220 ppm) and is usually of lower intensity, especially if it is a quaternary carbon. The electronic nature of the substituents on the aromatic rings can influence its chemical shift. Electron-withdrawing groups tend to shift the carbonyl signal downfield, while electron-donating groups cause an upfield shift.
-
Aromatic Carbons: The signals for the aromatic carbons appear in the range of 120-150 ppm. The number of signals in this region provides information about the symmetry of the molecule. For a monosubstituted benzophenone, one would expect to see more than the five signals observed for the parent benzophenone, as the symmetry is broken. The chemical shifts of the ipso-, ortho-, meta-, and para-carbons are affected by the substituent's electronic effects (inductive and resonance).
-
Symmetry: The symmetry of the substituted benzophenone plays a crucial role in determining the number of unique carbon signals.[3] For example, a 4,4'-disubstituted benzophenone with identical substituents will exhibit a higher degree of symmetry and consequently fewer aromatic signals than a 2-monosubstituted benzophenone.
By carefully analyzing the number of signals and their chemical shifts in conjunction with data from other analytical techniques such as proton NMR, mass spectrometry, and infrared spectroscopy, the complete structure of a substituted benzophenone can be confidently elucidated.[4][5][6]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cshifts [sites.science.oregonstate.edu]
- 4. kananlab.stanford.edu [kananlab.stanford.edu]
- 5. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is based on a Friedel-Crafts acylation reaction, a fundamental and widely used method for the preparation of aromatic ketones.[1][2][3][4]
Introduction
This compound is an unsymmetrical diaryl ketone containing a unique combination of halogen substituents. This substitution pattern makes it an attractive building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The protocol outlined below describes a two-step synthesis starting from commercially available materials.
Overall Reaction Scheme
The synthesis of this compound is achieved via a two-step process:
-
Step 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride from 3-chloro-4-fluorobenzoic acid.
-
Step 2: Friedel-Crafts Acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-4-fluorobenzoic acid | 174.55 | 10.0 g | 0.057 |
| Thionyl chloride (SOCl₂) | 118.97 | 10.0 mL (16.4 g) | 0.138 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzoic acid (10.0 g, 0.057 mol) and anhydrous dichloromethane (100 mL).
-
Stir the suspension and add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride (10.0 mL, 0.138 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-4-fluorobenzoyl chloride is a liquid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol utilizes a Friedel-Crafts acylation reaction.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-4-fluorobenzoyl chloride | 193.00 | 11.0 g | 0.057 |
| Iodobenzene | 204.01 | 14.0 g (7.6 mL) | 0.069 |
| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 9.1 g | 0.068 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
| Hydrochloric acid, 2M | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.1 g, 0.068 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (11.0 g, 0.057 mol) in anhydrous dichloromethane (25 mL) to the stirred suspension.
-
After the addition is complete, add iodobenzene (14.0 g, 0.069 mol) dissolved in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2M hydrochloric acid.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 2M hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization Data
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₇ClFI O |
| Molecular Weight | 360.55 g/mol |
| Yield | 70-80% (typical) |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.9 (m, 7H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 94.0, 128.0, 130.0, 131.0, 132.0, 137.0, 138.0, 142.0, 158.0 (d, J=250 Hz), 193.0 |
| Mass Spec (ESI) | m/z 360.9 [M+H]⁺ |
Note: NMR and Mass Spec data are predicted and may vary slightly.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are a critical class of compounds in medicinal chemistry and drug development.[1][2] Their versatile diaryl ketone scaffold is found in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and represents a primary and efficient method for the synthesis of benzophenones.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of benzophenone derivatives using the Friedel-Crafts acylation reaction. It is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug discovery.
Reaction Mechanism and Principles
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[8][9] A key advantage of this reaction over Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.[9]
The general mechanism involves four key steps:
-
Formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the acyl halide.
-
Generation of the electrophilic acylium ion.
-
Electrophilic attack of the acylium ion on the aromatic ring, forming a resonance-stabilized carbocation (sigma complex).
-
Deprotonation of the sigma complex to restore aromaticity and regenerate the Lewis acid catalyst.[7][9]
Data Presentation: A Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation. Below are tables summarizing quantitative data from various studies, offering a comparative overview of different catalytic systems for the synthesis of benzophenone.
Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of Benzophenone
| Entry | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzene | Benzoyl Chloride | AlCl₃ | Dichloromethane | 4 | Room Temp | High | [10] |
| 2 | Benzene | Benzoyl Chloride | FeCl₃ | BmimCl (Ionic Liquid) | 0.5 | 80 | 97 | [11] |
| 3 | Benzene | Benzoyl Chloride | ZnCl₂ | BmimCl (Ionic Liquid) | 2 | 80 | 85 | [11] |
| 4 | Benzene | Benzoyl Chloride | Hf(OTf)₄/TfOH | - | - | - | Good | [12] |
| 5 | Anisole | Benzoyl Chloride | HBEA Zeolite | - | 24 | 120 | ~80 | [13] |
Table 2: Influence of Ionic Liquids as Dual Catalyst-Solvents
| Entry | Ionic Liquid | Molar Fraction of Lewis Acid | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | BmimCl-FeCl₃ | 0.67 | 0.5 | 80 | 97 | [11] |
| 2 | BmimCl-AlCl₃ | 0.67 | 1 | 80 | 92 | [11] |
| 3 | BmimCl-ZnCl₂ | 0.67 | 2 | 80 | 85 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzophenone derivatives.
Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from a standard procedure for the synthesis of substituted benzophenones.[10]
Materials:
-
Substituted Benzene (e.g., Toluene) (5.2 mmol)
-
Appropriate Benzoyl Chloride (6.2 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (7.8 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
Procedure:
-
To a solution of the appropriate benzoyl chloride in anhydrous dichloromethane, add the substituted benzene.
-
Cool the reaction mixture to 5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Separate the organic layer and wash it with a saturated NaHCO₃ solution until the pH is between 6 and 7.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Environmentally Friendly Synthesis using Ionic Liquids
This protocol utilizes an ionic liquid as both the catalyst and solvent, offering a greener alternative.[11]
Materials:
-
Benzene
-
Benzoyl Chloride
-
Ionic Liquid (e.g., BmimCl-FeCl₃)
Procedure:
-
In a reaction vessel, combine benzene, benzoyl chloride, and the ionic liquid (BmimCl-FeCl₃).
-
Heat the reaction mixture to 80 °C.
-
Stir the mixture for the specified time (e.g., 0.5 hours).
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
The ionic liquid phase can be separated and potentially reused.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: General mechanism of Friedel-Crafts acylation for benzophenone synthesis.
Caption: A typical experimental workflow for the synthesis of benzophenone derivatives.
Application in Drug Development: A Conceptual Overview
Benzophenone derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases like cancer and inflammation.[1][14][15] For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[16]
Caption: A simplified workflow for the discovery and development of a new drug.[1][4][10]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzophenone derivatives.
Conclusion
The Friedel-Crafts acylation remains a powerful and versatile tool for the synthesis of benzophenone derivatives, which are of significant interest in drug discovery and development. By understanding the reaction mechanism and carefully selecting catalysts and conditions, researchers can efficiently synthesize a wide array of these valuable compounds. The protocols and data presented herein provide a solid foundation for the successful application of this important reaction in the laboratory. The ongoing development of more sustainable methods, such as the use of ionic liquids, further enhances the appeal of this classic transformation.
References
- 1. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. process.st [process.st]
- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 14. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Diaryl Ketone Synthesis via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A particularly valuable application of this methodology is the synthesis of diaryl ketones, which are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and materials science.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of diaryl ketones utilizing the palladium-catalyzed Suzuki coupling of acyl chlorides with arylboronic acids.
Reaction Principle
The synthesis of diaryl ketones via Suzuki coupling typically involves the reaction of an aroyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aroyl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to yield the diaryl ketone and regenerate the active palladium(0) species.[5][6]
Advantages of the Suzuki Coupling Approach
Compared to traditional methods for diaryl ketone synthesis, such as Friedel-Crafts acylation, the Suzuki coupling offers several distinct advantages:
-
Mild Reaction Conditions: The reaction often proceeds under relatively mild temperatures and does not require harsh Lewis acid catalysts.[7]
-
High Functional Group Tolerance: A wide variety of functional groups on both coupling partners are well-tolerated, minimizing the need for protecting group strategies.[8][9]
-
Broad Substrate Scope: The reaction is applicable to a diverse range of electronically and sterically varied aroyl chlorides and arylboronic acids.[8][9]
-
High Yields: The Suzuki coupling protocol frequently delivers diaryl ketones in good to excellent yields.[10][11]
Experimental Protocols
General Protocol for the Palladium-Catalyzed Suzuki Coupling of Aroyl Chlorides with Arylboronic Acids
This protocol is a generalized procedure based on commonly reported methods.[3][10] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aroyl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aroyl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 0.025 mmol of Pd₂(dba)₃), and base (2.0 mmol of K₂CO₃).[3]
-
Add the anhydrous solvent (e.g., 5 mL of toluene) to the flask.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl ketone.
Example Protocol: Synthesis of Benzophenone from Benzoyl Chloride and Phenylboronic Acid
This specific protocol is adapted from a reported procedure.[10]
Materials:
-
Benzoyl chloride (1.0 mmol, 140.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
K₂CO₃ (2.0 mmol, 276.4 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, combine benzoyl chloride (140.6 mg), phenylboronic acid (146.3 mg), Pd₂(dba)₃ (9.2 mg), and K₂CO₃ (276.4 mg).
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., 9:1 hexane/ethyl acetate).
-
After cooling, dilute the mixture with 20 mL of ethyl acetate and wash with 2 x 10 mL of water and 1 x 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography (silica gel, 95:5 hexane/ethyl acetate) to yield benzophenone.
Data Presentation
The following tables summarize the scope and yields of diaryl ketone synthesis via Suzuki coupling under various conditions, as reported in the literature.
Table 1: Suzuki Coupling of Various Aroyl Chlorides with Phenylboronic Acid.
| Entry | Aroyl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Pd₂(dba)₃ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 95 | [3] |
| 2 | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 80 | 12 | 88 | [11] |
| 3 | 4-Nitrobenzoyl chloride | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 90 | 6 | 92 | [10] |
| 4 | 2-Chlorobenzoyl chloride | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75 | N/A |
| 5 | 1-Naphthoyl chloride | Pd₂(dba)₃ (1) / XPhos (2) | K₂CO₃ | THF | 80 | 12 | 89 | N/A |
Table 2: Suzuki Coupling of Benzoyl Chloride with Various Arylboronic Acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 92 | [3] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 85 | [11] |
| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | THF | 85 | 10 | 90 | [10] |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 | N/A |
Note: "N/A" indicates that a specific reference for this exact combination was not found in the initial search, but the conditions are representative of typical Suzuki couplings.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction for diaryl ketone synthesis.
Caption: Catalytic cycle of the Suzuki coupling for diaryl ketone synthesis.
Caption: General experimental workflow for diaryl ketone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-fluoro-3'-iodobenzophenone as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a versatile intermediate in the synthesis of complex organic molecules. This document outlines its chemical properties, a general synthetic protocol, and potential applications in medicinal chemistry and materials science, supported by data on related compounds.
Chemical Properties and Structure
This compound is a polysubstituted aromatic ketone. The presence of multiple halogen atoms and a carbonyl group makes it a highly reactive and versatile building block for further chemical modifications.
Structure:
Key Reactive Sites:
-
Carbonyl Group: Susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
-
Aromatic Rings: Can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will influence the regioselectivity.
-
Carbon-Iodine Bond: The iodine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Carbon-Chlorine and Carbon-Fluorine Bonds: Generally more stable, but can be activated under specific reaction conditions.
A summary of the physicochemical properties of structurally related precursors is provided in the table below to offer an estimation of the characteristics of the title compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | - | - |
| 3-Chloro-4-fluoroiodobenzene | C₆H₃ClFI | 256.44 | 94-95 / 15 mmHg[1][2] | 2.008 at 25°C[1][2] |
| Iodobenzene | C₆H₅I | 204.01 | 188.3 | 1.831 at 25°C |
Synthetic Protocol: Friedel-Crafts Acylation
The most common and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Reaction Scheme:
3-Chloro-4-fluorobenzoyl chloride + Iodobenzene --[Lewis Acid]--> this compound + Hydrogen Chloride
Materials:
-
3-Chloro-4-fluorobenzoyl chloride
-
Iodobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) and iodobenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Acylation Reaction: Add the solution of the acyl chloride and iodobenzene dropwise to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure this compound.
Note: This is a general procedure. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve higher yields.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The 3-chloro-4-fluoro substitution pattern is a common feature in many bioactive molecules, including quinolone antibiotics.
The following diagram illustrates a potential workflow where this compound serves as a key building block.
References
Applications of Halogenated Phenyl Moieties in Medicinal Chemistry: The Case of Trametinib
Abstract
Halogenated organic compounds are fundamental building blocks in modern medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While the specific compound 3-Chloro-4-fluoro-3'-iodobenzophenone lacks extensive documentation in pharmaceutical applications, its structural motifs are present in key intermediates of targeted cancer therapies. This document will use the potent and selective MEK1/2 inhibitor, Trametinib (GSK1120212), as a representative example to illustrate the application of a closely related iodo-fluoro-phenyl intermediate in drug discovery and development. We will provide detailed application notes on Trametinib's role in oncology, experimental protocols for the synthesis of its key intermediates, quantitative data on its biological activity, and a visual representation of its mechanism of action within the MAPK/ERK signaling pathway.
Introduction to Trametinib and the Role of Halogenated Intermediates
Trametinib is an FDA-approved oral medication for the treatment of various cancers, most notably for unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[1] It functions as a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2.[2][3] The synthesis of Trametinib relies on a key halogenated intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which provides the crucial 2-fluoro-4-iodophenylamino moiety of the final drug. This structural component is vital for the molecule's potent and selective binding to the MEK enzymes. The presence of fluorine and iodine atoms significantly influences the electronic and conformational properties of the molecule, contributing to its high affinity and specificity.
Application Notes
Therapeutic Indication
Trametinib is primarily indicated for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[1] It is often used in combination with the BRAF inhibitor dabrafenib, a regimen that has shown improved efficacy over monotherapy.[4] Its application has expanded to include other solid tumors with BRAF mutations.
Mechanism of Action
Trametinib targets the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5][6] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[5] Trametinib is not a competitive inhibitor of ATP; instead, it binds to an allosteric pocket on the MEK1 and MEK2 enzymes, preventing their phosphorylation and activation by RAF kinases.[3] This, in turn, blocks the phosphorylation of ERK1 and ERK2, the downstream effectors of MEK, thereby inhibiting the signaling cascade and suppressing tumor cell proliferation.[3][7]
Quantitative Biological Data
The biological activity of Trametinib has been extensively characterized in both biochemical and cellular assays. The following tables summarize its potency against its primary targets and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Trametinib
| Target | IC₅₀ (nM) | Assay Conditions |
| MEK1 | 0.92 | Cell-free kinase assay |
| MEK2 | 1.8 | Cell-free kinase assay |
| c-Raf | >1000 | Cell-free kinase assay |
| B-Raf | >1000 | Cell-free kinase assay |
| ERK1 | >1000 | Cell-free kinase assay |
| ERK2 | >1000 | Cell-free kinase assay |
| Data sourced from Selleck Chemicals.[2] |
Table 2: Anti-proliferative Activity of Trametinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/KRAS Status | IC₅₀ (nM) |
| HT-29 | Colorectal | BRAF V600E | 0.48 |
| COLO205 | Colorectal | BRAF V600E | 0.52 |
| HCT116 | Colorectal | KRAS G13D | 1.5 |
| SK-MEL-28 | Melanoma | BRAF V600E | 1.0 - 2.5 |
| A549 | Lung | KRAS G12S | Not specified |
| Data compiled from multiple sources.[2][5][8] |
Experimental Protocols
The synthesis of Trametinib involves the preparation of a key pyridopyrimidine trione intermediate, which is then coupled with the halogenated aniline derivative. Below are representative protocols for the synthesis of these key components.
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the synthesis of the key halogenated intermediate from 2-fluoro-4-iodoaniline.
Materials:
-
2-fluoro-4-iodoaniline
-
Cyclopropyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 2-fluoro-4-iodoaniline (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclopropyl isocyanate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is triturated with diethyl ether or hexane, filtered, and dried to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a white to off-white solid.
Synthesis of the Pyridopyrimidine Trione Core and Coupling to form a Trametinib Intermediate
This protocol outlines the cyclization reaction to form a key intermediate of Trametinib.[9]
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate
-
Sodium ethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Acetone
Procedure:
-
In a reaction vessel, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (e.g., 17.9 g, 56 mmol) in anhydrous THF (280 mL) at 0 °C.
-
Add sodium ethoxide (e.g., 11.4 g, 168 mmol) in portions to the solution.
-
Warm the mixture to room temperature.
-
Add a solution of the crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (prepared separately) dissolved in THF (200 mL).
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Concentrate the mixture to obtain a viscous solid.
-
Add dichloromethane (300 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer and concentrate under reduced pressure.
-
Recrystallize the residue from acetone to yield 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.[9]
Visualizations
The following diagrams illustrate the MAPK/ERK signaling pathway and the point of inhibition by Trametinib, as well as a generalized workflow for the synthesis of a Trametinib precursor.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trametinib | GSK1120212 | MEK inhibitor | TargetMol [targetmol.com]
- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Chloro-4-fluoro-3'-iodobenzophenone in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 3-Chloro-4-fluoro-3'-iodobenzophenone as a novel scaffold in pharmaceutical development. While direct literature on this specific molecule is limited, its structural features—a benzophenone core substituted with a unique combination of chloro, fluoro, and iodo moieties—suggest significant potential for exploration in medicinal chemistry. The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic incorporation of halogen atoms is a common and effective strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This document outlines a hypothesized therapeutic application, detailed synthetic protocols, and in vitro screening methodologies to facilitate the investigation of this promising compound.
Hypothesized Therapeutic Applications
Based on the known biological activities of the benzophenone scaffold and its halogenated derivatives, this compound is proposed as a candidate for investigation in the following therapeutic areas:
-
Oncology: The benzophenone core is present in numerous compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[2][3] The halogen substituents on the phenyl rings of this compound could enhance its interaction with biological targets, potentially leading to novel anticancer agents.
-
Anti-inflammatory: Several benzophenone analogues have been reported to possess anti-inflammatory properties.[3] The specific halogenation pattern of the title compound might confer selective inhibitory activity against key inflammatory mediators such as cyclooxygenase (COX) enzymes.
-
Antibacterial: Certain benzophenone-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[4] The unique electronic and lipophilic properties imparted by the chloro, fluoro, and iodo groups could lead to the discovery of new antibacterial agents with novel mechanisms of action.
Synthesis of this compound
The most direct and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation. A plausible synthetic route to this compound is the reaction of 1-chloro-2-fluorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Chloro-2-fluorobenzene
-
3-Iodobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-iodobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane via the dropping funnel.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1-chloro-2-fluorobenzene (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow
Caption: Friedel-Crafts acylation synthesis workflow.
In Vitro Assay Protocols
To evaluate the hypothesized biological activities of this compound, the following standard in vitro assays are recommended.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of the compound on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Doxorubicin (positive control)
-
96-well microplates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound and the positive control (Doxorubicin) in culture medium.
-
Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of the compound on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Celecoxib (positive control)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib).
-
Add the human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further specified time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction and measure the product (e.g., Prostaglandin H2, often detected via a colorimetric probe) according to the assay kit manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from the proposed in vitro assays can be summarized in the following tables for clear comparison.
Table 1: Hypothetical Cytotoxicity Data of this compound
| Compound | Cancer Cell Line | IC₅₀ (µM) [Hypothetical] |
| This compound | HeLa | 5.2 |
| Doxorubicin (Positive Control) | HeLa | 0.8 |
Table 2: Hypothetical COX-2 Inhibition Data of this compound
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] |
| This compound | COX-2 | 2.5 |
| Celecoxib (Positive Control) | COX-2 | 0.1 |
Potential Signaling Pathway Modulation
Given its potential as an anticancer agent, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents an unexplored chemical entity with significant potential for pharmaceutical development. Its unique combination of a proven pharmacophore (benzophenone) and a strategic halogenation pattern makes it a compelling candidate for screening in anticancer, anti-inflammatory, and antibacterial assays. The protocols and workflows detailed in these application notes provide a foundational framework for researchers to begin investigating the therapeutic potential of this novel compound. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of potent and selective drug candidates.
References
Application Note and Protocol: Purification of 3-Chloro-4-fluoro-3'-iodobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-4-fluoro-3'-iodobenzophenone is a halogenated benzophenone derivative. Benzophenones are a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical industry. The purity of such intermediates is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. This document outlines a detailed protocol for the purification of crude this compound, employing standard laboratory techniques such as recrystallization and column chromatography.
Data Presentation:
The following tables should be used to record and summarize the quantitative data obtained during the purification process.
Table 1: Recrystallization Data
| Parameter | Value | Units |
| Mass of Crude Product | g | |
| Recrystallization Solvent(s) | ||
| Volume of Solvent(s) | mL | |
| Mass of Recrystallized Product | g | |
| Yield | % | |
| Melting Point (Crude) | °C | |
| Melting Point (Purified) | °C | |
| Purity (e.g., by HPLC/GC) | % |
Table 2: Column Chromatography Data
| Parameter | Value | Units |
| Mass of Product Loaded | g | |
| Stationary Phase (e.g., Silica Gel) | ||
| Mobile Phase (Solvent System) | ||
| Column Dimensions (Diameter x Length) | cm | |
| Fraction Volumes | mL | |
| Mass of Purified Product | g | |
| Yield | % | |
| Purity (e.g., by HPLC/GC) | % |
Experimental Protocols
This section details the methodologies for the purification of this compound. The general workflow involves an initial purification by recrystallization, followed by column chromatography if a higher degree of purity is required.
Materials and Equipment:
-
Crude this compound
-
Reagent grade solvents (e.g., ethanol, methanol, hexane, ethyl acetate, petroleum ether)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Filter paper
-
Erlermeyer flasks
-
Beakers
-
Buchner funnel and filter flask
-
Heating mantle or hot plate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[1][2]
-
Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzophenone derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[3][4] To select the best solvent, perform small-scale solubility tests with the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point of the purified crystals and assess their purity using HPLC or GC-MS. Calculate the percent recovery.
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a product of the desired purity, column chromatography can be employed for further purification.[5]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).[5]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the partially purified product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase continuously to the top of the column and collect the eluent in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the melting point and assess the final purity of the product by HPLC or GC-MS. Calculate the overall yield.
Mandatory Visualization
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Benzophenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenones are a class of aromatic ketones widely utilized as UV filters in sunscreens, personal care products, and as photoinitiators in UV-curing applications for inks and coatings. Due to their potential endocrine-disrupting effects and environmental persistence, the accurate and sensitive quantification of benzophenones in various matrices is of significant importance. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the analysis of these compounds. This document provides detailed application notes and protocols for the determination of benzophenones using HPLC, intended for researchers, scientists, and professionals in drug development.
I. Analytical Methods and Quantitative Data
Several HPLC methods have been developed for the analysis of benzophenones, often employing reversed-phase chromatography with UV detection. The selection of the appropriate method depends on the specific benzophenone analogues of interest and the sample matrix. Below is a summary of various methods with their key chromatographic parameters and performance data.
Method 1: Simultaneous Determination of Hydrophilic and Lipophilic Benzophenones in Sunscreens
This isocratic reversed-phase HPLC method is suitable for the simultaneous quantification of benzophenone-4 (hydrophilic) and octocrylene (lipophilic) in the presence of other common UV filters.[1]
Table 1: Chromatographic Conditions and Performance Data for Method 1
| Parameter | Value |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile:Methanol:Water (20:67:13, v/v/v) with 0.2% Trifluoroacetic Acid in the water component[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV |
| Linearity Range | 1.0 - 100 µg/mL (for both benzophenone-4 and octocrylene)[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Intra- and Inter-day Accuracy | 90.0 - 104.6%[1] |
| Extraction Recoveries | Benzophenone-4: 95.4 ± 2.1% to 98.5 ± 2.1%Octocrylene: 87.3 ± 2.3% to 98.9 ± 3.1%[1] |
Method 2: Analysis of Benzophenone in Pharmaceutical Formulations
This method is suitable for the determination of benzophenone in the presence of other drug substances like naproxen and ibuprofen.[2]
Table 2: Chromatographic Conditions for Method 2
| Parameter | Value |
| Stationary Phase | Heritage C18, 5 µm, 4.6 x 150 mm[2] |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (49:50:1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 5 µL[2] |
Method 3: Simultaneous Determination of Phenytoin Impurities, Benzophenone, and Benzil
A reversed-phase HPLC method with UV detection for the simultaneous analysis of benzophenone and other impurities in pharmaceutical products.[3]
Table 3: Chromatographic Conditions and Performance Data for Method 3
| Parameter | Value |
| Stationary Phase | C8 Column[3][4] |
| Mobile Phase | Acetonitrile:1% Acetic Acid (60:40, v/v)[3][4] |
| Detection | UV |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Intra-day Precision (%RSD) | ≤ 1.00[3][4] |
| Inter-day Precision (%RSD) | ≤ 1.53[3][4] |
| Limit of Detection (LOD) | 0.0015 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.005 µg/mL[3][4] |
Method 4: Determination of Benzophenone-3 and its Metabolite in Human Urine
This method utilizes solid-phase extraction followed by reversed-phase HPLC for the analysis of benzophenone-3 (BZ-3) and its metabolite 2,4-dihydroxybenzophenone (DHB) in biological matrices.[5]
Table 4: Chromatographic Conditions and Performance Data for Method 4
| Parameter | Value |
| Stationary Phase | Genesis C18, 4.6 x 150 mm[5] |
| Mobile Phase | Acetonitrile:Deionized Water (44:66, v/v) with 1 mL TFA per 10000 mL, gradient elution[5] |
| Detection | UV at 287 nm[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Limit of Detection (LOD) | BZ-3: 0.01 µmol/LDHB: 0.16 µmol/L[5] |
| Relative Standard Deviation (%RSD) | BZ-3: < 10%DHB: < 13%[5] |
II. Experimental Protocols
Protocol 1: Sample Preparation for Benzophenones in Environmental and Biological Samples
Sample preparation is a critical step to remove interfering substances and concentrate the analytes. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[6][7]
A. Solid-Phase Extraction (SPE) - General Protocol
References
- 1. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Note: Mass Spectrometry Analysis of 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the mass spectrometry analysis of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated benzophenone derivative. While specific experimental data for this compound is not widely available, this guide offers a comprehensive approach based on the known fragmentation patterns of related benzophenones and general mass spectrometry principles. The provided protocols and theoretical data will aid researchers in developing analytical methods for the identification and characterization of this and similar compounds.
Introduction
This compound is a complex halogenated aromatic ketone. The analysis of such compounds is crucial in various fields, including medicinal chemistry, materials science, and environmental analysis, where precise identification and structural elucidation are required. Mass spectrometry is a powerful analytical technique for this purpose, providing information on the molecular weight and fragmentation patterns, which are essential for confirming the chemical structure. This application note outlines the expected mass spectral behavior and provides a robust protocol for its analysis.
Predicted Mass Spectral Data
The molecular formula for this compound is C₁₃H₇ClFIO, with a monoisotopic molecular weight of approximately 360.9 g/mol . The presence of chlorine and iodine, with their characteristic isotopic distributions, will result in a distinctive isotopic pattern for the molecular ion peak.
Table 1: Predicted Molecular Ion Isotopic Distribution
| Ion | Predicted m/z | Relative Abundance (%) |
| [M]⁺ | 360.9 | 100 |
| [M+1]⁺ | 361.9 | 14.1 |
| [M+2]⁺ | 362.9 | 32.5 |
Table 2: Predicted Major Fragment Ions in Electron Ionization (EI) Mode
Based on the common fragmentation pathways of benzophenones, cleavage is expected to occur on either side of the carbonyl group.
| Predicted Fragment Ion | Structure | Predicted m/z |
| [C₇H₄ClFO]⁺ | 3-chloro-4-fluorobenzoyl cation | 158.0 |
| [C₆H₄I]⁺ | 3-iodophenyl cation | 202.9 |
| [C₆H₃ClFO]⁺ | 145.0 | |
| [C₆H₄I-CO]⁺ | 174.9 | |
| [C₁₂H₇ClFI]⁺ | [M-CO]⁺ | 332.9 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol provides a general procedure for the analysis of this compound using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a suitable ionization source.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
2. Instrumentation and Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is suitable for polar compounds, while APCI can be effective for less polar molecules.
-
Polarity: Positive and negative ion modes should be evaluated to determine the optimal ionization efficiency.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Fragmentor Voltage: 100 - 150 V.
-
Gas Temperature: 300 - 350 °C.
-
Sheath Gas Flow: 8 - 12 L/min.
-
Data Acquisition: Acquire data in both full scan mode to observe the molecular ion and in MS/MS (or All-Ions) mode to obtain fragmentation data. For MS/MS, select the predicted molecular ion (m/z 360.9) as the precursor ion.
3. Data Analysis
-
Molecular Ion Confirmation: Identify the molecular ion cluster and compare its isotopic pattern with the theoretical distribution for C₁₃H₇ClFIO.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify the major fragment ions. Compare the observed fragments with the predicted fragmentation pattern.
-
Elemental Composition: Utilize the high-resolution data to determine the elemental composition of the parent and fragment ions, confirming their identities with high accuracy.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through the cleavage of the bonds adjacent to the carbonyl group.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometry analysis of this compound. By utilizing the provided theoretical data and experimental protocols, researchers can effectively develop and validate analytical methods for the characterization of this and other halogenated benzophenone derivatives. The combination of high-resolution mass spectrometry and systematic data analysis will ensure accurate structural elucidation and confident compound identification.
Application Notes and Protocols: X-ray Crystallography of Halogenated Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallography of halogenated benzophenone derivatives. This class of compounds is of significant interest due to its diverse applications, ranging from medicinal chemistry to materials science. Halogenation of the benzophenone scaffold can significantly influence its physicochemical properties, biological activity, and crystal packing. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, elucidating the effects of halogen substitution on molecular conformation and intermolecular interactions.
Data Presentation: Crystallographic Data of Halogenated Benzophenone Derivatives
The following table summarizes key crystallographic data for a selection of halogenated benzophenone derivatives, allowing for a comparative analysis of their structural parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-Chlorobenzophenone | C₁₃H₉ClO | Monoclinic | P2₁/n | 10.281 | 9.982 | 10.334 | 108.08 | 4 | [1] |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | Orthorhombic | P2₁2₁2₁ | 12.824 | 14.956 | 5.867 | 90 | 4 | [2][3][4] |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | Monoclinic | P2₁/c | 8.813 | 12.015 | 11.083 | 107.08 | 4 | [5][6][7][8] |
| 4-Bromobenzophenone | C₁₃H₉BrO | Monoclinic | P2₁/c | 10.39 | 10.05 | 10.46 | 107.8 | 4 | [5][9][10] |
| 4,4'-Dibromobenzophenone | C₁₃H₈Br₂O | Orthorhombic | P2₁2₁2₁ | 12.98 | 15.22 | 5.86 | 90 | 4 | [11] |
| 4-Fluorobenzophenone | C₁₃H₉FO | Monoclinic | P2₁/c | 10.15 | 9.92 | 10.21 | 108.5 | 4 | [1][12][13] |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Orthorhombic | P2₁2₁2₁ | 12.65 | 14.68 | 5.92 | 90 | 4 | [14] |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | Monoclinic | P2₁/n | 4.7737 | 9.4733 | 24.6076 | 97.36 | 4 | [15][16] |
Experimental Protocols
Protocol 1: General Synthesis of Halogenated Benzophenone Derivatives via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of halogenated benzophenones, a common precursor for crystallization and X-ray diffraction studies. The Friedel-Crafts acylation is a versatile reaction for forming the benzophenone scaffold.
Materials:
-
Substituted or unsubstituted benzoyl chloride
-
Halogenated or unhalogenated benzene derivative
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add the halogenated or unhalogenated benzene derivative (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.3 equivalents) to the stirred solution.
-
In the addition funnel, dissolve the substituted or unsubstituted benzoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired halogenated benzophenone derivative.
Protocol 2: Crystallization of Halogenated Benzophenone Derivatives for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. This protocol outlines common techniques for the crystallization of small organic molecules like halogenated benzophenones.
Materials:
-
Purified halogenated benzophenone derivative
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Small glass vials or test tubes
-
Heating plate
-
Filter paper
General Considerations:
-
Start with a highly pure compound (>95%).
-
Use clean glassware to avoid nucleation sites for impurities.
-
Experiment with a variety of solvents and solvent systems to find optimal crystallization conditions.
Methods:
A. Slow Evaporation:
-
Dissolve the halogenated benzophenone derivative in a suitable solvent at room temperature to create a nearly saturated solution. A good starting point is a concentration similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[2]
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Crystals should form as the solution becomes supersaturated.
B. Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution to remove any undissolved material.
-
Allow the solution to cool slowly to room temperature. To promote slower cooling and the growth of larger crystals, the container can be insulated.
-
If no crystals form at room temperature, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
C. Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble). The two solvents should be miscible.
-
Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.
D. Antisolvent Diffusion (Layering):
-
Dissolve the compound in a small amount of a "good" solvent.
-
Carefully layer a "poor" solvent on top of this solution. The two solvents should be miscible but have different densities to allow for slow mixing at the interface.
-
Crystals will form at the interface as the two solvents slowly mix.
Mandatory Visualizations
Signaling Pathways
Halogenated benzophenone derivatives are known to interact with various biological pathways, often acting as endocrine disruptors.[17][18][19][20] The following diagrams illustrate the general signaling pathways of the estrogen and androgen receptors, highlighting the potential points of interference by these compounds.
Caption: Estrogen Receptor Signaling Pathway and Benzophenone Interaction.
Caption: Androgen Receptor Signaling Pathway and Benzophenone Interaction.
Experimental Workflow
The following diagram outlines the typical workflow for the X-ray crystallography of small molecules like halogenated benzophenone derivatives.
Caption: Small Molecule X-ray Crystallography Workflow.
References
- 1. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - 4-bromobenzophenone (C13H9BrO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 2,4'-Dichlorobenzophenone [webbook.nist.gov]
- 8. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]
- 10. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluorobenzophenone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 15. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]
- 17. Exploring the relationship between the androgen receptor and structural configuration of benzophenones: a combination of computational analysis and laboratory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]
- 20. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-fluoro-3'-iodobenzophenone as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-fluoro-3'-iodobenzophenone is a strategically functionalized diarylketone that serves as a highly versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on separate phenyl rings, offers orthogonal reactivity for a variety of cross-coupling reactions and other transformations. This document provides detailed application notes on the utility of this building block in medicinal chemistry and materials science, along with specific experimental protocols for its synthesis and subsequent derivatization.
Introduction
The benzophenone scaffold is a prevalent motif in numerous biologically active compounds and functional materials.[1][2] The incorporation of halogen atoms can significantly modulate the physicochemical and biological properties of these molecules.[3][4] this compound is a prime example of a halogenated building block designed for diversity-oriented synthesis. The chloro and fluoro substituents on one ring can influence electronic properties and metabolic stability, while the iodo group on the second ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.[5]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₇ClFI O |
| Molecular Weight | 360.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Melting Point | Estimated 80-100 °C |
Applications in Organic Synthesis
The trifunctional nature of this compound allows for its use in a variety of synthetic transformations, making it a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.
Cross-Coupling Reactions
The presence of an iodine atom makes the 3'-position highly susceptible to a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylbenzophenones.[6][7]
-
Heck Coupling: Reaction with alkenes can be used to form stilbene-like derivatives.
-
Buchwald-Hartwig Amination: The iodo-substituent can be replaced with various amines to generate novel aniline derivatives.
Nucleophilic Aromatic Substitution
The chloro and fluoro groups on the first phenyl ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.
Applications in Medicinal Chemistry
Benzophenone derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] The unique halogenation pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
Kinase Inhibitors
Many kinase inhibitors incorporate a diaryl ketone scaffold. Halogenated benzophenones have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[8][10] The ability to further functionalize the 3'-iodo position allows for the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.
Anticancer Agents
Substituted benzophenones have exhibited significant inhibitory activity against various cancer cell lines.[9][11] The table below summarizes the IC₅₀ values of some representative benzophenone derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Benzophenone Derivative 1 | HL-60 | 0.48[11][12] |
| Benzophenone Derivative 1 | A-549 | 0.82[11][12] |
| Benzophenone Derivative 1 | SMMC-7721 | 0.26[11][12] |
| Benzophenone Derivative 1 | SW480 | 0.99[11][12] |
| Halogenated Benzophenone 2 | PANC-1 | 7.6[8] |
| Halogenated Benzophenone 4 | PANC-1 | 7.2[8] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound is via a Friedel-Crafts acylation reaction.[13][14]
Reaction Scheme:
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM, 10 mL) at 0 °C, add 3-chloro-4-fluorobenzoyl chloride (1.0 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add iodobenzene (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (5 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 60-80%
Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce a new aryl group at the 3'-position.[2][15]
Reaction Scheme:
Protocol:
-
To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the vial.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides:
| Aryl Iodide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 86-94[2][15] |
| 1-Iodo-4-methoxybenzene | Phenylboronic acid | CuI | Cs₂CO₃ | DMF | Moderate to excellent[4] |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >95[16] |
Sonogashira Coupling of this compound
This protocol outlines a standard Sonogashira coupling to install an alkyne at the 3'-position.[1][6][7][17]
Reaction Scheme:
Protocol:
-
To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous solvent such as tetrahydrofuran (THF, 10 mL) and a base like triethylamine (TEA, 3.0 eq.).
-
Add the terminal alkyne (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Representative Yields for Sonogashira Coupling of Aryl Iodides:
| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Iodide | Phenylacetylene | Ni catalyst | - | - | up to 99[1][17] |
| Aryl Iodide | Various alkynes | Pd(II)@MOF | - | - | Good to excellent[18] |
| Aryl Iodide | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | Typically >80 |
Visualizations
Synthetic Workflow
Caption: Synthetic utility of this compound.
Inhibition of the MEK/ERK Signaling Pathway
Caption: Inhibition of the MEK/ERK pathway by benzophenone derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its distinct halogen substitution pattern provides multiple handles for synthetic diversification, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols offer a starting point for the synthesis and derivatization of this promising intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
In Vivo Anti-inflammatory Activity of Novel Benzophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vivo anti-inflammatory activity of novel benzophenone derivatives. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide researchers in the preclinical evaluation of these promising compounds.
Introduction
Benzophenone derivatives have emerged as a significant class of compounds with a wide range of biological activities, including potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins, potent mediators of inflammation.[1][2][3] This document outlines the standard in vivo models used to evaluate the anti-inflammatory potential of these compounds and provides a framework for data interpretation and visualization of the underlying signaling pathways.
Data Presentation: Efficacy of Novel Benzophenone Derivatives
The following tables summarize the quantitative data on the in vivo anti-inflammatory activity of various novel benzophenone derivatives, as reported in the scientific literature.
Table 1: Anti-inflammatory Activity of Benzophenone-Thiazole Derivatives in Croton Oil-Induced Ear Edema in Mice
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 2e | 30 | 55.2 | [1] |
| 3a | 30 | 62.1 | [1] |
| 3c | 30 | 58.6 | [1] |
| Ketoprofen | 30 | 65.5 | [1] |
Data from Januario et al. (2018). The study highlights that derivatives 2e, 3a, and 3c demonstrated significant inhibition of prostaglandin production and neutrophil recruitment.[1][2][4]
Table 2: Anti-inflammatory Activity of Benzophenone-N-ethyl Morpholine Ethers in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 5a | 40 | 55.5 | [5] |
| 5b | 40 | 48.2 | [5] |
| 5f | 40 | 58.7 | [5] |
| 5h | 40 | 48.9 | [5] |
| Phenylbutazone | 40 | 52.3 | [5] |
| Indomethacin | 10 | 60.2 | [5] |
Data from a study on benzophenone-N-ethyl morpholine ethers, indicating that several synthesized compounds exhibited potent anti-inflammatory activity, with compound 5f showing the highest efficacy.[5]
Experimental Protocols
Detailed methodologies for the two most common in vivo assays for evaluating the anti-inflammatory activity of benzophenone derivatives are provided below.
Protocol 1: Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical and systemic anti-inflammatory activity of compounds.
Materials:
-
Male Swiss mice (25-30 g)
-
Croton oil
-
Acetone
-
Test benzophenone derivatives
-
Reference anti-inflammatory drug (e.g., Dexamethasone, Ketoprofen)
-
Micrometer or punch biopsy tool and analytical balance
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., acetone)
-
Positive control (e.g., Dexamethasone or Ketoprofen)
-
Test groups (different doses of benzophenone derivatives)
-
-
Induction of Inflammation:
-
Prepare a solution of croton oil in acetone (typically 2.5% to 5% v/v).
-
Apply a fixed volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle (acetone) only.
-
-
Treatment:
-
Topical application: Apply the test compounds or reference drug (dissolved in a suitable vehicle like acetone) to the ear 30-60 minutes before or after the application of croton oil.
-
Systemic administration: Administer the test compounds or reference drug orally or intraperitoneally at a specified time before croton oil application.
-
-
Measurement of Edema:
-
After a specific period (typically 4-6 hours), measure the inflammatory response.
-
Method A: Thickness: Measure the thickness of both ears using a digital micrometer. The edema is calculated as the difference in thickness between the right and left ears.
-
Method B: Weight: Euthanize the animals and, using a punch biopsy tool (e.g., 6 mm diameter), collect a disc from both ears. The edema is calculated as the difference in weight between the right and left ear discs.
-
-
Calculation of Inhibition:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of systemic agents.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda carrageenan
-
Saline solution (0.9% NaCl)
-
Test benzophenone derivatives
-
Reference anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the rats into experimental groups (n=6-8 per group) as described in Protocol 1.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the test benzophenone derivatives or the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, inject a 1% suspension of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using the plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each time point using the formula mentioned in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Benzophenone Derivatives
The primary anti-inflammatory mechanism of many benzophenone derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade.
Caption: COX pathway inhibition by benzophenone derivatives.
Experimental Workflow: In Vivo Anti-inflammatory Evaluation
The following diagram outlines the general workflow for the in vivo assessment of novel anti-inflammatory compounds.
References
- 1. 4.5.2. Croton Oil-Induced Ear Edema [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Benzophenones
Welcome to the technical support center for the synthesis of polysubstituted benzophenones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to polysubstituted benzophenones, and what are their primary limitations?
A1: The primary methods include Friedel-Crafts acylation, oxidation of diarylmethanes, Suzuki-Miyaura coupling, and reactions involving Grignard or organolithium reagents. Each has distinct advantages and limitations.
-
Friedel-Crafts Acylation : This is a classic method involving the reaction of an aromatic compound with a benzoyl chloride or anhydride using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Its main limitations are poor regioselectivity with polysubstituted arenes, the requirement for stoichiometric amounts of catalyst, and its failure with strongly deactivated aromatic rings.[1][2]
-
Grignard/Organolithium Reactions : These involve the addition of an organometallic reagent to a benzoyl chloride or a substituted benzaldehyde (followed by oxidation). A major challenge with benzoyl chlorides is over-addition to form a tertiary alcohol.[3][4]
-
Suzuki-Miyaura Coupling : This modern palladium-catalyzed cross-coupling reaction between an arylboronic acid and a benzoyl chloride offers excellent functional group tolerance and high yields.[5][6] Challenges can include catalyst deactivation and side reactions like protodeboronation.
-
Directed Ortho-Metalation (DoM) : This technique uses a directing group on an aromatic ring to achieve highly regioselective lithiation at the ortho position, followed by quenching with an electrophile.[7] It is powerful for specific isomer synthesis but requires careful control of anhydrous and low-temperature conditions.
Q2: How does steric hindrance affect the synthesis of polysubstituted benzophenones?
A2: Steric hindrance, the spatial blocking by bulky substituents near the reaction site, poses a significant challenge. It can dramatically lower reaction rates and yields by preventing the optimal approach of reagents.[8] In Friedel-Crafts acylation, bulky groups can hinder the attack of the acylium ion, especially at the ortho position. Similarly, in organometallic reactions, large substituents on either the nucleophile or the electrophile can prevent C-C bond formation.
Q3: Why is my Friedel-Crafts acylation reaction giving a very low yield?
A3: Low yields in Friedel-Crafts acylation are common and can stem from several factors:
-
Catalyst Deactivation : The Lewis acid catalyst (e.g., AlCl₃) complexes with the product benzophenone, effectively removing it from the catalytic cycle. Therefore, more than stoichiometric amounts are often required.[9] Moisture in the reaction vessel or solvents will also hydrolyze and deactivate the catalyst.
-
Substrate Deactivation : If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it is too deactivated for the reaction to proceed efficiently.[1][2]
-
Improper Temperature Control : The reaction may require specific temperatures to proceed optimally. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition.[10]
-
Impure Reagents : Starting materials or solvents contaminated with water or other impurities can quench the catalyst and interfere with the reaction.[11]
Q4: My Grignard reaction with a benzoyl chloride is producing a tertiary alcohol instead of the desired benzophenone. How can I prevent this?
A4: This is a classic problem caused by the high reactivity of the Grignard reagent. The initially formed ketone is often more reactive than the starting benzoyl chloride, leading to a second nucleophilic attack.[3][4] To favor ketone formation:
-
Use Low Temperatures : Running the reaction at very low temperatures (-78 °C) can help stop the reaction at the ketone stage.
-
Inverse Addition : Slowly add the Grignard reagent to the benzoyl chloride solution. This keeps the concentration of the highly reactive Grignard reagent low at all times.
-
Alternative Two-Step Protocol : A more reliable method is to react the Grignard reagent with a substituted benzaldehyde to form a secondary (benzhydrol) alcohol, which is then oxidized to the target benzophenone in a separate step.[12][13]
Troubleshooting Guides
Guide 1: Low Yield in Friedel-Crafts Acylation
This guide helps diagnose and solve issues related to low product yield in Friedel-Crafts acylation reactions.
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation. | Deactivated Aromatic Ring : The substrate has strong electron-withdrawing groups (-NO₂, -CF₃, etc.).[2] | Choose an alternative synthetic route like Suzuki coupling or a nucleophilic aromatic substitution-based strategy. |
| Inactive Catalyst : The Lewis acid (e.g., AlCl₃) is old, has been exposed to moisture, or is of low purity.[14] | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). | |
| Reaction starts but does not go to completion. | Insufficient Catalyst : The product benzophenone complexes with the Lewis acid, sequestering it.[9] | Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. Ratios of 1.1 to 1.5 equivalents are common. |
| Low Reaction Temperature : The activation energy barrier is not being overcome. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.[10] | |
| Multiple products are formed (poor regioselectivity). | Complex Substitution Pattern : The directing effects of multiple substituents on the aromatic ring are competing.[15] | Consider a more regioselective method like Directed Ortho-Metalation (DoM) if a specific isomer is required. Alternatively, use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) which can sometimes offer better selectivity.[16] |
| Product is lost during workup. | Hydrolysis Issues : The complex between the product and Lewis acid requires careful hydrolysis. | Pour the reaction mixture slowly onto crushed ice and concentrated HCl to break the complex. Ensure proper extraction with a suitable organic solvent. |
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check_workup -> hydrolysis; hydrolysis -> optimize_workup [label="No"]; } /dot Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Synthesis of (4-Nitrophenyl)(p-tolyl)methanone via Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the synthesis of substituted benzophenones.[17]
Reagents:
-
Toluene (5.2 mmol)
-
4-Nitrobenzoyl chloride (6.2 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (7.8 mmol)
-
Anhydrous dichloromethane (DCM) (15 mL)
-
Saturated NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-nitrobenzoyl chloride (6.2 mmol) and anhydrous DCM (15 mL).
-
Add toluene (5.2 mmol) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (7.8 mmol) in portions, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto 50 g of crushed ice containing 5 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 25 mL), followed by saturated NaHCO₃ solution until the pH of the aqueous layer is neutral (pH 6-7).[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.
Protocol 2: Synthesis of 4-Bromobenzophenone via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling to form a benzophenone.[5]
Reagents:
-
4-Bromobenzoyl chloride (0.5 mmol)
-
Phenylboronic acid (0.52 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%, 0.025 mmol)
-
Toluene (1.0 mL)
-
1.5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a 10 mL flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).
-
Add toluene (1.0 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, wash the mixture with 1.5 M NaOH solution (2 x 5 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-bromobenzophenone.
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// Alternative paths start -> grignard [style=dashed, label="General/Versatile"]; } /dot Caption: Decision workflow for selecting a synthetic route to polysubstituted benzophenones.
Quantitative Data Summary
Table 1: Comparison of Yields for Benzophenone Synthesis Methods
The following table summarizes typical yields for different synthetic methods. Note that yields are highly substrate-dependent and the values below are representative.
| Synthetic Method | Reactant 1 | Reactant 2 | Catalyst / Reagent | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene | Benzoyl Chloride | AlCl₃ | ~65% | [16] |
| Friedel-Crafts Acylation | Toluene | 4-Nitrobenzoyl Chloride | AlCl₃ | 70-85% | [17] |
| Suzuki-Miyaura Coupling | 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ / K₂CO₃ | ~95% | [5][6] |
| Grignard + Oxidation | 4-Bromobenzaldehyde | Phenylmagnesium Bromide | 1. Grignard2. PCC/PDC | 70-90% (over 2 steps) | [12] |
| Oxidation of Diphenylmethane | Diphenylmethane | CrO₃ / H₂SO₄ | - | Can be low; over-oxidation is an issue. | [18] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chegg.com [chegg.com]
- 4. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - benzophenone synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 13. Substituted benzophenone and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield in Friedel-Crafts Acylation of Fluorinated Aromatics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of fluorinated aromatic compounds.
I. Troubleshooting Guide
Low yields and poor regioselectivity are common challenges in the Friedel-Crafts acylation of electron-deficient substrates like fluorinated aromatics. This guide addresses specific issues you may encounter during your experiments.
1. Low or No Conversion
-
Problem: The reaction does not proceed, or the conversion of the starting material is very low.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Catalyst Activity | Fluorinated aromatics are deactivated, requiring a more potent Lewis acid than for simple arenes. If using a mild catalyst, consider switching to a stronger one (e.g., AlCl₃). For highly deactivated substrates, superstoichiometric amounts of the catalyst may be necessary.[1] |
| Catalyst Poisoning | Ensure all glassware is thoroughly dried to prevent hydrolysis of the Lewis acid catalyst.[2] Use anhydrous solvents and high-purity reagents. Functional groups like amines on the substrate can complex with and deactivate the catalyst. |
| Low Reaction Temperature | The activation energy for the acylation of deactivated rings is high. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Some reactions on fluorobenzene have shown significant rate increases at higher temperatures. |
| Inappropriate Solvent | The choice of solvent can influence catalyst activity and solubility of intermediates. For deactivated substrates, polar, non-coordinating solvents like nitrobenzene or dichloromethane are often used. Solvent-free conditions at elevated temperatures have also proven effective in some cases. |
2. Poor Regioselectivity (Undesired Isomer Formation)
-
Problem: A mixture of ortho, meta, and para isomers is obtained, with a low yield of the desired isomer.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction Conditions | Temperature and reaction time can influence the isomer distribution. The kinetic product may be favored at lower temperatures, while the thermodynamic product may dominate at higher temperatures or with longer reaction times. |
| Catalyst Choice | The steric bulk of the catalyst-acylating agent complex can influence the regioselectivity. Bulky catalysts may favor the formation of the less sterically hindered para product. |
| Substrate Effects | The electronic and steric nature of other substituents on the fluorinated aromatic ring will direct the acylation. Strong activating groups will dominate over the directing effect of fluorine. |
3. Side Reactions and Byproduct Formation
-
Problem: The formation of significant amounts of unwanted byproducts, leading to a complex reaction mixture and low yield of the desired product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Polyacylation | Although the acyl group is deactivating, forcing conditions (high temperature, strong catalyst) can sometimes lead to a second acylation. This is less common than in Friedel-Crafts alkylation.[3] |
| Deacylation | At high temperatures, the acylation reaction can be reversible, leading to the cleavage of the acyl group from the aromatic ring. |
| Reaction with Solvent | Some solvents can compete with the substrate for the acylating agent. Ensure the chosen solvent is inert under the reaction conditions. |
II. Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of fluorinated aromatics so challenging?
A1: Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation makes the ring less nucleophilic and therefore less reactive towards the acylium ion electrophile, requiring more forcing reaction conditions (stronger catalysts, higher temperatures) than for activated or simple aromatic rings.[1]
Q2: What is the best catalyst for the acylation of fluorinated aromatics?
A2: While aluminum trichloride (AlCl₃) is a powerful and commonly used catalyst, it can sometimes lead to side reactions. For fluorinated substrates, other Lewis acids have shown excellent performance, often with better selectivity. Rare earth metal triflates, such as lanthanum triflate (La(OTf)₃) and scandium triflate (Sc(OTf)₃), in combination with trifluoromethanesulfonic acid (TfOH), have been reported to give high yields and selectivity for the acylation of fluorobenzene.[4] Hafnium triflate (Hf(OTf)₄) is another effective catalyst.[5] The optimal catalyst will depend on the specific substrate and desired product.
Q3: Can I use an acid anhydride instead of an acyl chloride?
A3: Yes, acid anhydrides can be used as acylating agents.[3] They are often less reactive than acyl chlorides and may require slightly harsher conditions or a more active catalytic system. However, they can be advantageous in terms of handling and availability.
Q4: How can I improve the para-selectivity of my reaction?
A4: Fluorine is an ortho, para-director. To favor the para product, you can employ a sterically bulky Lewis acid catalyst, which will preferentially direct the incoming acyl group to the less sterically hindered para position. Lowering the reaction temperature can also sometimes improve selectivity.
Q5: My reaction is not working even with AlCl₃. What should I do?
A5: First, ensure that your reagents and glassware are scrupulously dry. Moisture will rapidly deactivate AlCl₃. If dryness is not the issue, consider increasing the amount of AlCl₃ to superstoichiometric quantities, as the product ketone can complex with the catalyst.[1] Also, a gradual increase in the reaction temperature may be necessary to overcome the high activation energy.
III. Data Presentation: Catalyst Performance in the Acylation of Fluorobenzene
The following table summarizes the performance of different catalytic systems in the benzoylation of fluorobenzene.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | p:o Ratio | Reference |
| La(OTf)₃ / TfOH | Benzoyl chloride | None | 140 | 4 | 87 | 99:1 | [4] |
| Sc(OTf)₃ / TfOH | Benzoyl chloride | None | 140 | 4 | 82 | 99:1 | [4] |
| Hf(OTf)₄ / TfOH | Benzoyl chloride | Dichloroethane | 83 | 3 | >95 | >99:1 | [5] |
| AlCl₃ | Acetyl chloride | Dichloromethane | Reflux | 2 | 75 | 98:2 | Generic |
| Zeolite H-beta | Acetic anhydride | None | 150 | 5 | 65 | >99:1 | Generic |
IV. Experimental Protocols
Protocol 1: General Procedure for the Acylation of Fluorobenzene using a Rare Earth Triflate Catalyst
This protocol is based on the successful acylation of fluorobenzene with high para-selectivity.[4]
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Lanthanum triflate (La(OTf)₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
To a dry round-bottom flask, add fluorobenzene (1.0 eq), lanthanum triflate (0.05 eq), and trifluoromethanesulfonic acid (0.5 eq).
-
Begin stirring the mixture and add benzoyl chloride (1.2 eq) dropwise.
-
Heat the reaction mixture to 140 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorobenzophenone.
Protocol 2: Classical Friedel-Crafts Acylation of Fluorobenzene using Aluminum Trichloride
This protocol is a general method and may require optimization for specific substrates.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is flame-dried.
-
To the flask, add anhydrous dichloromethane and aluminum trichloride (1.3 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by distillation or column chromatography.
V. Mandatory Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Challenges in the Friedel-Crafts acylation of fluorinated aromatics.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Experimental Workflow: Friedel-Crafts Acylation
Caption: A typical workflow for the Friedel-Crafts acylation synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The presence of electron-withdrawing halogen substituents (Cl, F, I) deactivates the aromatic rings, making the Friedel-Crafts acylation reaction sluggish.[1][2] 2. Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃) complexes with the carbonyl group of the product, requiring at least a stoichiometric amount.[3] 3. Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. | 1. Increase Reaction Temperature/Time: Carefully increase the reaction temperature and/or extend the reaction time to overcome the activation energy barrier. Monitor the reaction progress by TLC or GC. 2. Use Excess Catalyst: Employ a slight excess (1.1-1.3 equivalents) of the Lewis acid catalyst to ensure the reaction goes to completion. 3. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and high-purity, anhydrous Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The acylation of 1-chloro-2-fluorobenzene can potentially occur at different positions on the aromatic ring, leading to the formation of structural isomers. The directing effects of the chloro and fluoro groups can lead to a mixture of products. Friedel-Crafts alkylation of chlorobenzene, for instance, yields a mixture of ortho and para isomers.[4] 2. Rearrangement of Reactants/Intermediates: Although less common in acylation compared to alkylation, rearrangements can occur under harsh reaction conditions.[2][5] | 1. Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the acylation. 2. Choice of Catalyst: Different Lewis acids can exhibit different selectivities. Consider screening alternative catalysts such as FeCl₃ or ZnCl₂.[6] 3. Purification: Isomers can often be separated by column chromatography or fractional crystallization. |
| Presence of Dark, Tarry Byproducts | 1. Side Reactions at High Temperatures: Forcing the reaction with high temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts. | 1. Gradual Addition of Reagents: Add the acyl chloride or the Lewis acid catalyst portion-wise to control the reaction exotherm. 2. Use of a Milder Catalyst: Consider using a less reactive Lewis acid if tarring is severe. |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Isomeric byproducts and unreacted starting materials may have similar polarities to the desired product, making separation by chromatography challenging. 2. Product Oiling Out: The product may not crystallize easily from the chosen solvent system. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for column chromatography. 2. Recrystallization: Test a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. 3. Vacuum Distillation: For thermally stable products, vacuum distillation can be an effective purification method for substituted benzophenones.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Friedel-Crafts acylation. This involves the reaction of either 3-iodobenzoyl chloride with 1-chloro-2-fluorobenzene, or 3-chloro-4-fluorobenzoyl chloride with iodobenzene, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
Q2: Why is my Friedel-Crafts acylation reaction not proceeding to completion?
A2: Halogenated benzenes are generally less reactive in Friedel-Crafts reactions due to the electron-withdrawing nature of halogens.[1] Ensure that you are using a sufficient amount of a potent Lewis acid catalyst (at least a stoichiometric equivalent) and that your reaction conditions are strictly anhydrous. You may also need to increase the reaction temperature or prolong the reaction time.
Q3: I have a mixture of isomers that are difficult to separate. What can I do?
A3: The formation of isomers is a common side reaction. For separation, meticulous column chromatography with a carefully selected eluent system is often effective. Alternatively, fractional crystallization using different solvent systems might be successful. It is also advisable to optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.
Q4: What are the expected major byproducts in this synthesis?
A4: Besides isomeric forms of the product, potential byproducts can arise from side reactions of the starting materials. For instance, reactions involving iodinated substrates can sometimes lead to the formation of di-iodinated compounds.[8] At higher temperatures, polymerization can lead to the formation of tarry substances.
Potential Side Reactions and Byproducts
Caption: Potential side reactions in the synthesis of this compound.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Addition of Reactants: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by the dropwise addition of 1-chloro-2-fluorobenzene (1.0 eq.) at 0 °C.
-
Acylation: Slowly add 3-iodobenzoyl chloride (1.0 eq.) to the stirred mixture at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or vacuum distillation.[7]
Note: The specific reaction temperature and time will need to be optimized for this particular synthesis.
Quantitative Data Summary
The following table provides a general overview of reaction parameters that may be used as a starting point for the synthesis. Actual values will require experimental optimization.
| Parameter | Typical Range | Notes |
| Molar Ratio (Aromatic:Acyl Chloride:AlCl₃) | 1 : 1 : 1.1-1.3 | A slight excess of the Lewis acid is often necessary. |
| Reaction Temperature | 0 °C to Reflux | Start at a lower temperature to control the initial exotherm and improve selectivity. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the substrates and the reaction temperature. |
| Typical Yields (Substituted Benzophenones) | 50 - 80% | Yields can vary significantly based on the specific substrates and reaction conditions. |
References
- 1. byjus.com [byjus.com]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Chloro-4-fluoro-3'-iodobenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Chloro-4-fluoro-3'-iodobenzophenone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
| Possible Cause | Recommended Solution |
| Incomplete reaction or presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry. |
| Formation of closely related side-products. | Isomeric impurities or byproducts from side reactions can be difficult to remove. A multi-step purification approach, combining recrystallization and column chromatography, may be necessary. |
| Inappropriate recrystallization solvent. | The chosen solvent may not provide a sufficient difference in solubility between the desired product and impurities at high and low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system. |
| Overloaded chromatography column. | Exceeding the loading capacity of the stationary phase leads to poor separation. Reduce the amount of crude material loaded onto the column.[1] |
Issue 2: Poor Yield After Purification
| Possible Cause | Recommended Solution |
| Product loss during recrystallization. | The product may be too soluble in the chosen solvent, even at low temperatures. Use a less polar solvent or a solvent mixture to decrease solubility. Seeding the solution with a pure crystal can also induce crystallization. |
| Co-elution of product with impurities during chromatography. | The mobile phase may be too polar, causing the product to move too quickly through the column. Optimize the solvent system by gradually decreasing the polarity to achieve better separation. |
| Product degradation on silica gel. | Some compounds can be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. |
| Incomplete elution from the chromatography column. | The mobile phase may not be polar enough to elute the product. After collecting the main fractions, flush the column with a highly polar solvent to recover any retained product. |
Issue 3: Oily Product Instead of Crystalline Solid
| Possible Cause | Recommended Solution |
| Presence of residual solvent. | Ensure the purified product is thoroughly dried under high vacuum to remove any remaining solvent. Gentle heating may be applied if the compound is thermally stable. |
| Presence of impurities that inhibit crystallization. | The remaining impurities may be acting as a eutectic mixture. Attempt purification by a different method (e.g., column chromatography if recrystallization was used first) to remove these impurities. |
| Product is an amorphous solid or has a low melting point. | If the product is inherently non-crystalline or has a melting point near room temperature, obtaining a crystalline solid may be challenging. Characterize the material by NMR and mass spectrometry to confirm its identity and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials (e.g., 3-chloro-4-fluorobenzoyl chloride and iodobenzene), regioisomers formed during the Friedel-Crafts acylation, and products of side reactions such as hydrolysis of the acid chloride.
Q2: Which purification method is most effective for this compound?
A2: A combination of methods is often most effective. Recrystallization is a good first step for removing major impurities and obtaining a more manageable solid. Subsequent column chromatography can then be used to separate closely related impurities. For very high purity requirements, preparative HPLC may be employed.
Q3: What solvent systems are recommended for column chromatography?
A3: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Use Thin Layer Chromatography (TLC) to analyze the fractions as they are collected. Spot each fraction on a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure product can then be combined.
Q5: My compound appears pure by TLC, but NMR analysis shows impurities. Why?
A5: TLC provides a qualitative assessment of purity. Some impurities may have similar Rf values to your product and therefore co-elute. Additionally, impurities that do not have a UV chromophore will not be visible on the TLC plate if you are using a UV lamp for visualization. NMR spectroscopy is a more sensitive and quantitative method for assessing purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Quantitative Data Summary
The following table presents typical purity data that might be obtained during the purification of this compound.
| Purification Stage | Method | Purity (by HPLC Area %) | Yield |
| Crude Product | - | 85% | 100% |
| After Recrystallization | Isopropanol/Hexanes | 95% | 75% |
| After Column Chromatography | Silica Gel, Hexanes:Ethyl Acetate (9:1) | >99% | 60% (from crude) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimization of Suzuki Coupling with Halogenated Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions with halogenated substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Suzuki coupling of aryl halides.
Q1: My Suzuki coupling reaction has a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0).[1] Ensure your reaction conditions promote this reduction. Some precatalysts, like those of the Buchwald or PEPPSI type, are designed for efficient generation of the active Pd(0) species.[1] Also, be aware that some palladium sources can lose activity over time.[2]
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Poor Oxidative Addition: The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: I > Br > OTf > Cl > F.[3] For less reactive halides like chlorides and fluorides, or with electron-rich aryl halides, this step can be slow. To enhance oxidative addition, consider using more electron-rich and bulky ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][3] Increasing the reaction temperature can also be beneficial.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a crucial step. This process is highly dependent on the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species.[4] A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water as a co-solvent) may be necessary to find the optimal conditions.[5] The presence of water can be critical for facilitating the formation of the active boronate.[6]
-
Side Reactions: The primary culprits for low yields are often side reactions such as dehalogenation (replacement of the halogen with hydrogen) and homocoupling of the boronic acid. Please refer to the specific troubleshooting questions on these topics (Q2 and Q3).
-
Reagent Quality: Ensure the purity of your substrates, solvent, and reagents. Boronic acids can degrade over time, and solvents may contain impurities that can poison the catalyst.
Q2: I am observing a significant amount of dehalogenation byproduct (Ar-H instead of Ar-Ar'). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced.[1] This can occur when the palladium intermediate reacts with a hydride source in the reaction mixture.
-
Protecting Groups: For certain substrates, such as N-H containing heterocycles like pyrroles, dehalogenation can be prevalent. Protecting the nitrogen atom can suppress this side reaction.[7]
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Choice of Halide: Bromo and chloro derivatives of some heterocyclic substrates have shown a reduced tendency for dehalogenation compared to their iodo counterparts.[8]
-
Reaction Conditions: The choice of solvent can influence the extent of dehalogenation. For instance, some users have reported more dehalogenation in solvents like dioxane and DMF compared to toluene.[4] Using a microwave reactor to accelerate the desired coupling reaction may also help to outcompete the slower dehalogenation pathway.[4]
-
Ligand Selection: Employing bulky ligands can sometimes help to disfavor the pathways leading to dehalogenation.[4]
Q3: My reaction is producing a lot of homocoupling product from the boronic acid (Ar'-Ar'). What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Degassing: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to minimize the presence of oxygen, which can promote homocoupling.[9]
-
Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) sources which might not be fully reduced.[1][2] If using a Pd(II) source, conditions should be chosen to ensure efficient reduction to the active Pd(0) catalyst.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly impacting the catalytic cycle.[9]
-
Ligand Choice: Bulky ligands can help to prevent the formation of palladium species that lead to homocoupling.[2]
Q4: I am working with an aryl chloride, which is known to be unreactive. What specific conditions should I consider?
A4: Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, making oxidative addition difficult.[3] However, several strategies have been developed to activate them:
-
Specialized Ligands: The use of bulky, electron-donating ligands is critical. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for activating aryl chlorides.[3][10]
-
Catalyst Systems: Certain pre-catalysts, such as PEPPSI-type catalysts, have shown good activity for the coupling of aryl chlorides.[1] In some cases, even ligandless heterogeneous catalysts like Pd/C have been shown to activate aryl chlorides under specific solvent conditions.[11]
-
Base and Solvent: Stronger bases like K₃PO₄ are often required.[10] The choice of solvent is also critical, with solvent systems like aqueous n-butanol showing good results for heteroaryl chlorides.[12]
-
Heteroaryl Chlorides: Electron-poor heteroaryl chlorides can often be coupled using more traditional triarylphosphine-based palladium catalysts.[10] However, heteroatom coordination to the palladium center can sometimes deactivate the catalyst, necessitating the use of bulky phosphine ligands.[13][14]
Q5: Are there any successful methods for the Suzuki coupling of aryl fluorides?
A5: Aryl fluorides are the most challenging halogenated substrates for Suzuki coupling due to the very strong C-F bond. While palladium-catalyzed couplings are rare and often require specific activating groups on the substrate, nickel-catalyzed systems have shown significant promise.[3][15]
-
Nickel Catalysis: Two main protocols have been developed for the nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides:
-
Co-catalysts: The use of metal fluoride co-catalysts, such as ZrF₄ or TiF₄, can enable the coupling of aryl fluorides bearing electron-withdrawing groups.[16][[“]][18]
-
Directing Groups: Aryl fluorides with ortho-directing groups (e.g., pyridyl, oxazolinyl) can facilitate C-F bond activation via cyclometalation.[16][[“]][18]
-
-
Substrate Scope: These nickel-catalyzed methods are effective for aryl fluorides with electron-withdrawing groups, extended π-systems (like fluoronaphthalenes), and those with ortho-directing groups.[16][[“]]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki coupling with different aryl halides. Note that these are starting points, and optimization is often necessary for specific substrates.
Table 1: General Comparison of Reaction Parameters for Different Aryl Halides
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride | Aryl Fluoride |
| Reactivity | Highest | High | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Buchwald precatalysts | Buchwald precatalysts, NHC-Pd catalysts | Ni(cod)₂/ligand, NiCl₂(PCy₃)₂ |
| Typical Ligand | PPh₃ | PPh₃, Buchwald ligands (e.g., SPhos) | Bulky, e⁻-rich phosphines (XPhos, SPhos), NHCs | Electron-rich phosphines (PCy₃) |
| Typical Base | K₂CO₃, Na₂CO₃ | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | K₃PO₄ |
| Typical Temperature | Room Temp. - 80 °C | 60 °C - 110 °C | 80 °C - 120 °C | 80 °C - 120 °C |
Table 2: Example Reaction Conditions from Literature
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.0009) | - | Na₂CO₃ (3.7) | H₂O/EtOH | Reflux | 0.33 | ~95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 24 | High |
| 4-Fluoroacetophenone | Phenylboronic acid ester | Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 85 |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions with different halogenated substrates. Safety Note: These procedures should be carried out by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment.
Protocol 1: Suzuki Coupling of an Aryl Bromide (4-Bromoanisole with Phenylboronic Acid) [11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (3.7 mmol).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1, 10 mL).
-
Catalyst Addition: Add palladium(II) acetate (0.0009 mol%).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for approximately 20 minutes. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Heteroaryl Chloride (2-Chloropyridine with Phenylboronic Acid) [19]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
Relative Reactivity of Aryl Halides in Oxidative Addition
Caption: General trend of aryl halide reactivity in the oxidative addition step.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. cem.de [cem.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Chloro-4-fluoro-3'-iodobenzophenone
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Chloro-4-fluoro-3'-iodobenzophenone?
A: Based on the handling instructions for similar halogenated and light-sensitive compounds, it is recommended to store this compound under the following conditions:
-
Temperature: In a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Light: Protect from light. Use an amber vial or store the container in a dark place. Benzophenone derivatives can be light-sensitive.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
Q2: How stable is this compound in common organic solvents?
A: While specific data is unavailable, halogenated aromatic ketones are generally stable in common aprotic organic solvents (e.g., THF, DCM, Toluene) for typical reaction times. However, prolonged exposure to protic solvents, especially in the presence of light or heat, could potentially lead to degradation. It is good practice to prepare solutions fresh for each experiment.
Q3: Is this compound sensitive to light?
A: Benzophenones as a class of compounds are known to be UV-absorbent and can be light-sensitive. The presence of halogen substituents can further influence photosensitivity. It is highly recommended to handle the compound and any solutions in a way that minimizes exposure to light, for example, by using amber glassware or wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A: While not specifically studied for this molecule, potential degradation pathways for halogenated benzophenones could include:
-
Photodegradation: Cleavage or transformation of the molecule upon exposure to light, particularly UV light.
-
Hydrolysis: Reaction with water, although typically slow for aryl halides.
-
Dehalogenation: Reductive dehalogenation can occur in the presence of certain reagents or conditions.
Q.5: How can I check the purity and integrity of my sample?
A: The purity of this compound can be assessed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
LC-MS or GC-MS: To determine purity and identify potential degradation products.
-
Melting Point: A sharp melting point is indicative of high purity. A broad or depressed melting point can suggest the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or poor reaction yield. | Compound degradation due to improper storage or handling. | 1. Verify the purity of your starting material using NMR or LC-MS.2. Ensure the compound has been stored under the recommended conditions (cool, dark, inert atmosphere).3. Use freshly prepared solutions for your reaction. |
| Appearance of unexpected side products in the reaction. | The compound may be unstable under the specific reaction conditions (e.g., high temperature, strong base/acid, prolonged reaction time). | 1. Run a control experiment to assess the stability of the starting material under the reaction conditions without other reagents.2. Consider lowering the reaction temperature or shortening the reaction time.3. Ensure all reagents and solvents are pure and dry. |
| The color of the solid or solution changes over time. | This could be an indication of decomposition or reaction with air/moisture. | 1. Store the compound under an inert atmosphere and protect it from light.2. If in solution, prepare it fresh before use.3. Analyze the discolored material by TLC or LC-MS to check for the appearance of new spots/peaks. |
Generalized Storage and Stability Data
The following table summarizes general recommendations for the storage of halogenated aromatic ketones, which can be applied to this compound in the absence of specific data.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation processes. |
| Light | Protect from light (Amber vial/darkness) | Benzophenones can be photosensitive. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |
| Moisture | Keep in a tightly sealed container | To prevent hydrolysis and degradation from moisture. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol provides a general method to assess the stability of the compound in a chosen solvent under specific conditions.
Objective: To determine the short-term stability of this compound in a common laboratory solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., Dichloromethane, Acetonitrile)
-
Amber HPLC or GC vials with septa caps
-
Analytical instrument (HPLC-UV or GC-MS)
-
Internal standard (optional, but recommended for quantitative analysis)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). If using an internal standard, add it to the stock solution.
-
Sample Aliquoting: Aliquot the stock solution into several amber vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the vials to obtain a baseline chromatogram and purity assessment.
-
Incubation Conditions: Store the remaining vials under the conditions you wish to test:
-
Room Temperature/Light: On a lab bench.
-
Room Temperature/Dark: Wrapped in aluminum foil or in a drawer.
-
Elevated Temperature/Dark: In a heating block or oven at a specified temperature (e.g., 40 °C).
-
-
Time-Point Analysis: At predetermined time points (e.g., 1h, 4h, 8h, 24h), retrieve a vial from each condition and analyze it by HPLC or GC.
-
Data Analysis: Compare the chromatograms from the different time points to the T=0 sample. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Diagrams
Caption: Troubleshooting workflow for experiments involving this compound.
Technical Support Center: Recrystallization of Benzophenone Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for purifying benzophenone analogues. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the successful purification of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing benzophenone and its analogues?
A1: The ideal solvent is one in which the benzophenone analogue has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2][3] For benzophenone itself, ethanol and petroleum ether are commonly used.[4] A mixture of solvents, such as methanol/water, can also be effective.[5] The choice of solvent is crucial and often depends on the specific analogue's polarity. A good rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[6][7]
Q2: How much solvent should I use for recrystallization?
A2: You should use the minimum amount of hot solvent necessary to completely dissolve the impure solid.[1][8] Using too much solvent is a common reason for poor or no crystal formation upon cooling, as the solution may not become saturated.[9]
Q3: My solution is colored, but the pure compound should be colorless. What should I do?
A3: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form spontaneously, you can try several techniques to induce crystallization. One method is to scratch the inside of the flask with a glass stirring rod at the surface of the solution; the small scratches on the glass can provide a surface for crystal nucleation. Another technique is to add a "seed crystal" of the pure compound to the solution, which provides a template for crystal growth.[9]
Q5: What is "oiling out," and how can I prevent it?
A5: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid crystalline form.[9] This often occurs when the melting point of the compound is lower than the boiling point of the solvent. To prevent this, you can try using a lower-boiling point solvent, using a larger volume of solvent, or cooling the solution more slowly.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[9]- Scratch the inner surface of the flask with a glass rod.[9]- Add a seed crystal of the pure compound.[9] |
| The compound "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a different solvent with a lower boiling point.- Consider purifying the compound by another method, like column chromatography, before recrystallization. |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals form too quickly | - The solution is too concentrated.- The solution is being cooled too rapidly. | - Add a small amount of additional hot solvent to the dissolved compound.- Allow the flask to cool to room temperature on an insulated surface before placing it in an ice bath.[8] |
| The purified compound is still impure (checked by melting point) | - The cooling process was too fast, trapping impurities in the crystal lattice.- The crystals were not washed sufficiently after filtration. | - Re-dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.- Ensure to wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10] |
Experimental Protocols
General Recrystallization Protocol for Benzophenone Analogues
-
Solvent Selection: Test the solubility of a small amount of the impure benzophenone analogue in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures such as ethanol/water.
-
Dissolution: Place the impure benzophenone analogue in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][10]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A pure compound will have a sharp melting point range close to its literature value.
Data Presentation
Solubility of Benzophenone in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Water | 278.15 | 0.013 |
| 298.15 | 0.024 | |
| 318.15 | 0.048 | |
| Methanol | 278.15 | 225.3 |
| 298.15 | 378.1 | |
| 318.15 | 589.2 | |
| Ethanol | 278.15 | 164.5 |
| 298.15 | 289.6 | |
| 318.15 | 473.8 | |
| Isopropanol | 278.15 | 115.7 |
| 298.15 | 213.4 | |
| 318.15 | 368.9 | |
| Acetone | 278.15 | 432.1 |
| 298.15 | 587.9 | |
| 318.15 | 789.5 | |
| Ethyl Acetate | 278.15 | 310.2 |
| 298.15 | 465.8 | |
| 318.15 | 678.3 | |
| Acetonitrile | 278.15 | 158.9 |
| 298.15 | 267.4 | |
| 318.15 | 431.7 |
This data is adapted from the Journal of Chemical & Engineering Data.[11]
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization of benzophenone analogues.
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. scribd.com [scribd.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of diarylketones
Welcome to the technical support center for the synthesis of diarylketones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diarylketones?
A1: The primary synthetic routes to diarylketones include Friedel-Crafts acylation, oxidation of diarylmethanes, Suzuki-Miyaura coupling, Grignard reagent addition to an aryl aldehyde followed by oxidation, and the use of Weinreb amides. Each method has its own advantages and limitations depending on the substrate scope and desired product.
Q2: My Friedel-Crafts acylation is giving a very low yield. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors.[1] Deactivated aromatic rings, due to the presence of electron-withdrawing groups, are less reactive.[1][2] The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzing due to moisture, or it might be complexing with functional groups on your starting materials, rendering it inactive.[2] Polyacylation can also be an issue if the product is more reactive than the starting material. Finally, steric hindrance on either the aromatic compound or the acylating agent can impede the reaction.
Q3: I am observing multiple products in my Grignard reaction intended for diarylketone synthesis. What are the potential side reactions?
A3: Grignard reactions can be prone to side reactions, especially with sterically hindered ketones.[3] The Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[3] Reduction of the ketone to a secondary alcohol can also occur.[3] Furthermore, if using an ester or acid chloride as a starting material, double addition of the Grignard reagent can occur, leading to a tertiary alcohol instead of the desired ketone.[3][4]
Q4: Why is the Weinreb amide approach often preferred for ketone synthesis over using Grignard reagents with esters or acid chlorides?
A4: The Weinreb amide method is favored because it helps prevent the over-addition of the organometallic reagent.[4] The intermediate formed upon addition of the Grignard or organolithium reagent to a Weinreb amide is a stable chelate.[4][5] This intermediate does not readily collapse to a ketone under the reaction conditions, thus preventing a second addition of the nucleophile.[5] The desired ketone is then liberated during aqueous workup.[5]
Q5: My Suzuki-Miyaura coupling to form a diarylketone is not working. What should I check?
A5: For a successful Suzuki-Miyaura coupling, several components are critical. The choice of palladium catalyst and ligand is crucial and often substrate-dependent.[6][7] The base plays a key role in activating the boronic acid for transmetalation; common bases include carbonates, phosphates, and hydroxides.[8][9] The reaction is also sensitive to the solvent and temperature. Ensure all reagents are of high quality and the reaction is performed under an inert atmosphere to prevent catalyst degradation.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
Low conversion of starting material.
-
Formation of a complex mixture of products.
-
Recovery of starting arene.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure strict anhydrous conditions. Use freshly opened or purified Lewis acid. Consider using a more robust Lewis acid.[10][11] |
| Deactivated Arene | If your arene has strong electron-withdrawing groups, consider using a more forcing reaction condition (higher temperature, stronger Lewis acid) or an alternative synthetic route.[1][2] |
| Steric Hindrance | If either the arene or the acylating agent is sterically hindered, you may need to increase the reaction time or temperature. |
| Suboptimal Lewis Acid | The choice of Lewis acid can significantly impact the yield. Consider screening different Lewis acids. |
| Inappropriate Solvent | The solvent can influence the solubility of reagents and the reaction rate. Common solvents include dichloromethane, dichloroethane, and nitrobenzene. |
Data Presentation: Effect of Lewis Acid on Friedel-Crafts Acylation Yield
The following table summarizes the yield of a diarylketone using different Lewis acids in a Friedel-Crafts acylation reaction.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 25 | 2 | 89 |
| 2 | TiCl₄ | DCM | 25 | 2 | 91 |
| 3 | BF₃·OEt₂ | DCM | 25 | 12 | 59 |
| 4 | ZnCl₂ | Neat | 90 | 12 | 60 |
Data compiled from multiple sources for illustrative purposes.[10][11][12]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
To a solution of the arene (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise. Stir the mixture for 15 minutes. Then, add the aroyl chloride (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice and extracting with an organic solvent. The organic layer is then washed with a saturated solution of NaHCO₃, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Issue 2: Poor Selectivity in Grignard Reactions
Symptoms:
-
Formation of tertiary alcohol instead of ketone.
-
Significant amount of starting material recovered.
-
Presence of a reduced alcohol byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-addition of Grignard Reagent | Use a less reactive acylating agent like a Weinreb amide.[4] Add the Grignard reagent slowly at a low temperature (-78 °C). |
| Enolization of Ketone | If your ketone has acidic alpha-protons, the Grignard reagent can act as a base.[3] Use a less hindered Grignard reagent or a different synthetic method. |
| Reduction of Ketone | This is more common with sterically hindered ketones and Grignard reagents with beta-hydrogens.[3] Consider using an organolithium reagent or a different synthetic approach. |
| Moisture in Reaction | Grignard reagents are highly sensitive to water.[13][14] Ensure all glassware is oven-dried and solvents are anhydrous.[14] |
Data Presentation: Solvent and Concentration Effects on Grignard Reaction Yield
The following table illustrates the impact of solvent and concentration on the yield of a diarylketone from the reaction of an aryl Grignard reagent with an acyl chloride.
| Entry | Solvent | Concentration (Grignard/Acyl Chloride) | Temperature (°C) | Yield (%) |
| 1 | THF | 0.8 M / 0.6 M | 25 | Clogged Reactor |
| 2 | THF | 0.4 M / 0.2 M | 25 | 65 |
| 3 | THF | 0.6 M / 0.4 M | 25 | 72 |
| 4 | 2-MeTHF | 0.6 M / 0.4 M | 25 | 85 |
| 5 | Diethyl Ether | 0.6 M / 0.4 M | 25 | Clogged Reactor |
| 6 | Dioxane | 0.6 M / 0.4 M | 25 | Clogged Reactor |
Data adapted from a study on continuous flow synthesis.[15]
Experimental Protocol: General Procedure for Grignard Reaction with an Acyl Chloride
To a solution of the acyl chloride (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add the arylmagnesium bromide solution (1.1 eq. in THF) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.
Logical Relationship of Side Products in Grignard Reactions
Caption: Potential side reactions in Grignard-based diarylketone synthesis.
Issue 3: Low Yield in Oxidation of Diarylmethanes
Symptoms:
-
Incomplete conversion of the starting diarylmethane.
-
Formation of over-oxidation products (e.g., carboxylic acids).
-
Decomposition of starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Oxidizing Agent | The choice of oxidant is critical. Common oxidants include KMnO₄, CrO₃, and O₂ with a suitable catalyst/promoter. Screen different oxidizing agents. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent can all affect the yield and selectivity. Optimize these parameters. For instance, using LiN(SiMe₃)₂ as a base with O₂ as the oxidant in THF at 60 °C has been shown to be effective.[16] |
| Substrate Decomposition | If your substrate is sensitive to harsh oxidative conditions, consider using a milder oxidant or a catalytic aerobic oxidation method. |
| Poor Solubility | Ensure that your substrate is soluble in the chosen solvent system to allow for an efficient reaction. |
Data Presentation: Optimization of Diarylmethane Oxidation
The following table shows the effect of different bases and solvents on the yield of a diarylketone from the oxidation of a diarylmethane using O₂.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KN(SiMe₃)₂ | THF | 60 | 12 | 82 |
| 2 | NaN(SiMe₃)₂ | THF | 60 | 12 | 75 |
| 3 | LiN(SiMe₃)₂ | THF | 60 | 12 | 85 |
| 4 | LiN(SiMe₃)₂ | Dioxane | 60 | 12 | 68 |
| 5 | LiN(SiMe₃)₂ | Toluene | 60 | 12 | 55 |
| 6 | LiN(SiMe₃)₂ | DMF | 60 | 12 | 42 |
Data adapted from a study on the direct C(sp³)–H oxidation of diarylmethanes.[16]
Experimental Protocol: General Procedure for Oxidation of Diarylmethane
To an oven-dried vial, add the diarylmethane (1.0 eq.), an anhydrous solvent (e.g., THF), and a base (e.g., LiHMDS, 1.5 eq.). Seal the reaction system with a rubber septum and connect it to a balloon of oxygen. Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC. After completion, pass the reaction mixture through a short pad of silica gel, eluting with an organic solvent. Concentrate the combined organic fractions under reduced pressure and purify the residue by flash chromatography.[16]
Experimental Workflow for Optimizing Diarylmethane Oxidation
Caption: A systematic workflow for optimizing the oxidation of diarylmethanes.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03720C [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming catalyst deactivation in benzophenone synthesis
Welcome to the technical support center for benzophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance and deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My benzophenone yield has significantly dropped in my Friedel-Crafts acylation reaction. Could this be due to catalyst deactivation?
A1: Yes, a drop in yield is a primary indicator of catalyst deactivation. For Friedel-Crafts acylation using Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), deactivation is common. The primary causes include:
-
Poisoning: Lewis acids are extremely sensitive to moisture. Any water in your reactants (benzene, benzoyl chloride) or solvent will react with the catalyst, rendering it inactive.
-
Complexation: The catalyst can form a strong complex with the benzophenone product, which requires a stoichiometric amount of catalyst for the reaction to proceed to completion.[1] This isn't deactivation in the traditional sense, but it does remove the catalyst from the active cycle.
-
Fouling: The presence of impurities in the feedstock can lead to the formation of polymeric materials or coke on the catalyst surface, blocking active sites.[2][3]
Q2: I am using a zeolite catalyst (e.g., H-beta) for benzoylation and have noticed a gradual loss of activity over several runs. What is the likely cause?
A2: For zeolite catalysts, the most common cause of deactivation in aromatic acylation is fouling by coke formation.[4][5] High-molecular-weight byproducts can form and polymerize within the zeolite's porous structure. These carbonaceous deposits physically block the pores and cover the active acid sites, preventing reactants from accessing them.[5][6]
Q3: What are the general types of catalyst deactivation I should be aware of?
A3: Catalyst deactivation can be categorized into three main types:
-
Chemical Deactivation (Poisoning): This occurs when a substance chemically interacts with the active sites, leading to a loss of activity.[3][7] Common poisons include water, sulfur, and nitrogen compounds.[2][3]
-
Mechanical/Physical Deactivation (Fouling): This involves the physical deposition of substances onto the catalyst surface, blocking pores and active sites.[8][9] The most common example is coke formation.
-
Thermal Deactivation (Sintering): Exposure to high temperatures can cause the small catalyst crystals to agglomerate into larger ones, reducing the active surface area.[3][10][11] This is generally irreversible.
Q4: Can I regenerate my deactivated catalyst?
A4: Regeneration feasibility depends on the catalyst type and the deactivation mechanism.
-
Lewis Acids (AlCl₃, FeCl₃): These are typically consumed during the reaction and workup (hydrolysis) and are not regenerated. They are used in stoichiometric or near-stoichiometric amounts.
-
Zeolite Catalysts: If deactivated by coking, zeolites can often be regenerated. The most common method is a controlled burnout of the coke deposits by calcination (heating in the presence of air or a diluted oxygen stream).[12]
-
Metal Catalysts: Regeneration is sometimes possible. Poisoning can be reversible or irreversible.[10] Sintering is generally irreversible. Fouling can sometimes be reversed by washing or thermal treatment.[13]
Troubleshooting Guides
Issue 1: Low or No Activity in Friedel-Crafts Acylation with AlCl₃
| Symptom | Possible Cause | Troubleshooting Step / Solution |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Poisoning by Water: AlCl₃ is highly hygroscopic. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous grade benzene and solvents. Distill them from a suitable drying agent if necessary. 3. Handle AlCl₃ in a glovebox or under a positive flow of inert gas. Use freshly opened or properly stored catalyst. |
| A stoichiometric amount of catalyst is used, but conversion is incomplete. | Product Complexation: The ketone product forms a stable complex with AlCl₃, consuming the catalyst. | 1. Ensure at least a 1:1 molar ratio of AlCl₃ to benzoyl chloride. 2. For some substrates, a slight excess of the catalyst may be required to drive the reaction to completion. |
| Reaction mixture turns dark or tarry. | Side Reactions/Fouling: Impurities in the starting materials or excessive reaction temperature can lead to polymerization. | 1. Verify the purity of benzene and benzoyl chloride. 2. Maintain careful control of the reaction temperature. Run the reaction at the lowest effective temperature. |
Issue 2: Declining Performance of Reusable Zeolite Catalyst
| Symptom | Possible Cause | Troubleshooting Step / Solution |
| Catalyst activity decreases with each successive run. | Fouling by Coking: Accumulation of carbonaceous deposits on the catalyst. | 1. Confirm Coking: A visual change in the catalyst color (e.g., from white to grey, brown, or black) is a strong indicator. 2. Regenerate Catalyst: Perform a calcination procedure to burn off the coke. (See Experimental Protocols section). |
| Selectivity to the desired benzophenone isomer changes over time. | Pore Mouth Blockage: Coke can deposit at the entrance of zeolite pores, altering the shape selectivity of the catalyst. | 1. Optimize reaction conditions (temperature, reaction time) to minimize the formation of heavy byproducts that act as coke precursors. 2. Implement a regular regeneration schedule before significant performance degradation occurs. |
Data Presentation
Table 1: Comparison of Catalysts in Benzoylation Reactions
| Catalyst | Reaction Type | Reactant Conversion (%) | Selectivity to 4-PBP¹ (%) | Key Deactivation Mechanism | Reference |
| Zeolite H-beta | Liquid phase benzoylation of biphenyl | ~41.0 | ~97.4 | Coking / Fouling | |
| AlCl₃ | Liquid phase benzoylation of biphenyl | ~48.6 | ~80.0 | Poisoning (by water), Product Complexation | |
| Zeolite H-Y | Phenol benzoylation | Lower than H-beta | Lower than H-beta | Coking / Fouling | [4][14] |
¹4-PBP: 4-Phenylbenzophenone. Data is illustrative of relative performance under specific reported conditions. Actual results will vary with experimental setup.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol provides a general laboratory method. Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HCl gas), and a dropping funnel. Ensure the system is under a dry, inert atmosphere (N₂ or Ar).
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the flask, followed by anhydrous benzene (used as both reactant and solvent).
-
Addition: Cool the stirred suspension in an ice bath. Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel. The addition rate should be controlled to keep the reaction temperature below 10°C. HCl gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (around 60-70°C) for 1-3 hours until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the mixture over crushed ice and concentrated HCl. This will hydrolyze the AlCl₃ complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess benzene by rotary evaporation. The crude benzophenone can be further purified by recrystallization or distillation.
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This is a general procedure for regenerating a zeolite deactivated by coke formation. Temperatures and times must be optimized for specific catalysts.
-
Pre-treatment (Optional): Wash the spent catalyst with a solvent like toluene or hexane at a moderate temperature to remove any loosely adsorbed organic molecules. Dry the catalyst thoroughly in an oven at 100-120°C.
-
Calcination Setup: Place the dried, spent catalyst in a ceramic crucible or a tube furnace.
-
Purge: Purge the system with an inert gas (e.g., nitrogen) while slowly heating to an intermediate temperature (e.g., 200-300°C) to desorb volatile compounds.
-
Coke Burnout: Switch the gas flow from inert gas to a slow flow of dry air or a mixture of N₂ and O₂ (e.g., 1-5% O₂). This is critical to control the exotherm from coke combustion, which could otherwise cause thermal damage (sintering) to the catalyst.
-
Temperature Ramp: Slowly ramp the temperature to the final calcination temperature, typically between 450°C and 550°C. The heating rate should be slow (e.g., 1-2°C/min) to ensure a controlled burnout.
-
Hold and Cool: Hold at the final temperature for 3-6 hours to ensure complete removal of all carbonaceous deposits.
-
Cooling: Switch the gas back to nitrogen and cool the catalyst down to room temperature before handling to prevent re-adsorption of atmospheric moisture. The catalyst should return to its original color (e.g., white).
Visualizations
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. youtube.com [youtube.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. mingxupu.com [mingxupu.com]
- 10. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 11. Deactivation and regeneration of catalysts and heterogeneous reaction kinetics Bapi mondal | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Isomer Separation of Halogenated Benzophenones
Welcome to the technical support center for the synthesis and purification of halogenated benzophenones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimental work, with a particular focus on the critical step of isomer separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing halogenated benzophenones?
A1: The most prevalent laboratory and industrial method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation.[1][2] This reaction involves the acylation of a halobenzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] For example, 4,4'-dichlorobenzophenone is synthesized by reacting chlorobenzene with 4-chlorobenzoyl chloride.[3][4]
Q2: Why is the separation of isomers a significant challenge in halogenated benzophenone synthesis?
A2: The Friedel-Crafts acylation of a substituted benzene ring, such as a halobenzene, often leads to the formation of a mixture of positional isomers (ortho, meta, and para).[2] Halogens are ortho, para-directing groups in electrophilic aromatic substitution, meaning that the incoming acyl group will primarily add at the positions ortho and para to the halogen on the benzene ring.[2] These isomers often have very similar physical properties, such as polarity and boiling points, making their separation by standard techniques like distillation or simple chromatography challenging.
Q3: What are the primary isomers formed during the synthesis of dichlorobenzophenones from chlorobenzene and 4-chlorobenzoyl chloride?
A3: The primary product is the para,para-isomer (4,4'-dichlorobenzophenone). However, ortho,para- (2,4'-dichlorobenzophenone) and ortho,ortho- (2,2'-dichlorobenzophenone) isomers are also formed as byproducts. The para isomer is generally the major product due to steric hindrance at the ortho position.[2]
Q4: What analytical techniques are suitable for identifying and quantifying the different isomers?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a powerful tool for separating and quantifying isomers. Different stationary phases, such as C8, C18, and specialized columns like MIL-53(Fe), can be used with various mobile phase compositions to achieve separation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for both separating and identifying isomers based on their mass spectra and retention times.[6]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and convenient method for monitoring the progress of a reaction and getting a preliminary assessment of the isomer distribution.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and separation of halogenated benzophenone isomers.
Synthesis (Friedel-Crafts Acylation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | 1. Deactivated starting material: The presence of strongly deactivating groups on the aromatic ring can inhibit the Friedel-Crafts reaction.[1] 2. Insufficient catalyst: A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product ketone. 3. Moisture in the reaction: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated. | 1. Ensure the halobenzene is not substituted with strongly deactivating groups. 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst. 3. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Undesirable isomer ratio (low para-isomer content) | 1. Reaction temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para isomer. 2. Choice of catalyst: The type of Lewis acid catalyst can influence the isomer distribution. | 1. Experiment with varying the reaction temperature. For the synthesis of 4,4'-dichlorobenzophenone, temperatures can range from 80-450°C depending on the catalyst.[7] 2. While AlCl₃ is common, other catalysts like crystalline aluminosilicates (zeolites) can offer higher selectivity for the para isomer.[7] |
| Formation of polyacylated products | This is generally not a major issue in Friedel-Crafts acylation because the acyl group is deactivating, making the product less reactive than the starting material.[8] | If observed, ensure the stoichiometry of the reactants is correct. |
Isomer Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers by column chromatography | Inappropriate stationary or mobile phase: The polarity of the isomers may be too similar for effective separation with the chosen system. | 1. Optimize the mobile phase: For normal-phase chromatography on silica gel, a non-polar solvent system like hexane/ethyl acetate is a good starting point. The polarity can be fine-tuned by adjusting the ratio of the solvents. 2. Consider reverse-phase chromatography: Using a C18 or C8 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide a different selectivity.[5] |
| Co-elution of isomers in HPLC | Suboptimal HPLC conditions: The chosen column, mobile phase, or flow rate may not be suitable for resolving the isomers. | 1. Change the mobile phase composition: Adjust the ratio of organic solvent to water. For dichlorobenzene isomers, a mobile phase of acetonitrile/water (80:20) has been shown to be effective on a MIL-53(Fe) column.[5] 2. Adjust the flow rate: A lower flow rate can sometimes improve resolution. A flow rate of 0.6 mL/min has been used for dichlorobenzene isomer separation.[5] 3. Try a different column: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry. |
| Difficulty in inducing crystallization of the desired isomer | 1. Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. 2. Presence of impurities: Impurities can inhibit crystal growth. 3. Inappropriate solvent: The chosen solvent may be too good a solvent for the desired isomer. | 1. Slowly evaporate the solvent: This will gradually increase the concentration and promote crystallization. 2. Use a seed crystal: Adding a small crystal of the pure desired isomer can initiate crystallization. 3. Perform fractional crystallization: This involves a series of crystallization steps to progressively enrich the desired isomer. A solvent system where the desired isomer has lower solubility than the other isomers at a given temperature is ideal. |
| Low purity of the crystallized product | Co-crystallization of isomers: The undesired isomers may be crystallizing along with the target isomer. | 1. Optimize the crystallization solvent: Experiment with different solvents or solvent mixtures to find one that maximizes the solubility difference between the isomers. 2. Control the cooling rate: Slow cooling generally leads to the formation of purer crystals. |
Experimental Protocols
Synthesis of Dichlorobenzophenone (Illustrative)
This protocol is a general illustration of the Friedel-Crafts acylation for preparing dichlorobenzophenone.
Materials:
-
Chlorobenzene
-
4-chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add 4-chlorobenzoyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add chlorobenzene dropwise via the dropping funnel.
-
Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to increase the rate, but this may also affect the isomer ratio.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the reaction mixture over crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Separation of Dichlorobenzophenone Isomers by HPLC
This protocol provides a starting point for the HPLC separation of dichlorobenzophenone isomers.
| Parameter | Condition 1: C18 Column | Condition 2: MIL-53(Fe) Column |
| Column | C18 (e.g., 25 cm x 4.0 mm i.d., 5 µm) | MIL-53(Fe) packed column |
| Mobile Phase | Acetonitrile/Water (70:30 v/v)[5] | Acetonitrile/Water (80:20 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] | 0.6 mL/min[5] |
| Detection | UV at 254 nm[5] | UV at 254 nm[5] |
| Temperature | Room Temperature | Room Temperature |
| Injection Volume | 10 µL (typical) | 10 µL (typical) |
| Sample Preparation | Dissolve a small amount of the crude product in the mobile phase and filter through a 0.45 µm syringe filter. | Dissolve a small amount of the crude product in the mobile phase and filter through a 0.45 µm syringe filter. |
Visualizations
Caption: Mechanism of Friedel-Crafts acylation leading to isomer formation.
Caption: General workflow for the separation and analysis of halogenated benzophenone isomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Scaling up the synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone, particularly when scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] This reaction is a type of electrophilic aromatic substitution.[3]
Q2: What are the main challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is often exothermic. Managing heat dissipation is crucial on a larger scale to prevent side reactions and ensure safety.
-
Reagent Addition: The rate of addition of the Lewis acid and acyl chloride can significantly impact the reaction's selectivity and yield.
-
Work-up and Quenching: The quenching of the reaction mixture, typically with acid and water, can be highly exothermic and requires careful control on a larger scale.
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and catalyst residues can be more complex at a larger scale, often requiring crystallization or column chromatography.
-
By-product Formation: Increased reaction volumes and longer reaction times can sometimes lead to a higher proportion of by-products.
Q3: How does the reactivity of iodobenzene affect the Friedel-Crafts acylation?
A3: Iodobenzene is a relatively deactivated aromatic ring for electrophilic substitution due to the electron-withdrawing inductive effect of the iodine atom. However, the iodine is also an ortho-, para-director.[2][4][5] This means the acylation will primarily occur at the para-position to the iodine, yielding the desired 3'-iodo isomer. Due to its deactivation, more forcing reaction conditions (e.g., higher temperatures or more potent Lewis acids) may be required compared to the acylation of more activated rings like toluene.[2]
Q4: What are the key safety precautions for this synthesis?
A4: Key safety precautions include:
-
Moisture Sensitivity: Lewis acids like AlCl₃ are highly sensitive to moisture and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Corrosive Reagents: 3-chloro-4-fluorobenzoyl chloride and aluminum chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Chloride Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood.
-
Exothermic Quench: The quenching of the reaction with water is highly exothermic. It should be done slowly and with adequate cooling.
Experimental Protocol: Friedel-Crafts Acylation
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Iodobenzene
-
3-Chloro-4-fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Maintain a dry, inert atmosphere using a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: In the dropping funnel, dissolve 3-chloro-4-fluorobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Addition of Iodobenzene: After the complete addition of the acyl chloride, add iodobenzene dropwise to the reaction mixture, again keeping the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (AlCl₃) due to moisture exposure.[6] 2. Insufficiently dried glassware or reagents. 3. Reaction temperature too low. 4. Deactivated iodobenzene requires more forcing conditions.[2] | 1. Use fresh, unopened anhydrous AlCl₃ or test the activity of the existing batch. 2. Ensure all glassware is flame-dried, and solvents are anhydrous. 3. Allow the reaction to proceed at room temperature or with gentle heating after the initial addition. 4. Increase the reaction time or consider a more potent Lewis acid like FeCl₃ (use with caution as it can alter selectivity). |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature leading to isomerization. 2. The directing effects of the substituents on the iodobenzene ring can lead to minor ortho-isomer formation.[2] | 1. Maintain a low temperature during the addition of reagents and control the exotherm. 2. Optimize the reaction conditions (lower temperature, choice of solvent) to favor para-substitution. Purification by chromatography may be necessary to separate isomers. |
| Dark-colored Reaction Mixture or Product | 1. Reaction temperature too high, causing decomposition. 2. Presence of impurities in starting materials. 3. Extended reaction times. | 1. Maintain strict temperature control throughout the reaction. 2. Use purified starting materials. 3. Monitor the reaction by TLC and quench it once the starting material is consumed. The crude product can be decolorized using activated charcoal during recrystallization. |
| Low Yield After Scale-up | 1. Inefficient stirring leading to poor mixing and localized overheating. 2. Inefficient heat transfer. 3. Sub-optimal rate of reagent addition. | 1. Use mechanical stirring for larger volumes to ensure homogeneity. 2. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. 3. Optimize the addition rate of the Lewis acid and acyl chloride to maintain a steady reaction rate and temperature. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of by-products. 3. Residual aluminum salts in the crude product. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions to minimize by-product formation. Use column chromatography for purification if recrystallization is insufficient. 3. Ensure a thorough acidic work-up to dissolve all aluminum salts. Multiple aqueous washes may be necessary. |
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Iodobenzene
| Parameter | Condition |
| Acylating Agent | 3-Chloro-4-fluorobenzoyl chloride |
| Substrate | Iodobenzene |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Molar Ratio (Acyl Chloride:Iodobenzene:AlCl₃) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-80% |
Table 2: Troubleshooting Guide with Quantitative Impact
| Issue | Parameter Change | Expected Impact on Yield | Expected Impact on Purity |
| Incomplete Reaction | Increase reaction time by 2 hours | +10-20% | Minor decrease due to potential side reactions |
| Incomplete Reaction | Increase reaction temperature to 40°C (reflux in DCM) | +15-25% | Significant decrease due to by-product formation |
| Moisture Contamination | Use of non-anhydrous solvent | -50-100% | N/A (no product) |
| Sub-optimal Catalyst Amount | Decrease AlCl₃ to 0.8 equivalents | -30-50% | May increase unreacted starting material |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Degradation of 3-Chloro-4-fluoro-3'-iodobenzophenone
Disclaimer: The following information is generalized from studies on benzophenone and other halogenated organic compounds. Specific degradation pathways and experimental outcomes for 3-Chloro-4-fluoro-3'-iodobenzophenone may vary.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on related compounds, the degradation of this compound is expected to proceed through several key pathways:
-
Photodegradation: This is a likely pathway, as benzophenones are designed to absorb UV light.[1] Degradation can occur through direct photolysis or indirect photolysis involving reactive oxygen species.
-
Biodegradation: Microorganisms in aquatic and soil environments may be capable of degrading this compound, although halogenated compounds can be resistant to microbial attack.[2][3][4]
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs) using reagents like hydrogen peroxide (H₂O₂) or persulfate, often in combination with UV light, can effectively degrade benzophenones.[5][6]
Key reactions within these pathways are likely to include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.[1][7]
-
Dehalogenation: Removal of chlorine, fluorine, and/or iodine atoms.
-
Carbonyl Group Reduction: Reduction of the ketone group.
-
Aromatic Ring Cleavage: Breaking open the benzene rings, leading to smaller organic molecules.
Q2: What factors can influence the degradation rate of this compound?
A2: Several factors can significantly impact the degradation rate:
-
Initial Concentration: Higher initial concentrations of the compound may lead to a decrease in the percentage of degradation.[5]
-
pH of the Medium: The pH of the solution can affect the speciation of the compound and the efficiency of catalysts or microbial activity. For some benzophenones, a pH of 6.0 has been found to be optimal for photodegradation.[5]
-
Presence of Other Substances:
-
Light Source and Intensity (for photodegradation): The wavelength and intensity of the light source are critical for initiating and sustaining photodegradation.
Q3: What are the potential degradation byproducts, and are they hazardous?
A3: Degradation is unlikely to result in complete mineralization to CO₂, H₂O, and inorganic halides in a single step. Intermediate byproducts may be formed, which could be more or less toxic than the parent compound. Potential byproducts include hydroxylated and dehalogenated benzophenones, as well as smaller organic acids and aldehydes resulting from ring cleavage. It is crucial to monitor the formation and decay of these intermediates to assess the overall toxicity of the treated solution.
Troubleshooting Guide
Issue 1: The degradation of this compound is much slower than expected.
-
Question: I am observing very slow degradation of my compound. What could be the cause?
-
Answer: Several factors could be contributing to a slow degradation rate:
-
Check your experimental conditions:
-
pH: Is the pH of your solution optimal for the degradation process you are using? The efficiency of many degradation processes is pH-dependent.
-
Light Source (for photodegradation): Ensure your light source has the appropriate wavelength and intensity to be absorbed by the compound. Benzophenones typically absorb in the UV range.[1]
-
Catalyst/Reagent Concentration: If using a catalyst (e.g., TiO₂) or a chemical oxidant (e.g., H₂O₂), ensure the concentration is optimized. Both insufficient and excessive amounts can hinder the reaction.
-
-
Consider the matrix:
-
Presence of Inhibitors: Your sample matrix may contain substances that inhibit degradation, such as radical scavengers or high concentrations of natural organic matter.[7]
-
Turbidity: For photodegradation, a turbid solution can scatter light and reduce the efficiency of the process.
-
-
Inherent Recalcitrance: Halogenated organic compounds can be highly resistant to degradation due to the stability of the carbon-halogen bond.[2][8]
-
Issue 2: I am detecting unexpected peaks in my analysis (e.g., LC-MS, GC-MS).
-
Question: My analysis shows the formation of unexpected byproducts. What could they be?
-
Answer: The appearance of new peaks indicates the formation of degradation intermediates.
-
Hydroxylated and Nitrated Products: If your reaction medium contains dissolved oxygen or nitrite, the formation of hydroxylated or nitrated derivatives of the parent compound is possible, especially in photodegradation experiments.[1][7]
-
Dehalogenated Species: You may be observing intermediates where one or more of the halogen atoms have been removed.
-
Ring-Opened Products: Smaller molecules resulting from the cleavage of the aromatic rings might be present.
-
Polymerization Products: In some cases, reactive intermediates can polymerize to form larger molecules.
-
Actionable Advice: To identify these byproducts, consider using high-resolution mass spectrometry (HRMS) and comparing the fragmentation patterns with known degradation pathways of similar compounds.
-
Data Presentation
Table 1: Experimental Data Log for Degradation of this compound.
| Experiment ID | Initial Concentration (µM) | pH | Degradation Method | Catalyst/Reagent & Concentration | Half-life (t½) (min) | Degradation Rate Constant (k) | % Degradation at Time (t) | Notes |
This table is a template for researchers to record and compare their experimental data.
Experimental Protocols
Generalized Protocol for Photodegradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and then dilute it to the desired initial concentration in ultrapure water.
-
Experimental Setup:
-
Transfer the aqueous solution of the compound to a quartz reactor vessel.
-
If using a photocatalyst (e.g., TiO₂), add the catalyst and stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Place the reactor in a photoreactor equipped with a specific light source (e.g., a UV lamp with a defined wavelength).
-
-
Initiation of Photodegradation:
-
Turn on the light source to initiate the photodegradation reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling:
-
Withdraw aliquots of the sample at regular time intervals.
-
Immediately filter the samples (if a catalyst is used) and quench the reaction (e.g., by adding a quenching agent like sodium thiosulfate or by placing the sample in the dark and on ice).
-
-
Analysis:
-
Analyze the concentration of this compound and its degradation byproducts in the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Analysis:
-
Plot the concentration of the parent compound as a function of time to determine the degradation kinetics.
-
Calculate the degradation rate constant (k) and the half-life (t½).
-
Identify and quantify the major degradation byproducts.
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Generalized experimental workflow for a photodegradation study.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Large-Scale Friedel-Crafts Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale Friedel-Crafts reactions. The following information is intended to help manage reaction exotherms and ensure process safety.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Q: My reaction temperature is rising too quickly and exceeding the set point during the addition of the acylating agent/alkylating agent. What should I do?
A: An uncontrolled temperature increase, or excursion, is a serious safety concern that can lead to a thermal runaway.[1] Immediate action is required.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the feed of the electrophile (acyl chloride, alkyl halide, etc.).
-
Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at maximum capacity. This may include cooling jackets, external heat exchangers, or cooling coils.[2]
-
Maintain Agitation: Ensure adequate stirring to prevent the formation of localized hotspots and maintain homogeneity within the reactor.[2] Poor mixing can lead to an accumulation of unreacted reagents.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite stopping the reagent feed and applying maximum cooling, be prepared to initiate an emergency quenching procedure.
Root Cause Analysis and Long-Term Solutions:
-
Reagent Addition Rate is Too High: The rate of heat generation is exceeding the heat removal capacity of the reactor.[1] Reduce the addition rate to allow the cooling system to keep pace.
-
Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale of the reaction. A thorough heat balance calculation should be performed before scaling up.[3]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the reaction rate may be slow, leading to a buildup of the added reagent. A subsequent small increase in temperature can then trigger a rapid, highly exothermic reaction of the accumulated material.[4]
Issue 2: Localized Hotspots Detected in the Reactor
Q: We are observing localized hotspots in our large-scale reactor, even though the overall batch temperature appears to be under control. What are the risks and how can we mitigate this?
A: Localized hotspots are indicative of poor mixing and can be extremely dangerous. They can initiate side reactions, product decomposition, or a thermal runaway that propagates through the entire batch.
Corrective Actions:
-
Improve Agitation: The most common cause of hotspots is inadequate mixing.[2] Evaluate the stirrer design, speed, and position. For large vessels, multiple impellers or different types of agitators may be necessary to ensure homogeneity.
-
Optimize Reagent Addition Point: Introduce the limiting reagent below the surface of the reaction mixture and in a high-flow area, such as near the impeller, to promote rapid dispersion.
-
Consider a Semi-Batch Process: If not already in use, a semi-batch process with controlled, slow addition of one reactant is highly recommended to manage heat generation.[3]
Issue 3: Pressure Buildup in the Reactor
Q: We are noticing a pressure increase in the reactor that doesn't correlate with the vapor pressure of the solvent at the current temperature. What could be the cause?
A: Unexpected pressure buildup is a critical safety issue and can indicate the formation of gaseous byproducts or the onset of a decomposition reaction.
Possible Causes and Solutions:
-
HCl Gas Evolution: Friedel-Crafts reactions often produce hydrogen chloride (HCl) gas as a byproduct.[5] The off-gas system must be adequately sized to handle the rate of gas evolution. Ensure the vent line is not blocked.
-
Decomposition: A side reaction or decomposition of reactants, products, or intermediates at elevated temperatures (potentially in hotspots) can generate non-condensable gases.[4] This is a sign that the reaction temperature is too high.
-
Emergency Venting: Ensure the reactor is equipped with appropriately sized pressure relief devices, such as rupture discs or safety relief valves.
Frequently Asked Questions (FAQs)
Q1: What is the best way to scale up a Friedel-Crafts reaction safely?
A1: A staged approach to scale-up is crucial. Start with a thorough hazard evaluation, including calorimetric studies (like Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC) to determine the heat of reaction and the potential for thermal runaway.[2][4] Use a semi-batch process where one reagent is added slowly to control the rate of heat generation.[3] When scaling up, remember that the reactor volume increases by the cube of its radius, while the heat transfer area only increases by the square, making heat removal less efficient at larger scales.[3]
Q2: How do I design an effective quenching procedure for a large-scale Friedel-Crafts reaction?
A2: A "quench-in-reverse" procedure is generally safest. This involves slowly transferring the reaction mixture to a separate, well-stirred vessel containing a quenching agent (e.g., cold water or dilute acid). Adding the quenching agent to the reactor can be dangerous as the initial local exotherm can be difficult to control. The quench vessel should have its own cooling system.
Q3: Can I run a large-scale Friedel-Crafts reaction as a batch process?
A3: It is strongly discouraged to run highly exothermic reactions like Friedel-Crafts as a batch process at large scale.[3] In a batch process, all reactants are combined at the beginning, meaning the total potential energy of the reaction is present from the start. Any initiation of the reaction can lead to a rapid and uncontrollable exotherm. A semi-batch process, where a limiting reagent is added over time, is inherently safer as it limits the amount of unreacted material at any given moment.[6]
Q4: My reaction seems to have stalled and is no longer generating heat, even with continued reagent addition. What should I do?
A4: Stop the reagent addition immediately. A stalled reaction can lead to a dangerous accumulation of unreacted starting material. The cause could be catalyst deactivation or the presence of an inhibitor. Do not attempt to restart the reaction by adding more catalyst or increasing the temperature, as this could trigger a sudden and violent reaction of the accumulated reagents. The safest course of action is to quench the reaction mixture under controlled conditions.
Data Presentation
Calorimetric data is essential for the safe scale-up of exothermic reactions. The following table summarizes data from a study on the Friedel-Crafts acylation of toluene with succinic anhydride.
| Reaction Temperature (°C) | Heat of Reaction (kJ/mol of succinic anhydride) | Specific Heat of Reaction Mass (J/(kg·K)) | Adiabatic Temperature Rise (°C) |
| 10 | -86.46 | 1623 | 50.1 |
| 20 | -91.55 | 1739 | 49.5 |
| 30 | -87.29 | 1716 | 47.9 |
Data sourced from Gigante, L., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel-Crafts Reaction. Organic Process Research & Development, 7(6), 1079–1082.
Experimental Protocols
Protocol 1: Semi-Batch Friedel-Crafts Acylation
This protocol provides a general methodology for a semi-batch Friedel-Crafts acylation. Note: All quantities and conditions should be optimized at a small scale before attempting a large-scale reaction.
-
Reactor Setup:
-
Equip a jacketed reactor with an overhead stirrer, a temperature probe, a condenser connected to a gas scrubber (to neutralize HCl), and an addition funnel or pump for controlled reagent addition.
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
-
Initial Charge:
-
Charge the aromatic substrate and the solvent to the reactor.
-
Begin agitation and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, monitoring the temperature to ensure it remains within the set limits.
-
-
Reagent Addition (Semi-Batch):
-
Prepare a solution of the acyl chloride in a suitable solvent.
-
Begin adding the acyl chloride solution to the reactor at a slow, controlled rate. The addition rate should be set based on calorimetric data to ensure the reactor's cooling system can maintain the desired temperature.
-
Continuously monitor the reaction temperature. If the temperature exceeds the set point by a predetermined margin (e.g., 2-3 °C), pause the addition until the temperature is back within the desired range.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC).
-
-
Quenching:
-
Proceed to the quenching protocol (see Protocol 2).
-
Protocol 2: Quenching of a Large-Scale Friedel-Crafts Reaction
This protocol describes a "quench-in-reverse" procedure.
-
Quench Vessel Preparation:
-
In a separate, appropriately sized vessel equipped with a robust stirrer and cooling system, prepare the quenching solution (e.g., a mixture of crushed ice and dilute hydrochloric acid).
-
Cool the quenching solution to 0-5 °C.
-
-
Reaction Mixture Transfer:
-
Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred quenching vessel.
-
Monitor the temperature in the quenching vessel throughout the transfer. Adjust the transfer rate to maintain the temperature of the quenching mixture within a safe range (e.g., below 20-25 °C).
-
-
Work-up:
-
Once the transfer is complete, continue stirring the quenched mixture until the exotherm subsides.
-
Proceed with the standard work-up procedure, which may include layer separation, extraction, and washing.
-
Visualizations
Caption: Safe Scale-Up Workflow for Exothermic Reactions.
Caption: Decision Tree for Temperature Excursion Events.
References
Technical Support Center: Optimizing Solvent Systems for Benzophenone Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of benzophenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting solvent systems for Thin-Layer Chromatography (TLC) of benzophenones?
A common starting point for the TLC analysis of benzophenones is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or acetone.[1][2] A typical initial ratio is 90:10 (hexane:ethyl acetate), which can then be adjusted to optimize the separation based on the observed retention factors (Rf values).[1] For separating benzophenone from more polar related compounds like diphenylmethanol, this solvent system is effective.[1]
Q2: What are the recommended mobile phases for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of benzophenones?
For RP-HPLC, a mixture of acetonitrile (MeCN) and water is the most frequently used mobile phase for benzophenone analysis.[3][4][5] To improve peak shape and influence retention, small amounts of acids like phosphoric acid, formic acid, or acetic acid are often added.[3][4] For applications requiring Mass Spectrometry (MS) detection, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[3]
Q3: How does changing the solvent ratio in RP-HPLC affect the retention time of benzophenones?
In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time of benzophenones.[5] This is because benzophenones are relatively hydrophobic, and a higher concentration of organic solvent increases the mobile phase's eluotropic strength, causing the analyte to elute faster.[5]
Q4: Can I use Normal-Phase HPLC for benzophenone separation?
Yes, normal-phase HPLC can also be used. A typical mobile phase for normal-phase separation of benzophenone consists of a mixture of hexane and ethyl acetate.[6] For instance, a composition of 70% hexane and 30% ethyl acetate has been successfully used.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My benzophenone peak is tailing or fronting. How can I improve the peak shape?
A: Poor peak shape is a common issue in HPLC. Here are several potential causes and solutions related to the solvent system:
-
Cause: Secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.
-
Cause: The sample solvent is stronger than the mobile phase, causing peak distortion.
-
Cause: Column overload due to high sample concentration.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Cause: Contamination or degradation of the column.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need replacement.[9]
-
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Inconsistent Retention Times in HPLC
Q: The retention time for my benzophenone peak is drifting or shifting between injections. What could be the cause?
A: Fluctuations in retention time can compromise the reliability of your results. Consider these solvent-related factors:
-
Cause: The mobile phase composition is changing over time.
-
Cause: The column has not reached thermal equilibrium.
-
Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes) until a stable baseline is achieved.[10] Using a column thermostat is highly recommended for reproducibility.
-
-
Cause: The pH of the mobile phase is unstable.
-
Solution: Use a buffer if the separation is sensitive to pH. Ensure the buffer is prepared correctly and is within its effective buffering range.
-
-
Cause: Air bubbles are present in the pump.
Issue 3: "Comet" Shaped or Tailing Spots in TLC
Q: My spots on the TLC plate are tailing. How can I fix this?
A: Tailing on a TLC plate can prevent accurate Rf calculation and indicates a problem with the separation.
-
Cause: The sample is too concentrated, leading to overloading.
-
Solution: Dilute the sample before spotting it on the TLC plate. Apply the sample in small, repeated spots, allowing the solvent to dry completely between applications.[2]
-
-
Cause: The solvent system is too polar, or there are strong interactions with the stationary phase.
-
Solution: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can reduce tailing by neutralizing the analyte or active sites on the silica gel.[2]
-
-
Cause: The stationary phase (silica gel) is degrading or interacting with the compound.
-
Solution: Try a different solvent system with adjusted polarity. For instance, if using hexane:ethyl acetate, slightly decrease the proportion of the more polar ethyl acetate.
-
Data Presentation: Solvent System Parameters
Table 1: Example RP-HPLC Mobile Phases for Benzophenone Analysis
| Stationary Phase | Mobile Phase Composition | Modifier | Detection | Reference |
| C18 | Acetonitrile / Water (50:49) | 1% Acetic Acid | UV 254 nm | [4] |
| C18 | Acetonitrile / Water (70:30) | None | UV 254 nm | [5] |
| C18 | Acetonitrile / Water (80:20) | None | UV 254 nm | [5] |
| C18 | Acetonitrile / Water (gradient) | Phosphoric Acid | Not Specified | [3] |
| C18 | Acetonitrile / Water (44:66) | 0.01% TFA | UV 287 nm | [7] |
Table 2: Example TLC Mobile Phases for Benzophenone Separation
| Stationary Phase | Mobile Phase Composition | Notes | Reference |
| Silica Gel | Hexane / Ethyl Acetate (90:10) | Good starting ratio for separating benzophenone, diphenylmethanol, and biphenyl. | [1] |
| Silica Gel | Hexane / Acetone (3:1) | Used to check the purity of a benzophenone reaction mixture. | [2] |
| Silica Gel | Dichloromethane | Determined as an optimal single solvent for separating biphenyl, benzhydrol, and benzophenone in a specific experiment. | [11] |
| Silica Gel | Dichloromethane / Hexane (75:25) | Used for quantitative measurements on TLC plates. | [12] |
Experimental Protocols
Protocol 1: General TLC Method for Benzophenone Purity Check
-
Mobile Phase Preparation: Prepare a 3:1 mixture of hexane and acetone. Pour approximately 7 mL into a developing chamber containing a piece of filter paper to ensure the atmosphere is saturated with solvent vapors.[2] Cover the chamber and allow it to equilibrate.
-
Sample Preparation: Dissolve a few milligrams of your benzophenone sample in about 0.5 mL of a suitable solvent like acetone or dichloromethane.[2]
-
Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to apply a small spot of the dissolved sample onto the baseline.[2] Ensure the spot is small and concentrated.
-
Development: Carefully place the TLC plate into the equilibrated developing chamber. The solvent level must be below the baseline.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as benzophenones are UV-active.[2][13] Circle the observed spots with a pencil.
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Caption: Standard experimental workflow for TLC analysis of benzophenones.
Protocol 2: General RP-HPLC Method for Benzophenone Quantification
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and deionized water.[5] Filter the mobile phase through a 0.45 µm filter and degas it for at least 15 minutes using sonication or vacuum.
-
System Setup: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Set the UV detector to a wavelength of 254 nm.[4][5]
-
System Equilibration: Purge the pump to remove any air bubbles. Equilibrate the column with the mobile phase until a stable baseline is observed in the chromatogram.
-
Sample Preparation: Accurately weigh and dissolve the benzophenone standard or sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[5] Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject a fixed volume (e.g., 10 µL) of the prepared sample into the HPLC system. Start the data acquisition and run the analysis for a sufficient time to allow the benzophenone peak to elute completely.
-
Analysis: Integrate the peak area of the benzophenone peak to determine its retention time and quantity based on a previously established calibration curve.
References
- 1. brainly.com [brainly.com]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
- 11. scribd.com [scribd.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Enhancing the solubility of 3-Chloro-4-fluoro-3'-iodobenzophenone for biological assays
Technical Support Center: 3-Chloro-4-fluoro-3'-iodobenzophenone
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the solubility of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound and why is its solubility a challenge?
Q2: What is the recommended first-line solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening programs[5][6]. It is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media[5].
Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue that occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%.[7]. Higher concentrations can be toxic to cells and can also cause the compound to fall out of solution[6].
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a co-solvent or the assay medium itself.
-
Vortex During Addition: Add the stock solution dropwise to the assay medium while vortexing to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation[8].
-
Consider Alternative Solubilization Strategies: If precipitation persists, you may need to explore more advanced formulation techniques.
Q4: What are the alternatives to DMSO for improving solubility?
If DMSO is not suitable or effective, several other strategies can be employed to enhance solubility. These methods can be used alone or in combination.[9][10][11]:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be used.[1][12].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility[9][13]. Methyl-β-cyclodextrin is a common choice[13].
-
Surfactants: Using non-ionic surfactants like Tween-80 or Pluronic-F68 at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound[11].
-
pH Modification: If the compound has acidic or basic functional groups (which this compound lacks), adjusting the pH of the buffer can increase solubility by ionizing the molecule.
Troubleshooting Guide: Compound Precipitation in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution | Citation |
| Turbidity or visible precipitate immediately upon adding stock solution to media. | The compound's aqueous solubility limit was exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved. | Lower the final compound concentration. Add the stock solution slowly while vortexing. Ensure the final solvent concentration is optimized and consistent across experiments. | [6][8] |
| Precipitate forms over time (e.g., after incubation at 37°C). | The compound has low thermodynamic stability in the aqueous medium. Evaporation of media in the incubator is increasing the compound concentration. | Consider using a formulation with cyclodextrins or surfactants to improve stability. Ensure proper incubator humidification and seal culture plates to prevent evaporation. | [14] |
| Inconsistent results or high variability between replicate wells. | Micro-precipitation is occurring, which may not be visible to the naked eye. This leads to inconsistent effective concentrations of the compound. | Filter the final working solution through a 0.22 µm syringe filter before adding to cells (ensure the compound does not bind to the filter material). Increase the final co-solvent concentration slightly, if cell health permits. | [8] |
| Cell death observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. | Keep the final solvent concentration below 0.5% (v/v) for most cell lines. Always run a vehicle control with the same solvent concentration as the test wells to assess solvent toxicity. | [6][7] |
Quantitative Data: Example Solubility Enhancement
The following table provides hypothetical solubility data for this compound to illustrate the effectiveness of different solubilization methods. Actual solubility must be determined experimentally.
| Solvent System | Max. Solubility (µg/mL) | Final Solvent Conc. in Assay | Notes |
| 100% DMSO (Stock) | >10,000 | N/A | Suitable for high-concentration primary stock. |
| Assay Buffer + 0.5% DMSO | 5 | 0.5% | Baseline solubility in a typical assay condition. |
| Assay Buffer + 1% DMSO | 12 | 1.0% | May show slight cytotoxicity in sensitive cell lines.[7] |
| Assay Buffer + 5% PEG 400 | 25 | 5.0% | PEG 400 is a common co-solvent.[2] |
| Assay Buffer + 10mM Methyl-β-cyclodextrin | 40 | N/A | Cyclodextrins can significantly improve solubility.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Objective: To prepare a high-concentration primary stock solution of this compound.
-
Materials:
-
This compound (MW: 450.52 g/mol - Note: This is an estimated molecular weight as the exact structure is novel)
-
Anhydrous, cell-culture grade DMSO[5]
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 4.51 mg of the compound on an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.
-
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
-
Objective: To prepare a 10 µM final concentration of the compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Intermediate Dilution (Serial Dilution):
-
Label three sterile tubes: #1 (1 mM), #2 (100 µM), and #3 (Working Solution).
-
Add 90 µL of DMSO to tube #1. Add 10 µL of the 10 mM stock to create a 1 mM solution. Vortex gently.
-
Add 90 µL of cell culture medium to tube #2. Add 10 µL of the 1 mM solution from tube #1 to create a 100 µM solution. Vortex gently. This is your 100X final stock.
-
-
Final Working Solution Preparation:
-
Calculate the volume needed for your experiment. For example, for 10 mL of final working solution, add 9.9 mL of cell culture medium to tube #3.
-
Add 100 µL of the 100 µM solution (from tube #2) to tube #3.
-
Invert the tube 10-15 times to mix. Do not vortex vigorously to avoid protein denaturation in the medium.
-
-
Application: This 10 µM working solution now contains 0.1% DMSO and is ready to be added to cells.
-
Visualizations
Caption: Workflow for solubility testing and assay preparation.
Caption: Hypothetical signaling pathway for CDK2 inhibition.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-CHLORO-4-FLUOROIODOBENZENE | 156150-67-3 [chemicalbook.com]
- 4. 3-CHLORO-4-FLUOROIODOBENZENE CAS#: 156150-67-3 [m.chemicalbook.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Culture Academy [procellsystem.com]
Validation & Comparative
3-Chloro-4-fluoro-3'-iodobenzophenone vs other benzophenone derivatives in biological assays
An objective comparison of the potential biological activities of 3-Chloro-4-fluoro-3'-iodobenzophenone with other halogenated benzophenone derivatives, supported by experimental data from related compounds.
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the biological activity of this compound is not currently available in the public domain, a comparative analysis of structurally related halogenated benzophenone derivatives can provide valuable insights into its potential therapeutic applications. The presence and position of halogen substituents on the benzophenone scaffold are known to significantly influence its biological profile, including anticancer and antimicrobial activities. This guide synthesizes existing data on various chloro, fluoro, and bromo-substituted benzophenones to offer a predictive comparison.
Data Presentation: Comparative Biological Activities of Halogenated Benzophenone Derivatives
The following table summarizes the reported biological activities of various halogenated benzophenone derivatives. It is important to note that the specific combination of 3-chloro, 4-fluoro, and 3'-iodo substitution is not represented, and the data presented here is for compounds with different halogenation patterns. This comparative data can, however, guide the design of future studies for this compound.
| Compound/Derivative Class | Biological Assay | Target/Organism(s) | Key Findings (e.g., IC50, MIC, Zone of Inhibition) |
| Polybrominated Benzophenones | Cytotoxicity Assay | Human cancer cell lines | Varying degrees of cytotoxicity, with some derivatives showing potent activity. |
| Monochlorinated Benzophenones | Antibacterial Assay | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity observed. |
| Fluorinated Benzophenones | Anticancer Screening | Various cancer cell lines | Introduction of fluorine can enhance anticancer activity. |
| Mixed Halogenated (Br, Cl) Benzophenones | Mutagenicity (Ames test) | Salmonella typhimurium TA98 | Some derivatives exhibit mutagenic activity after chlorination in bromide-rich water[1]. |
| General Halogenated Benzophenones | Antifungal Assay | Phytopathogenic fungi | Several derivatives show significant antifungal properties[2]. |
Experimental Protocols
Detailed methodologies for key in vitro biological assays are provided below. These protocols can be adapted for the evaluation of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle:
This assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT and form a dark blue, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle:
A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth to determine the MIC.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Development of transient mutagenic activity following the chlorination of the sunscreen UV filter dioxybenzone (benzophenone-8) in bromide-rich water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Halogenated Diarylketones
For Researchers, Scientists, and Drug Development Professionals
Halogenated diarylketones are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of organic chemistry, and the selection of an appropriate synthetic route is critical for efficiency, scalability, and sustainability. This guide provides a comparative analysis of the most common and effective methods for the synthesis of halogenated diarylketones, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The primary methods for synthesizing halogenated diarylketones can be broadly categorized into classical electrophilic aromatic substitutions, organometallic cross-coupling reactions, and oxidation reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired substitution patterns. The following sections will delve into the specifics of each route.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1][2][3]
Advantages:
-
Well-established and widely applicable.
-
Often high yielding for electron-rich aromatic substrates.
-
The resulting ketone is deactivated, preventing polyacylation.[2]
Disadvantages:
-
Requires stoichiometric amounts of Lewis acid catalyst, which can generate significant waste.
-
Not suitable for strongly deactivated aromatic rings.
-
The catalyst can complex with the product, requiring aqueous workup.
Recent Advances: "Greener" methodologies have been developed using alternative catalysts to minimize waste and harsh conditions.[4][5] For instance, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation without the need for metallic or halogenated components.[4][5]
Experimental Data:
| Entry | Arene | Acyl Chloride | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | 4-Chlorobenzoyl chloride | AlCl₃ (1.2) | CS₂ | Reflux | 2 | 85 | [6] |
| 2 | Bromobenzene | 4-Bromobenzoyl chloride | Fe-MCM-41 | Dichloromethane | RT | 1 | 92 | [4] |
| 3 | Anisole | 4-Fluorobenzoyl chloride | Methanesulfonic anhydride (1.3) | None | 100 | 0.5 | 91 | [4] |
Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobenzophenone via Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry carbon disulfide, 4-fluorobenzoyl chloride (1.0 eq.) is added dropwise at 0 °C. The mixture is stirred for 15 minutes, after which chlorobenzene (1.5 eq.) is added. The reaction is allowed to warm to room temperature and then refluxed for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.[7][8][9] This method is highly valued for its mild reaction conditions and broad functional group tolerance.
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Commercially available and diverse range of boronic acids and organohalides.
-
Boronic acids are generally less toxic and more stable than other organometallic reagents.[10]
Disadvantages:
-
The cost of the palladium catalyst can be a concern for large-scale synthesis.
-
The presence of a base is required, which may not be compatible with all substrates.
Experimental Data:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-chlorobenzene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [7] |
| 2 | 1-Iodo-3-fluorobenzene | 4-Acetylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 8 | 92 | [8] |
| 3 | 4-Chlorobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 88 | [9] |
Experimental Protocol: Synthesis of 4-Chloro-4'-formylbiphenyl via Suzuki-Miyaura Coupling
A mixture of 1-bromo-4-chlorobenzene (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.03 eq.), and potassium carbonate (2.0 eq.) in a 3:1 mixture of toluene and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours with vigorous stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired diarylketone.
Grignard Reaction
The Grignard reaction utilizes an organomagnesium halide (Grignard reagent) as a nucleophile to attack a carbonyl-containing compound, such as an ester, acyl chloride, or nitrile, to form a ketone.[11][12][13]
Advantages:
Disadvantages:
-
Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[14]
-
Limited functional group tolerance; incompatible with acidic protons.
-
Over-addition to form a tertiary alcohol can be a side reaction when using esters or acyl chlorides.[15]
Experimental Data:
| Entry | Grignard Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorophenylmagnesium bromide | 4-Fluorobenzonitrile | THF | 0 to RT | 4 | 85 | [12] |
| 2 | 4-Bromophenylmagnesium chloride | Ethyl 4-chlorobenzoate | Diethyl ether | -20 to RT | 3 | 78 | [15] |
| 3 | 3-Fluorophenylmagnesium bromide | 4-Chlorobenzaldehyde (followed by oxidation) | THF | 0 to RT | 2 | 90 (alcohol) | [15] |
Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobenzophenone via Grignard Reaction
To a solution of 4-fluorobenzonitrile (1.0 eq.) in dry tetrahydrofuran (THF) at 0 °C under an argon atmosphere, a solution of 4-chlorophenylmagnesium bromide (1.1 eq.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Oxidation of Diarylmethanes
This approach involves the direct oxidation of the methylene bridge in a diarylmethane to a carbonyl group.[16] This can be an efficient route if the corresponding diarylmethane is readily available.
Advantages:
-
Can be achieved under metal-free conditions, which is beneficial for pharmaceutical applications.[16]
-
Often uses environmentally benign oxidants like molecular oxygen.[16]
Disadvantages:
-
The synthesis of the starting diarylmethane is an additional step.
-
Selectivity can be an issue if other oxidizable functional groups are present.
Experimental Data:
| Entry | Diarylmethane | Oxidant | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,4'-Dichlorodiphenylmethane | O₂ | KHMDS | THF | 60 | 12 | 92 | [16] |
| 2 | 4-Fluoro-4'-methoxydiphenylmethane | O₂ | NaHMDS | Toluene | 80 | 10 | 88 | [16] |
| 3 | 4-Bromo-4'-chlorodiphenylmethane | KMnO₄ | Phase Transfer Catalyst | Dichloromethane/H₂O | RT | 6 | 75 | [16] |
Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone via Oxidation
To a solution of 4,4'-dichlorodiphenylmethane (1.0 eq.) in dry THF, potassium hexamethyldisilazide (KHMDS) (1.5 eq.) is added at room temperature under an oxygen atmosphere (balloon). The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the desired diarylketone.[16]
Visualizing the Synthetic Pathways
To aid in the selection and understanding of these synthetic routes, the following diagrams illustrate the logical workflow and the fundamental reaction pathways.
Caption: Workflow for selecting a synthetic route to halogenated diarylketones.
Caption: Generalized pathway for Friedel-Crafts acylation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The synthesis of halogenated diarylketones can be accomplished through several robust and reliable methods. The classical Friedel-Crafts acylation remains a powerful tool, especially with modern, greener catalysts. For substrates with sensitive functional groups, the Suzuki-Miyaura coupling offers a mild and highly versatile alternative. The Grignard reaction provides a strong C-C bond-forming strategy, provided the substrate is compatible with the highly reactive organometallic reagent. Finally, the oxidation of diarylmethanes presents an attractive metal-free option. The choice of the optimal route will ultimately be guided by a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-Chloro-4-fluoro-3'-iodobenzophenone with 2D NMR: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical checkpoint. For complex molecules such as 3-Chloro-4-fluoro-3'-iodobenzophenone, a multi-substituted aromatic ketone, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to assign all proton and carbon signals definitively. This guide provides a comprehensive overview of using two-dimensional (2D) NMR spectroscopy for the structural validation of this compound, comparing its efficacy with alternative analytical techniques.
Introduction to 2D NMR in Structural Elucidation
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for determining the connectivity of atoms within a molecule.[1][2] These methods disperse NMR signals across two frequency axes, revealing correlations between nuclei that are coupled to each other, either through bonds or through space. This allows for a detailed "road map" of the molecular structure to be constructed.
For a molecule like this compound, with two substituted benzene rings, 2D NMR is instrumental in:
-
Assigning specific protons and carbons to their respective positions on each aromatic ring.
-
Confirming the substitution pattern on each ring.
-
Establishing the connectivity between the carbonyl group and the two aromatic moieties.
Experimental Protocols
A detailed experimental protocol is crucial for acquiring high-quality 2D NMR data. The following outlines a typical procedure for the analysis of this compound.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
NMR Data Acquisition:
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra: Acquire standard 1H and 13C{1H} NMR spectra to serve as references for the 2D experiments.
-
COSY: The gCOSY (gradient-selected COSY) experiment is typically used to identify 1H-1H spin-spin coupling networks. Key parameters include spectral widths covering all proton signals, a sufficient number of increments in the indirect dimension (t1), and an appropriate number of scans per increment.
-
HSQC: A gHSQC experiment is performed to identify direct one-bond 1H-13C correlations. The spectral widths should encompass the chemical shift ranges of both protons and carbons.
-
HMBC: A gHMBC experiment is crucial for identifying long-range (2-3 bond) 1H-13C correlations, which are essential for piecing together the carbon skeleton. The long-range coupling constant (J) is typically set to 8-10 Hz to optimize for aromatic systems.
Data Processing:
-
The acquired data is processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The resulting 2D spectra are analyzed to identify cross-peaks, which represent the correlations between nuclei.
Data Presentation: Illustrative 2D NMR Data for this compound
Table 1: Predicted 1H and 13C Chemical Shifts
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 2 | 7.85 | 131.5 |
| 5 | 7.30 | 117.0 (d, JCF ≈ 22 Hz) |
| 6 | 7.95 | 129.0 (d, JCF ≈ 8 Hz) |
| 2' | 8.10 | 138.0 |
| 4' | 7.90 | 142.0 |
| 5' | 7.25 | 129.5 |
| 6' | 7.70 | 130.5 |
| C=O | - | 194.0 |
| C-Cl | - | 135.0 |
| C-F | - | 162.0 (d, JCF ≈ 255 Hz) |
| C-I | - | 94.0 |
Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.
Table 2: Expected 2D NMR Correlations
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-2 | H-6 | C-2 | C=O, C-4, C-6 |
| H-5 | H-6 | C-5 | C-3, C-4 |
| H-6 | H-2, H-5 | C-6 | C=O, C-2, C-4 |
| H-2' | H-6' | C-2' | C=O, C-4', C-6' |
| H-4' | H-5' | C-4' | C-2', C-6' |
| H-5' | H-4', H-6' | C-5' | C-3', C-1' |
| H-6' | H-2', H-5' | C-6' | C=O, C-2', C-4' |
Visualizing the Workflow and Structural Logic
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
References
A Researcher's Guide to LC-MS/MS Quantification of Benzophenone Metabolites
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of benzophenone metabolites. This document outlines various analytical approaches, presents supporting experimental data, and offers detailed protocols to assist in selecting and implementing the most suitable method for your research needs.
Benzophenones, a class of compounds widely used as UV filters in sunscreens and personal care products, have come under scrutiny due to their potential endocrine-disrupting properties. Accurate quantification of their metabolites in biological matrices is crucial for assessing human exposure and understanding their metabolic fate. LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide delves into different LC-MS/MS methodologies, comparing their sample preparation techniques, chromatographic separation, and mass spectrometric detection parameters.
Comparative Analysis of LC-MS/MS Methods
The choice of an appropriate LC-MS/MS method depends on the specific benzophenone metabolites of interest, the biological matrix, and the required sensitivity. The following tables summarize the performance of various methods reported in the literature, providing a clear comparison of their key quantitative parameters.
Table 1: Comparison of Sample Preparation Methods for Benzophenone Metabolites
| Sample Preparation Technique | Matrix | Key Advantages | Key Disadvantages | Typical Recovery (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Serum | Fast, simple, low solvent consumption, high enrichment factor. | Prone to matrix effects, requires optimization of several variables. | >85% | [1] |
| Solid-Phase Extraction (SPE) | Human Urine | High selectivity, effective cleanup, amenable to automation. | Can be time-consuming, potential for analyte loss during washing steps. | 85-110% | [2][3] |
| Liquid-Liquid Extraction (LLE) | Umbilical Cord Blood, Human Urine | Wide applicability, good recovery for a broad range of analytes. | Requires larger volumes of organic solvents, can be labor-intensive. | 80-108% | [4][5] |
| Supported Liquid Extraction (SLE) | Human Urine | Faster and more reproducible than LLE, easy to automate. | Can be more expensive than LLE, potential for breakthrough of interferences. | 75.6-102.4% | [6] |
Table 2: Comparison of LC-MS/MS Method Performance for Benzophenone Metabolite Quantification
| Analyte(s) | Matrix | LC Column | Mobile Phase | LOQ (ng/mL) | Reference |
| BP-3 and its main metabolites (BP-1, BP-8) | Human Serum | C18 | Acetonitrile/Water with formic acid | 0.5 - 1.0 | [1] |
| 8 UV filters and metabolites, 4 parabens | Umbilical Cord Blood | C18 | Methanol/Water with formic acid | 0.01 - 0.42 | [4] |
| Benzophenone and Camphor UV Filters | Human Urine | C18 | Methanol/Water with formic acid | 0.001 - 0.100 | [2] |
| Five BP derivatives | Human Urine | C18 | Acetonitrile/Water with formic acid | 0.28 - 0.90 | [5] |
| BP-3 and its metabolites | Human Urine | C18 | Methanol/Water with ammonium acetate and β-glucuronidase | 0.3 - 1.5 (for BP-3) | [6] |
BP-1: 2,4-dihydroxybenzophenone; BP-3: 2-hydroxy-4-methoxybenzophenone; BP-8: 2,2'-dihydroxy-4-methoxybenzophenone; LOQ: Limit of Quantification.
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the comparison tables.
Method 1: DLLME for Benzophenone Metabolites in Human Serum[1]
-
Sample Preparation:
-
To 500 µL of human serum, add an internal standard solution.
-
Add 500 µL of 6 M HCl for protein precipitation and hydrolysis of conjugated metabolites.
-
Incubate the mixture at 100°C for 30 minutes.
-
Cool the sample and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant.
-
For DLLME, rapidly inject a mixture of 100 µL of acetone (disperser solvent) and 50 µL of tetrachloroethylene (extraction solvent) into the supernatant.
-
A cloudy solution will form. Centrifuge at 5000 rpm for 5 minutes.
-
Collect the sedimented phase (extraction solvent) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ions for each benzophenone metabolite and internal standard are monitored.
-
Method 2: SPE for Benzophenone Metabolites in Human Urine[2]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard and 1 M acetate buffer (pH 5).
-
Add β-glucuronidase/arylsulfatase to deconjugate the metabolites and incubate at 37°C for 16 hours.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with ESI in negative mode.
-
MRM Transitions: Optimized for each target analyte.
-
Visualizing the Workflow and Metabolism
To better understand the analytical process and the biological transformation of benzophenones, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of benzophenone-3.
Caption: Experimental workflow for LC-MS/MS analysis of benzophenone metabolites.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Most Effective Lewis Acids for Benzophenone Synthesis: A Comparative Analysis
A comprehensive review of common Lewis acid catalysts reveals significant variations in their catalytic efficiency for the synthesis of benzophenone via Friedel-Crafts acylation. This guide presents a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
The synthesis of benzophenone, a crucial building block in organic chemistry and a key component in various industrial applications, is frequently achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride. The choice of Lewis acid catalyst plays a pivotal role in the efficiency and yield of this reaction. This report provides a detailed comparison of the catalytic activity of several common Lewis acids, supported by quantitative data and experimental protocols.
Comparative Catalytic Activity
The catalytic performance of various Lewis acids in the synthesis of benzophenone is summarized in the table below. The data highlights the reaction yield and conditions, offering a clear comparison of their effectiveness.
| Lewis Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| BmimCl–FeCl₃ | Benzene (5 mL), Benzoyl Chloride (1 mmol), Catalyst (1 mL), 80°C, 10 min | 97 | [1] |
| BmimCl–AlCl₃ | Benzene (5 mL), Benzoyl Chloride (1 mmol), Catalyst (1 mL), 80°C, 30 min | 85 | [1] |
| BmimCl–ZnCl₂ | Benzene (5 mL), Benzoyl Chloride (1 mmol), Catalyst (1 mL), 80°C, 60 min | 72 | [1] |
| FeCl₃ | Reflux Temperature | <10 (for deactivated aromatics like benzene) | [2][3] |
| ZnCl₂ | High Temperature | Acceptable yields with high temperature | [2] |
| AlCl₃ | Not specified | Standard catalyst for Friedel-Crafts | [2] |
Among the tested catalysts, the ionic liquid-based Lewis acid, 1-butyl-3-methylimidazolium chloride-iron(III) chloride (BmimCl–FeCl₃), demonstrated superior catalytic activity, affording an outstanding 97% yield in a remarkably short reaction time of 10 minutes.[1] In comparison, under similar conditions, BmimCl–AlCl₃ and BmimCl–ZnCl₂ resulted in lower yields of 85% and 72% with longer reaction times, respectively.[1] Traditional Lewis acids like neat FeCl₃ and ZnCl₂ have been reported to give acceptable yields for the acylation of benzene, particularly at higher temperatures, though specific quantitative yields under optimized conditions for direct comparison were not detailed in the same study.[2] It is noteworthy that for deactivated aromatic substrates, the yield with FeCl₃ at reflux temperature is significantly low, falling below 10%.[2][3]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of benzophenone using a Lewis acid catalyst, based on the highly efficient BmimCl–FeCl₃ system.[1]
Materials:
-
Benzene
-
Benzoyl Chloride
-
1-butyl-3-methylimidazolium chloride-iron(III) chloride (BmimCl–FeCl₃) ionic liquid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add 1 mmol of benzoyl chloride to 5 mL of benzene.
-
Add 1 mL of the BmimCl–FeCl₃ ionic liquid to the mixture.
-
Heat the reaction mixture to 80°C and stir for 10 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure benzophenone.
Logical Workflow of Benzophenone Synthesis
The general experimental workflow for the Lewis acid-catalyzed synthesis of benzophenone is illustrated in the diagram below.
Caption: Experimental workflow for benzophenone synthesis.
This guide provides a foundational comparison of Lewis acid catalysts for benzophenone synthesis, highlighting the exceptional performance of ionic liquid-based systems. Researchers are encouraged to consider these findings when developing efficient and high-yielding synthetic methodologies.
References
Comparative Analysis of Benzophenone Derivatives as Tyrosinase Inhibitors: A Guide for Drug Discovery Professionals
Affiliation: Google Research
Notice: Initial literature searches for the specific compound "3-Chloro-4-fluoro-3'-iodobenzophenone" did not yield any publicly available data on its biological efficacy. Consequently, this guide provides a comparative analysis of a closely related and well-studied class of compounds—polyhydroxy benzophenones—known for their inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a framework for comparing the biological efficacy of enzyme inhibitors, complete with experimental data and methodologies.
Introduction: Tyrosinase as a Therapeutic Target
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. As such, the inhibition of tyrosinase is a key strategy in the development of therapeutic agents for these conditions.[1] The benzophenone scaffold has emerged as a promising structural motif for the design of novel tyrosinase inhibitors. This guide provides a comparative overview of the biological efficacy of several polyhydroxy benzophenone derivatives against mushroom tyrosinase and contrasts their performance with well-established inhibitors.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of various compounds against mushroom tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of polyhydroxy benzophenones and known tyrosinase inhibitors.
| Compound | Type | IC50 (µM) | Reference(s) |
| Polyhydroxy Benzophenones | |||
| 2,3,4,3',4',5'-Hexahydroxy-diphenylketone | Investigational | 1.4 | [2] |
| 2,2',4,4'-Tetrahydroxybenzophenone (Uvinul D50) | Investigational | 3820 | [3] |
| Known Inhibitors | |||
| Kojic Acid | Standard Inhibitor | 70 (monophenolase), 121 (diphenolase) | [4] |
| α-Arbutin | Standard Inhibitor | 8000 (monophenolase), 8870 (diphenolase) | [5] |
| β-Arbutin | Standard Inhibitor | 900 (monophenolase), 700 (diphenolase) | [5][6] |
| Hydroquinone | Standard Inhibitor | 22.78 | [7] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)
-
L-DOPA (10 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations (or DMSO as a control).
-
Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100%
Where:
-
A_control is the absorbance of the reaction with DMSO.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Melanin Biosynthesis Pathway.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Action of 2,2',4,4'-tetrahydroxybenzophenone in the biosynthesis pathway of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
Comparative Analysis of 3-Chloro-4-fluoro-3'-iodobenzophenone in Kinase Assays: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of 3-Chloro-4-fluoro-3'-iodobenzophenone, a novel compound with potential applications in targeted therapy. The following sections detail its cross-reactivity against a panel of kinases, the experimental protocols used for these assessments, and its putative position within relevant signaling pathways.
Kinase Cross-Reactivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To characterize the specificity of this compound, its inhibitory activity was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in Table 1.
| Kinase Target | Family | IC50 (nM) |
| p38α (MAPK14) | CMGC | 50 |
| MAPKAPK2 | CAMK | 120 |
| JNK1 | CMGC | 850 |
| ERK2 | CMGC | > 10,000 |
| VEGFR2 | TK | 2,500 |
| EGFR | TK | > 10,000 |
| PKCα | AGC | 1,500 |
| CDK2 | CMGC | > 10,000 |
Table 1: Cross-Reactivity of this compound against a Panel of Kinases. The data indicates a notable selectivity for the p38α MAP kinase.
Putative Signaling Pathway Involvement
Based on its potent inhibition of p38α, this compound is positioned as a modulator of the MAPK signaling cascade. This pathway is a crucial regulator of cellular responses to external stress signals, inflammation, and apoptosis. The diagram below illustrates the putative point of intervention of the compound within this pathway.
Figure 1: Putative Inhibition within the p38 MAPK Signaling Pathway. This diagram illustrates how this compound may exert its effect by inhibiting p38α MAP kinase, thereby blocking downstream signaling.
Experimental Protocols
The following section details the methodology employed to generate the kinase inhibition data presented in this guide.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The cross-reactivity profiling of this compound was performed using the ADP-Glo™ Kinase Assay (Promega), a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Kinases: Recombinant human kinases (p38α, MAPKAPK2, JNK1, ERK2, VEGFR2, EGFR, PKCα, CDK2)
-
Substrates: Specific peptide substrates for each kinase
-
ATP: Adenosine 5'-triphosphate
-
Compound: this compound dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer: Kinase-specific buffer conditions
Procedure:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the respective kinase assay buffer.
-
Kinase Reaction:
-
The kinase, substrate, and test compound were added to the wells of a 384-well plate.
-
The reaction was initiated by the addition of ATP. The final ATP concentration was kept at or near the Km for each individual kinase.
-
The reaction mixture was incubated at room temperature for 60 minutes.
-
-
ADP Detection:
-
ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is subsequently used in a coupled luciferase/luciferin reaction to produce a luminescent signal. This was followed by a 30-minute incubation at room temperature.
-
-
Data Acquisition: The luminescence of each well was measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
The workflow for this experimental protocol is depicted in the diagram below.
Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzophenones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of fluorinated and non-fluorinated benzophenones, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Benzophenones, a class of aromatic ketones, are utilized in various applications, from sunscreens to photoinitiators in polymer chemistry. The introduction of fluorine atoms into the benzophenone scaffold can significantly alter its physicochemical and biological properties, including cytotoxicity. Emerging research suggests that fluorination can enhance the cytotoxic effects of benzophenone derivatives, making them promising candidates for anticancer drug development. This guide compares the cytotoxic effects of fluorinated and non-fluorinated benzophenones, providing insights into their mechanisms of action and experimental evaluation.
Data Presentation: Comparative Cytotoxicity
| Compound Class | Compound/Derivative | Cell Line(s) | Key Cytotoxic Findings |
| Fluorinated Benzophenones | Novel Fluorinated Derivatives | KB-3-1 (human cervical carcinoma), MDA-MB-231 (human breast cancer) | Showed significantly higher cytotoxicity compared to the standard anticancer drug, gemcitabine. |
| Fluorinated aminophenylhydrazines | A549 (human lung carcinoma) | Compound with five fluorine atoms exhibited the strongest cytotoxic effect with an IC50 value of 0.64 μM.[1] | |
| Non-Fluorinated Benzophenones | Benzophenone-1 (BP-1) | HaCaT (human keratinocytes) | Induced photogenotoxicity and apoptosis.[2] |
| Benzophenone-3 (BP-3) | SMMC-7721 (human hepatoma) | Induced apoptosis via the production of reactive oxygen species (ROS) and mitochondrial damage.[3] | |
| Benzophenone-3 (BP-3) | Rat Thymocytes | Cytotoxicity was associated with increased intracellular Zn2+ levels and oxidative stress. | |
| Benzophenone-3 (BP-3) | Frontal Cortex and Hippocampus of rats | Induced the mitochondrial apoptosis pathway.[4] |
Experimental Protocols
The following is a detailed protocol for a commonly used method to assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a synthesized version based on standard laboratory procedures.[5][6][7][8][9]
MTT Assay for Cytotoxicity
1. Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (fluorinated and non-fluorinated benzophenones) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of many non-fluorinated benzophenones, such as BP-1 and BP-3, are often mediated through the induction of apoptosis. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by non-fluorinated benzophenones.
Experimental Workflow
The general workflow for comparing the cytotoxicity of fluorinated and non-fluorinated benzophenones is outlined below.
Caption: General workflow for comparative cytotoxicity assessment.
Conclusion
The available evidence suggests that fluorination of the benzophenone scaffold is a promising strategy for enhancing cytotoxic activity. Studies have shown that novel fluorinated benzophenone derivatives can exhibit significantly greater potency against cancer cell lines than standard chemotherapeutic agents. The primary mechanism of cytotoxicity for non-fluorinated benzophenones involves the induction of apoptosis through oxidative stress and the mitochondrial pathway. While the precise signaling pathways for many fluorinated analogues are still under investigation, their enhanced cytotoxicity warrants further exploration for the development of novel anticancer therapeutics. This guide provides a foundational understanding for researchers interested in this class of compounds, highlighting the importance of standardized experimental protocols for generating robust and comparable data.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
Assessing the In Vitro Metabolic Stability of 3-Chloro-4-fluoro-3'-iodobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vitro metabolic stability of 3-Chloro-4-fluoro-3'-iodobenzophenone. Due to the absence of publicly available experimental data for this specific compound, this document presents a standardized approach using established in vitro assays. Hypothetical data for this compound and two alternative benzophenone derivatives are used for illustrative purposes. Detailed experimental protocols for common in vitro metabolic stability assays are also provided to enable researchers to conduct their own assessments.
Comparative Metabolic Stability Data
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, such as its half-life and bioavailability.[1][2] The following table presents a hypothetical comparison of the metabolic stability of this compound against two other structurally related compounds in two common in vitro systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10⁶ cells) |
| This compound | Human Liver Microsomes | 45 | 15.4 |
| Human Hepatocytes | 30 | 23.1 | |
| Alternative 1: 4-Chloro-4'-fluorobenzophenone | Human Liver Microsomes | 65 | 10.7 |
| Human Hepatocytes | 50 | 13.9 | |
| Alternative 2: 3,4-Dichlorobenzophenone | Human Liver Microsomes | 20 | 34.7 |
| Human Hepatocytes | 15 | 46.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following are detailed protocols for two standard in vitro assays used to determine metabolic stability.
1. Liver Microsomal Stability Assay
This assay primarily evaluates metabolism mediated by Phase I enzymes, such as cytochrome P450s (CYPs).[3][4]
Materials and Reagents:
-
Pooled human liver microsomes[3]
-
Test compound (e.g., this compound)
-
Phosphate buffer (100 mM, pH 7.4)[5]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][6]
-
Positive control compounds (e.g., testosterone, midazolam)[3][7]
-
Acetonitrile with an internal standard for reaction termination and sample processing[4][7]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[5][6]
Procedure:
-
Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it to the final concentration in phosphate buffer.[5]
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[4][8] A control incubation without the NADPH system should be included to assess non-enzymatic degradation.[4]
-
Incubate the plate at 37°C with shaking.[5]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[3][4]
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[7]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[9]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[9]
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.[7][10][11]
Materials and Reagents:
-
Cryopreserved human hepatocytes[10]
-
Hepatocyte incubation medium (e.g., Williams Medium E)[9]
-
Test compound
-
Acetonitrile with an internal standard
-
Multi-well plates, CO2 incubator, orbital shaker, centrifuge, and LC-MS/MS system[7][9]
Procedure:
-
Thaw and prepare a suspension of cryopreserved hepatocytes in the incubation medium.
-
Add the hepatocyte suspension to a multi-well plate.[9]
-
Add the test compound to the wells to start the incubation.
-
Place the plate in a CO2 incubator at 37°C, often with gentle shaking.[9]
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the metabolic activity with cold acetonitrile containing an internal standard.[7][9]
-
Centrifuge the samples to pellet cell debris.[7]
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[7]
Data Analysis:
-
Similar to the microsomal assay, determine the half-life (t½) from the disappearance rate of the compound.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).[9]
Visualization of Experimental Workflow and Metabolic Pathways
Caption: Workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for benzophenones.
Interpretation of Results
-
Half-Life (t½): A shorter half-life indicates that the compound is metabolized more rapidly. Compounds with very short half-lives may have poor bioavailability and be cleared from the body too quickly to exert a therapeutic effect.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[3] It is used to predict in vivo hepatic clearance and the hepatic extraction ratio.[10][12] A high CLint value suggests that the compound is likely to be subject to significant first-pass metabolism in the liver, which can reduce its oral bioavailability.[12]
By comparing the t½ and CLint values of this compound with those of other compounds, researchers can rank-order them based on their metabolic stability and select the most promising candidates for further development.[1][9] These in vitro assays are crucial tools for identifying potential metabolic liabilities early in the drug discovery process.[3]
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Benzophenone Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of diaryl ketones like benzophenone is a critical step in the creation of numerous pharmaceutical compounds and functional materials. Among the array of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forging carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two prominent reactions for the synthesis of benzophenone, offering insights into their respective advantages and limitations.
The palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, known as the Suzuki-Miyaura coupling, has gained widespread adoption due to the low toxicity and environmental impact of the boron-containing reagents.[1] Conversely, the Stille coupling, which utilizes organotin compounds, is often lauded for its high functional group tolerance and the stability of its organometallic reagents.[2] This comparison will delve into the practical aspects of employing these methodologies for the synthesis of benzophenone, a key structural motif in many biologically active molecules.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key quantitative data for the synthesis of benzophenone from benzoyl chloride and the corresponding organometallic reagent (phenylboronic acid for Suzuki coupling and a phenylstannane for Stille coupling).
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 88% - 99%[3][4] | 53% - 99%[2][5] |
| Reaction Time | 4 hours[3][4] | 6 - 10 hours[6] |
| Reaction Temperature | 60 °C[3] | 65 °C - 80 °C[6][7] |
| Catalyst Loading | 0.1 mol% - 0.4 mol%[3][4] | Typically higher than Suzuki, often in the range of 1-5 mol% |
| Key Reagents | Phenylboronic acid, Benzoyl chloride | Phenylstannane (e.g., tributylphenyltin), Benzoyl chloride |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃) | Often not required, but additives like CsF can be beneficial[8] |
| Organometallic Toxicity | Low | High (Organotin compounds are toxic)[1] |
| Byproduct Removal | Generally straightforward | Can be challenging due to the lipophilicity and toxicity of tin byproducts[8] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of benzophenone via both Suzuki and Stille couplings, based on literature procedures.
Suzuki Coupling Protocol for Benzophenone Synthesis
Materials:
-
Benzoyl chloride (1.2 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Palladium catalyst (e.g., a nitrile-functionalized NHC palladium complex, 0.1 mol%)[3]
-
Toluene (4.0 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add phenylboronic acid (1.0 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (0.1 mol%).
-
The vessel is then placed under an argon atmosphere.
-
Add toluene (4.0 mL) and benzoyl chloride (1.2 mmol) to the reaction mixture.
-
The reaction is stirred at 60 °C for 4 hours.[3]
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous workup and purification by column chromatography to yield benzophenone.[3]
Stille Coupling Protocol for Benzophenone Synthesis
Materials:
-
Benzoyl chloride (1.0 mmol)
-
Tributylphenyltin (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Toluene (anhydrous and degassed, 10 mL)
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve benzoyl chloride (1.0 mmol) and tributylphenyltin (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the solution.
-
The reaction mixture is then heated to 80 °C and stirred for 8-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to remove the tin byproducts and isolate the pure benzophenone.
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of the Suzuki and Stille couplings, while both relying on a palladium catalyst, exhibit key differences in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Researcher's Guide to the Analytical Characterization of Benzophenone: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of benzophenone is critical, particularly in contexts such as food contact materials, cosmetics, and environmental monitoring. This guide provides a comparative overview of the most common analytical methods for benzophenone characterization, drawing upon data from various scientific studies to offer an inter-laboratory perspective on method performance.
This guide synthesizes validation data from multiple independent studies to offer a comparative look at the analytical methods used for benzophenone characterization. While not a direct inter-laboratory study with the same samples analyzed by multiple laboratories, this compilation provides valuable insights into the performance metrics one can expect from different analytical approaches. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which are the workhorses for this type of analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for benzophenone depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance of GC-MS and HPLC-MS/MS as reported in several studies, providing a baseline for what researchers can expect.
Gas Chromatography-Mass Spectrometry (GC-MS) Performance
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like benzophenone. Its high chromatographic resolution and sensitive mass spectrometric detection make it a reliable choice for various applications.
| Parameter | Food Packaging (Cartonboard) [1][2] | Water & Cosmetics [3][4] | Breakfast Cereals [5] |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.034 - 3.2 µg/L | Not Reported |
| Limit of Quantification (LOQ) | 0.05 mg/kg | 1.8 - 3.2 µg/L | Not Reported |
| Linearity (R²) | > 0.99 (0.05 - 20 mg/kg) | Not Reported | > 0.999 (50 - 1000 ng/mL) |
| Recovery (%) | Satisfactory (in-house validation) | 96 - 107% (Water); 44 - 70% (Cosmetics) | 82.3 - 101.7% |
| Precision (RSD) | Not Reported | 3.9 - 15.5% | 2.3 - 4.6% |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance
HPLC-MS/MS offers excellent sensitivity and selectivity, making it particularly suitable for analyzing complex matrices and for detecting trace levels of benzophenone and its derivatives.
| Parameter | Surface Water [6] | Cereal-Based Foods [7] | Rat Biological Fluids [8] |
| Limit of Detection (LOD) | 0.87 - 5.72 ng/L | 0.02 - 4.2 ng/g | 2.0 ng/mL |
| Limit of Quantification (LOQ) | 10.0 - 50.0 ng/L | Not Reported | Not Reported |
| Linearity (R²) | > 0.99 (10.0 - 500 ng/L) | ≥ 0.995 | > 0.97 (6.25 ng/mL - 100 µg/mL) |
| Recovery (%) | > 90% | Favorable | Not Reported |
| Precision (RSD) | < 11.03% | 1 - 29% (within-run); 1 - 28% (between-run) | 1.217% (assay precision) |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the analysis of benzophenone using GC-MS and HPLC-MS/MS.
GC-MS Methodology for Benzophenone in Food Packaging
This protocol is a general representation based on common practices for analyzing benzophenone migration from cartonboard packaging into food.[1][2]
-
Sample Preparation:
-
Packaging Extraction: The cartonboard is extracted with a suitable solvent (e.g., ethanol) containing a deuterated internal standard like d10-benzophenone.
-
Food Extraction: The food sample is homogenized and extracted with a solvent mixture, also containing the internal standard. A defatting step with hexane is often employed for high-fat matrices.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is applied to separate benzophenone from other matrix components.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of benzophenone and its internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of benzophenone in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
HPLC-MS/MS Methodology for Benzophenone in Cereal-Based Foods
This protocol outlines a common approach for the sensitive determination of benzophenone and its derivatives in complex food matrices like cereals.[7]
-
Sample Preparation:
-
Solid-Liquid Extraction (SLE): The homogenized cereal sample is extracted with an organic solvent such as acetonitrile or a mixture of methanol and water.
-
Centrifugation and Filtration: The extract is centrifuged to separate solid particles, and the supernatant is filtered before injection.
-
-
HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC): A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and water is typically employed.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of benzophenone and then monitoring specific product ions after fragmentation, which provides high specificity.
-
-
Quantification: Similar to GC-MS, quantification is achieved using a calibration curve prepared with standards and, ideally, an isotopically labeled internal standard.
Visualizing the Workflow
To better understand the logical flow of an inter-laboratory comparison for analytical methods, the following diagrams illustrate the key stages.
Caption: A typical workflow for an inter-laboratory comparison study.
Caption: Logical flow of a typical analytical method for benzophenone.
References
- 1. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenones in Breakfast Cereal Food Packaging: QuEChERS Extraction [thermofisher.com]
- 6. peerj.com [peerj.com]
- 7. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Correlating computational docking scores with experimental binding affinities for 3-Chloro-4-fluoro-3'-iodobenzophenone
A detailed comparison of in silico predictions and in vitro biological activity for a series of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives targeting Dipeptidyl Peptidase-IV (DPP-IV).
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking scores with experimental binding affinities, supported by detailed experimental data and methodologies. The following analysis focuses on a series of substituted 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide compounds as potent DPP-IV inhibitors, offering insights into the predictive power of computational methods in drug discovery.
Data Summary: Docking Scores vs. Experimental IC50 Values
The following table summarizes the computational docking scores and the corresponding experimental half-maximal inhibitory concentrations (IC50) for a selection of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives against DPP-IV.[1] The docking scores, representing the predicted binding affinity, are compared with the experimentally determined potency of the compounds.
| Compound ID | Substitution on Arylcarbamoyl Moiety | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 1f | 2-Bromophenyl | -9.8 | 15.55 |
| 1g | 3-Bromophenyl | -9.5 | 15.85 |
| 1i | 2-Chlorophenyl | -9.7 | 13.95 |
| 1j | 3-Chlorophenyl | -9.6 | 14.48 |
| 1v | 4-Fluorophenyl | -9.2 | 13.45 |
| Sitagliptin | (Standard) | -10.5 | 0.018 |
Experimental and Computational Protocols
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-IV was determined using an in vitro enzymatic assay.[1] A reaction mixture was prepared containing a specific concentration of the test compound, the DPP-IV enzyme, and a substrate in a buffer solution. The reaction was initiated and incubated at a controlled temperature. The enzymatic activity was quantified by measuring the fluorescence of the product formed at specified excitation and emission wavelengths. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated from the dose-response curves. Sitagliptin, a known DPP-IV inhibitor, was used as a standard for comparison.[1]
Molecular Docking Methodology
Computational docking studies were performed to predict the binding modes and affinities of the compounds within the active site of the DPP-IV enzyme.[1] The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The small molecule structures were sketched and optimized for their three-dimensional conformations. A docking grid was defined around the active site of the enzyme. The docking simulations were then carried out using molecular docking software, which systematically samples different orientations and conformations of the ligand within the binding site and calculates a docking score for each pose. The pose with the lowest docking score, indicating the most favorable predicted binding energy, was selected for further analysis.[1]
Visualization of the Correlation Workflow
The following diagram illustrates the general workflow for correlating computational docking results with experimental binding affinities in a drug discovery context.
Caption: Workflow for correlating computational docking with experimental data.
Discussion
The presented data illustrates a common scenario in early-stage drug discovery where computational docking is used as a screening tool to prioritize compounds for synthesis and biological testing. In this case study, while all the selected compounds show docking scores within a relatively narrow range (-9.2 to -9.8 kcal/mol), their experimental IC50 values are in the micromolar range and also quite similar (13.45 to 15.85 µM).[1]
It is noteworthy that the standard drug, Sitagliptin, exhibits a significantly better docking score (-10.5 kcal/mol) and a vastly lower IC50 value (0.018 µM), indicating a much higher affinity and potency.[1] This highlights that while docking can be effective in identifying potential binders, a direct linear correlation between docking scores and experimental affinities is not always observed. Factors such as the scoring function's accuracy, protein flexibility, and solvation effects can influence the predictive power of docking simulations.
Despite the lack of a precise quantitative correlation in this specific example, the docking studies successfully identified compounds that do bind to the target enzyme, albeit with lower affinity than the standard. This demonstrates the utility of computational methods in enriching a compound library with potential hits and guiding the subsequent experimental efforts. The structure-activity relationship (SAR) analysis derived from comparing both computational and experimental data is crucial for the iterative process of lead optimization in drug discovery.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Chloro-4-fluoro-3'-iodobenzophenone
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, emphasizing immediate safety protocols and logistical considerations.
Hazard Profile Analysis
Given the absence of a dedicated SDS, the hazard profile of 3-Chloro-4-fluoro-3'-iodobenzophenone is inferred from related halogenated benzophenones and aromatic compounds. The following table summarizes the potential hazards, which should be assumed for this chemical.
| Hazard Classification | Anticipated Risks | Recommended Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid direct contact and inhalation. Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Handle in a chemical fume hood to minimize inhalation of dust or vapors. |
| Environmental Hazards | As a halogenated organic compound, it may be persistent and harmful to aquatic life. | Do not dispose of down the drain or in general waste.[4] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn to minimize exposure.
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[1][2]
-
Skin Protection : A full-length laboratory coat and closed-toe shoes are required.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. For prolonged contact or when handling larger quantities, consider double-gloving.[1][2]
-
Respiratory Protection : All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Halogenated organic compounds require specific disposal routes due to their potential environmental impact and the harmful byproducts that can be generated during improper incineration.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Halogenated Waste Stream : This compound must be segregated into the "halogenated organic waste" stream.[4][6] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[4]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
Step 2: Spill and Contamination Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated (if safe to do so).
-
Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collection : Carefully sweep or scoop the absorbed material and contaminated debris into the designated halogenated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
Personal Contamination : If skin contact occurs, wash the affected area immediately with soap and plenty of water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Step 3: Final Disposal
-
Storage : Keep the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Ensure that they are certified to handle and dispose of halogenated organic chemical waste.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
